molecular formula C6H13NO2 B1516447 L-Leucine-d2

L-Leucine-d2

Numéro de catalogue: B1516447
Poids moléculaire: 133.19 g/mol
Clé InChI: ROHFNLRQFUQHCH-YVKXTFNSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Leucine-d2 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H13NO2

Poids moléculaire

133.19 g/mol

Nom IUPAC

(2S)-2-amino-3,3-dideuterio-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i3D2

Clé InChI

ROHFNLRQFUQHCH-YVKXTFNSSA-N

SMILES isomérique

[2H]C([2H])([C@@H](C(=O)O)N)C(C)C

SMILES canonique

CC(C)CC(C(=O)O)N

Séquence

L

Origine du produit

United States

Foundational & Exploratory

L-Leucine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of L-Leucine-d2 in Scientific Research.

Introduction to this compound

This compound is a stable isotope-labeled form of L-Leucine, an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[1][2] In this compound, two hydrogen atoms at the gamma-carbon position are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight, making it distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This property makes this compound an invaluable tool in metabolic research, proteomics, and drug development, where it is primarily used as a tracer to study metabolic pathways and as an internal standard for the precise quantification of L-Leucine and its metabolites in biological samples.[1][2]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound and its unlabeled counterpart, L-Leucine, is provided in the table below.

PropertyThis compoundL-Leucine
Chemical Formula C₆H₁₁D₂NO₂C₆H₁₃NO₂
Molecular Weight ~133.19 g/mol ~131.17 g/mol
CAS Number 362049-59-061-90-5
Appearance White to off-white solid powderWhite crystalline solid
Isotopic Purity Typically ≥98%Not Applicable

Applications in Research

The unique properties of this compound make it a versatile tool in a wide array of research applications. Its primary uses revolve around its ability to act as a tracer for metabolic studies and as a reliable internal standard for quantitative analysis.

Metabolic Tracing and Flux Analysis

Stable isotope tracers like this compound are instrumental in elucidating the dynamics of metabolic pathways in vivo and in vitro. By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins and other metabolites. This allows for the measurement of protein synthesis rates and the investigation of how various physiological and pathological conditions affect protein metabolism.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. While traditionally using arginine and lysine, leucine (B10760876) isotopes can also be employed. In a typical SILAC experiment, one cell population is grown in a medium containing a "light" amino acid (e.g., unlabeled L-Leucine), while another is grown in a medium with a "heavy" counterpart (e.g., a deuterated form of L-Leucine). After experimental treatment, the protein lysates from the two populations are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound serves as an excellent internal standard for the accurate quantification of L-Leucine in complex biological matrices such as plasma, tissues, and cell lysates.[1] Since this compound has nearly identical chemical and physical properties to L-Leucine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2] The activation of mTOR complex 1 (mTORC1) by L-Leucine is a critical step in initiating the translation of messenger RNA (mRNA) into protein.

mTOR_Pathway cluster_lysosome Lysosomal Surface Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome & activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Translation Protein Synthesis (Translation Initiation) S6K1->Translation eIF4EBP1->Translation inhibits

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocol: Quantification of L-Leucine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of L-Leucine in human plasma. Optimization of specific parameters may be required for different instrumentation and sample types.

Materials and Reagents
  • L-Leucine

  • This compound

  • Human Plasma (K2EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock Solutions and Standards
  • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in LC-MS grade water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Working Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., stripped plasma or water) to achieve a desired concentration range (e.g., 1-500 µM).

  • IS Working Solution (10 µg/mL): Dilute the this compound stock solution with water.

Sample Preparation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at 4°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate L-Leucine from other plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • L-Leucine: Q1 m/z 132.1 -> Q3 m/z 86.1

    • This compound: Q1 m/z 134.1 -> Q3 m/z 88.1 (Note: These transitions should be optimized for the specific instrument being used.)

Data Analysis

Quantify L-Leucine concentrations by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

LCMS_Workflow Sample Plasma Sample IS_Spike Spike with This compound (IS) Sample->IS_Spike Protein_Precip Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of L-Leucine.

Conclusion

This compound is a powerful and versatile tool for researchers in a variety of scientific disciplines. Its use as a metabolic tracer and an internal standard enables precise and accurate investigations into protein metabolism, cellular signaling, and quantitative biology. The methodologies outlined in this guide provide a foundation for the application of this compound in research, contributing to a deeper understanding of fundamental biological processes and the development of new therapeutic strategies.

References

Synthesis of Deuterium-Labeled L-Leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled L-Leucine is an invaluable tool in metabolic research, quantitative proteomics, and structural biology.[1] Its applications range from tracing metabolic pathways to serving as an internal standard for mass spectrometry-based quantification of proteins.[1][2][] This technical guide provides an in-depth overview of the core synthesis methods for preparing deuterium-labeled L-Leucine, complete with experimental protocols and comparative data.

Core Synthesis Strategies

The synthesis of deuterium-labeled L-Leucine can be broadly categorized into two main approaches: chemical synthesis and enzymatic methods. Chemical synthesis offers precise control over the position and extent of deuterium (B1214612) incorporation, while enzymatic methods can provide high stereoselectivity.

Chemical Synthesis Methods

Chemical synthesis is a versatile approach for introducing deuterium atoms into the L-Leucine molecule. Key methods include direct hydrogen-deuterium exchange, synthesis from deuterated precursors, and palladium-catalyzed H/D exchange.

1. Direct Hydrogen-Deuterium (H/D) Exchange:

This method involves the direct replacement of hydrogen atoms with deuterium.[4] It is often catalyzed by a transition metal, such as platinum, and uses deuterium oxide (D₂O) as the deuterium source.[1][2] This approach can be cost-effective for producing highly deuterated L-Leucine.

2. Synthesis from Deuterated Precursors:

This multi-step strategy involves using starting materials that are already deuterated to construct the final L-Leucine molecule.[2] This allows for precise, site-specific labeling of the amino acid.

3. Palladium-Catalyzed H/D Exchange:

A more recent development involves the use of a palladium catalyst for the H/D exchange. This method can be applied to N-protected amino amides, which can then be deprotected to yield the desired β-deuterated amino acid.[5]

Enzymatic Synthesis Methods

Enzymatic methods leverage the high specificity of enzymes to achieve stereoselective synthesis of deuterium-labeled L-Leucine.

1. Transamination using Branched-Chain Aminotransferase (BCAT):

This method utilizes branched-chain aminotransferase (BCAT) to catalyze the transfer of an amino group to a deuterated keto-acid precursor of Leucine. For instance, L-tert-leucine can be asymmetrically synthesized from trimethylpyruvate using BCAT from Escherichia coli, with L-glutamate as the amino donor.[6] Coupling this reaction with other enzymes can overcome product inhibition and improve yields.[6]

Quantitative Data Summary

The efficiency and outcome of different synthesis methods can be evaluated based on parameters such as isotopic purity and reaction yield. The table below summarizes available quantitative data for various methods.

Synthesis MethodDeuterated ProductIsotopic Purity/EnrichmentYieldReference(s)
Modified Bucherer-StreckerL-[1-¹¹C]leucine>99% radiochemical purity25%[7]
Racemization via Schiff baseα-deuterated amino acids>99.5% isotopic purity-[2]
Evans' Chiral Auxiliary MethodLeu-meth LD94% enantiomeric excess-[8]
BCAT/AspAT/PDC Coupling ReactionL-tert-leucine>99% ee89.2 mM from 100 mM precursor[6]

Note: Data is not available for all methods, and direct comparison may be challenging due to variations in experimental conditions and reporting standards.

Experimental Protocols

Detailed methodologies for key synthesis experiments are provided below.

Protocol 1: Direct H/D Exchange using Pt/C Catalyst

This protocol is adapted from a general procedure for the deuteration of amino acids.[9]

Materials:

  • L-Leucine

  • Platinum on activated carbon (Pt/C, 3 wt% Pt)

  • Deuterium oxide (D₂O)

  • 2-Propanol

  • Celite

  • 0.22 µm filter

Procedure:

  • Prepare a mixture of L-Leucine (1 g) and Pt/C (0.40 g) in a solution of 2-propanol (4 mL) and D₂O (40 mL).

  • Load the mixture into a suitable reactor.

  • Heat the reactor to a temperature between 100–230°C and stir continuously for one to several days. The optimal temperature and reaction time will vary depending on the desired level of deuteration.[1]

  • After the reaction, cool the mixture to 20°C.

  • Remove the Pt/C catalyst by filtration through Celite, followed by filtration through a 0.22 µm filter.

  • Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated L-Leucine.

Protocol 2: Enzymatic Synthesis of L-tert-leucine using a Coupled Enzyme System

This protocol is based on the synthesis of L-tert-leucine using a branched-chain aminotransferase (BCAT) coupled with aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC).[6]

Materials:

  • Trimethylpyruvate (precursor)

  • Branched-chain aminotransferase (BCAT) from E. coli

  • Aspartate aminotransferase (AspAT)

  • Pyruvate decarboxylase (PDC)

  • L-glutamate (amino donor)

  • Appropriate buffer system

Procedure:

  • Prepare a reaction mixture containing trimethylpyruvate (100 mM) and L-glutamate in a suitable buffer.

  • Add the enzymes BCAT, AspAT, and PDC to the reaction mixture. The optimal enzyme concentrations and reaction conditions (pH, temperature) should be determined empirically.

  • Incubate the reaction mixture, allowing the coupled enzymatic reactions to proceed. The BCAT catalyzes the synthesis of L-tert-leucine, while AspAT and PDC are used to regenerate the amino donor and remove the inhibitory by-product, α-ketoglutarate.

  • Monitor the progress of the reaction by a suitable analytical method, such as HPLC.

  • Upon completion, purify the L-tert-leucine from the reaction mixture using standard chromatographic techniques.

Visualizing Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Chemical_Synthesis_Workflow cluster_direct_exchange Direct H/D Exchange cluster_precursor_synthesis Synthesis from Deuterated Precursors cluster_pd_catalyzed Palladium-Catalyzed H/D Exchange L_Leucine L-Leucine Deuterated_Leucine_Direct Deuterium-labeled L-Leucine L_Leucine->Deuterated_Leucine_Direct Heat Reagents_Direct D₂O, Pt/C catalyst Reagents_Direct->Deuterated_Leucine_Direct Deuterated_Precursor Deuterated Starting Material Multi_Step Multi-step Chemical Synthesis Deuterated_Precursor->Multi_Step Deuterated_Leucine_Precursor Site-specifically labeled L-Leucine Multi_Step->Deuterated_Leucine_Precursor N_Protected_Amide N-protected Amino Amide Beta_Deuterated_Amide β-Deuterated N-protected Amide N_Protected_Amide->Beta_Deuterated_Amide Reagents_Pd D₂, Pd catalyst Reagents_Pd->Beta_Deuterated_Amide Deprotection Deprotection Beta_Deuterated_Amide->Deprotection Beta_Deuterated_Leucine β-Deuterated L-Leucine Deprotection->Beta_Deuterated_Leucine

Caption: Chemical synthesis workflows for deuterium-labeled L-Leucine.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Keto_Acid Deuterated α-Keto Acid Precursor Deuterated_Leucine Deuterium-labeled L-Leucine Keto_Acid->Deuterated_Leucine Amino_Donor Amino Donor (e.g., L-Glutamate) Amino_Donor->Deuterated_Leucine BCAT Branched-Chain Aminotransferase (BCAT) BCAT->Deuterated_Leucine Byproduct α-Ketoglutarate Deuterated_Leucine->Byproduct Coupled_Enzymes Coupled Enzymes (e.g., AspAT, PDC) Byproduct->Coupled_Enzymes Regeneration Coupled_Enzymes->Amino_Donor Recycles

Caption: Enzymatic synthesis of deuterium-labeled L-Leucine via transamination.

References

L-Leucine-d2 as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of L-Leucine-d2 in metabolic studies. While direct research specifically on this compound is limited, the principles and methodologies described herein are based on extensive studies of other deuterated leucine (B10760876) isotopes (e.g., L-Leucine-d3, L-Leucine-d10) and are considered directly applicable. This compound serves as a powerful tool for quantifying dynamic metabolic processes, most notably muscle protein synthesis, and for elucidating the anabolic effects of leucine.

The Principle of Stable Isotope Tracers in Metabolic Research

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system. Deuterium (²H), a stable isotope of hydrogen, is commonly used to label amino acids like leucine. The increased mass of the deuterated molecule allows it to be distinguished from its non-labeled counterpart by mass spectrometry. By introducing a known amount of the labeled tracer and measuring its incorporation into newly synthesized proteins or other metabolic products, researchers can calculate the rates of these metabolic processes.

Mechanism of Action of this compound as a Tracer

The fundamental principle behind using this compound is to trace the journey of leucine from the free amino acid pool into newly synthesized proteins. This allows for the quantification of the rate of protein synthesis.

The process can be summarized in the following steps:

  • Introduction of the Tracer: this compound is introduced into the body, typically through a primed-constant intravenous infusion. The "priming dose" rapidly raises the tracer concentration in the body's free amino acid pool to a steady state, which is then maintained by the "constant infusion".

  • Tracer Incorporation: As proteins are synthesized, amino acids from the free pool are incorporated into growing polypeptide chains. This compound competes with unlabeled L-leucine for incorporation into these new proteins.

  • Sample Collection: To measure the rate of incorporation, biological samples, such as muscle tissue (via biopsy) and blood, are collected at different time points.

  • Analysis: The enrichment of this compound in the free amino acid pool (precursor pool) and in the protein-bound amino acids is determined using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation of Synthesis Rate: The rate of protein synthesis, often expressed as the Fractional Synthetic Rate (FSR), is calculated from the increase in this compound enrichment in the protein over time relative to the enrichment in the precursor pool.

G cluster_0 Systemic Circulation cluster_1 Muscle Cell cluster_2 Analysis L-Leucine-d2_Infusion This compound Infusion (Primed-Constant) Blood_Pool Free Amino Acid Pool (Blood) L-Leucine-d2_Infusion->Blood_Pool Introduction Intracellular_Pool Intracellular Free This compound Pool Blood_Pool->Intracellular_Pool Transport Blood_Sample Blood Sample (Precursor Enrichment) Blood_Pool->Blood_Sample Protein_Synthesis Protein Synthesis (Ribosome) Intracellular_Pool->Protein_Synthesis Incorporation Newly_Synthesized_Protein Newly Synthesized Protein (Containing this compound) Protein_Synthesis->Newly_Synthesized_Protein Muscle_Biopsy Muscle Biopsy (Protein-bound Enrichment) Newly_Synthesized_Protein->Muscle_Biopsy Mass_Spectrometry Mass Spectrometry (GC-MS or LC-MS/MS) Blood_Sample->Mass_Spectrometry Muscle_Biopsy->Mass_Spectrometry FSR_Calculation Fractional Synthetic Rate (FSR) Calculation Mass_Spectrometry->FSR_Calculation

Caption: General workflow for this compound tracer studies.

Leucine's Role in a Key Signaling Pathway: mTOR

Leucine is not just a building block for proteins; it also acts as a critical signaling molecule that stimulates muscle protein synthesis. One of the primary pathways through which leucine exerts this anabolic effect is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The activation of mTOR complex 1 (mTORC1) by leucine leads to the phosphorylation of downstream targets that initiate protein translation.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) rpS6 Ribosomal Protein S6 S6K1->rpS6 Phosphorylates Translation_Initiation Translation Initiation & Protein Synthesis rpS6->Translation_Initiation eIF4E eIF4E eIF4E_BP1->eIF4E Releases eIF4E->Translation_Initiation

Caption: Simplified L-Leucine mTOR signaling pathway.

Experimental Protocols

While specific details can vary between studies, a typical experimental protocol for measuring muscle protein synthesis using a deuterated leucine tracer involves a primed-constant infusion.

Subject Preparation
  • Subjects typically fast overnight to ensure a post-absorptive state.

  • Catheters are inserted for tracer infusion and blood sampling.

Tracer Administration
  • A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

  • This is immediately followed by a continuous infusion at a lower rate to maintain this steady state of tracer enrichment.

Sample Collection
  • Baseline blood samples are collected before the infusion begins.

  • Blood samples are collected at regular intervals throughout the infusion period to monitor plasma tracer enrichment.

  • Muscle biopsies are taken from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the measurement period.

Sample Processing and Analysis
  • Blood: Plasma is separated from whole blood, and amino acids are extracted.

  • Muscle Tissue: Muscle tissue is homogenized, and proteins are precipitated. The protein-bound amino acids are then hydrolyzed.

  • Mass Spectrometry: The isotopic enrichment of leucine in the plasma (precursor) and muscle protein hydrolysates is determined by GC-MS or LC-MS/MS.

Calculation of Fractional Synthetic Rate (FSR)

The FSR of muscle protein is calculated using the following general formula:

FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

Where:

  • E_p1 and E_p2 are the enrichments of this compound in the protein at the first and second biopsies, respectively.

  • E_precursor is the average enrichment of this compound in the precursor pool (e.g., plasma leucine) between the two biopsies.

  • t is the time in hours between the biopsies.

Experimental_Workflow Start Start: Overnight Fast Catheter Catheter Insertion (Infusion & Sampling) Start->Catheter Baseline_Samples Baseline Blood & Muscle Biopsy 1 Catheter->Baseline_Samples Priming_Dose Priming Dose of This compound Baseline_Samples->Priming_Dose Constant_Infusion Constant Infusion of This compound Priming_Dose->Constant_Infusion Blood_Sampling Periodic Blood Sampling Constant_Infusion->Blood_Sampling Throughout Final_Biopsy Muscle Biopsy 2 Constant_Infusion->Final_Biopsy End of Infusion Sample_Processing Sample Processing (Plasma & Tissue) Blood_Sampling->Sample_Processing Final_Biopsy->Sample_Processing MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Sample_Processing->MS_Analysis FSR_Calc FSR Calculation MS_Analysis->FSR_Calc

Caption: Experimental workflow for a primed-constant infusion study.

Quantitative Data from Metabolic Studies

The following tables summarize quantitative data from studies that have utilized deuterated leucine or investigated the effects of leucine on metabolic parameters.

Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis

Study PopulationInterventionOutcome MeasureResult
Elderly MenLeucine-supplemented mealsMyofibrillar muscle protein FSRIncreased by ~56% compared to control
Healthy Young MenDileucine consumptionMuscle protein synthesis42% greater than with leucine alone

Table 2: Kinetic Parameters from Deuterated Leucine Tracer Studies

TracerConditionParameterValue
L-[3,3,3,-2H3]leucineLeucine infusion vs. SalineEndogenous leucine flux (μmol/kg/h)113 ± 7 vs. 128 ± 4
L-[3,3,3,-2H3]leucineLeucine infusion vs. SalineLysine oxidation (μmol/kg/h)10.7 ± 1 vs. 13.2 ± 0.9

Applications in Research and Drug Development

The use of this compound and other deuterated leucine tracers has broad applications in:

  • Nutritional Science: To determine the anabolic potential of different protein sources and the optimal leucine intake for stimulating muscle protein synthesis.

  • Exercise Physiology: To understand the effects of different types of exercise on muscle protein turnover.

  • Clinical Research: To investigate the mechanisms of muscle wasting in various diseases (e.g., cancer, sarcopenia, and muscular dystrophy) and to evaluate the efficacy of therapeutic interventions.

  • Drug Development: To assess the impact of new drugs on protein metabolism and to identify compounds that can promote muscle growth or prevent muscle loss. The kinetic data obtained from tracer studies can provide crucial insights into a drug's mechanism of action.

Conclusion

This compound is a valuable tool in the field of metabolic research, providing a safe and accurate method for quantifying protein synthesis and other metabolic fluxes. Its application, primarily through the primed-constant infusion technique coupled with mass spectrometric analysis, allows for a detailed understanding of the dynamic nature of protein metabolism. Furthermore, by tracing the fate of leucine, researchers can gain insights into the signaling pathways that regulate muscle mass, which is critical for the development of nutritional and therapeutic strategies to combat muscle wasting and metabolic diseases. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies.

The Biological Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are indispensable tools across a multitude of scientific disciplines, including biochemistry, proteomics, metabolomics, and pharmaceutical research.[1] Among the stable isotopes, deuterium (B1214612) (²H), the heavy, non-radioactive isotope of hydrogen, has garnered significant interest.[2] Deuterium labeling, the substitution of hydrogen atoms with deuterium in amino acids, imparts unique physicochemical properties that are exploited for a wide range of research and therapeutic applications.[1] This subtle atomic substitution can lead to profound and measurable effects, from altering metabolic rates to stabilizing drug compounds.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium labeling in amino acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this powerful technology.

Core Principles of Deuterium Labeling

The utility of deuterium-labeled amino acids is primarily rooted in two key principles: the kinetic isotope effect (KIE) and the ability to be distinguished by mass-sensitive analytical instruments.

The Kinetic Isotope Effect (KIE)

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][3] The carbon-deuterium (C-D) bond is stronger and possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[2][3] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step.[3] This effect is particularly significant in metabolic processes catalyzed by enzymes like cytochrome P450s, which often involve the cleavage of C-H bonds.[3][4] The KIE is a cornerstone of "heavy drug" development, where deuteration is used to slow drug metabolism, thereby improving pharmacokinetic profiles.[3][5]

Mass-Based Detection

The replacement of hydrogen (¹H, atomic mass ≈ 1) with deuterium (²H, atomic mass ≈ 2) results in a detectable mass shift in the amino acid and any subsequent molecules, such as proteins, into which it is incorporated. This mass difference is readily detected by mass spectrometry (MS), allowing researchers to differentiate between "light" (unlabeled) and "heavy" (labeled) molecules.[2][6] This principle is the foundation for using deuterium-labeled amino acids as tracers in metabolic studies and as internal standards for precise quantification in proteomics.[2][7]

Applications in Research and Drug Development

The unique properties of deuterium-labeled amino acids have led to their widespread application in various fields.

Metabolic Research and Flux Analysis

Deuterium-labeled amino acids are invaluable tracers for mapping metabolic pathways and quantifying the flux of metabolites through these networks.[1][2] By introducing a deuterated amino acid into a biological system, researchers can track its metabolic fate, identifying downstream metabolites and measuring the rates of protein synthesis and degradation.[2][8] Deuterium oxide (D₂O), or heavy water, is a cost-effective and easily administered precursor for labeling non-essential amino acids in vivo, making it ideal for long-term studies in free-living conditions.[2][9][10]

The general workflow for a D₂O-based metabolic labeling study involves administering D₂O to an organism, followed by sample collection over time. The incorporation of deuterium into amino acids and subsequently into proteins is then quantified using mass spectrometry to determine turnover rates.[10][11]

metabolic_pathway cluster_intake Tracer Administration cluster_metabolism Cellular Metabolism cluster_synthesis Protein Synthesis & Analysis D2O D₂O (Heavy Water) BodyWater Body Water Pool D2O->BodyWater Oral Intake TCA TCA Cycle & Other Pathways BodyWater->TCA Equilibration NEAA_Pool Non-Essential Amino Acid Pool Labeled_NEAA Deuterated Amino Acids (Ala, Glu, etc.) NEAA_Pool->Labeled_NEAA Deuterium Incorporation TCA->NEAA_Pool Biosynthesis Labeled_Protein Newly Synthesized (Deuterated) Proteins Labeled_NEAA->Labeled_Protein Translation MS Mass Spectrometry (LC-MS) Labeled_Protein->MS Proteolysis & Analysis Turnover Calculate Turnover Rate MS->Turnover

Figure 1: Workflow for measuring protein turnover using D₂O labeling.

Quantitative Proteomics

Deuterium-labeled amino acids are fundamental to many quantitative proteomics techniques, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[12][13] In SILAC, cells are grown in media where a standard essential amino acid (e.g., leucine) is replaced by its deuterated counterpart (e.g., Leu-d3).[14] After several cell doublings, the deuterated amino acid is fully incorporated into the proteome.[14][15] This "heavy" cell population can then be compared to a "light" (unlabeled) population under different experimental conditions. The two populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by MS.[13] The relative signal intensities of the heavy and light peptide pairs allow for highly accurate protein quantification.[12][15]

silac_workflow cluster_culture Phase 1: Cell Culture & Labeling cluster_treatment Phase 2: Experiment cluster_processing Phase 3: Sample Processing cluster_analysis Phase 4: Analysis Light_Culture Control Cells (Light Medium, e.g., L-Lysine) Heavy_Culture Experimental Cells (Heavy Medium, e.g., d4-L-Lysine) Mix Mix Cell Lysates 1:1 Light_Culture->Mix Treatment Apply Stimulus/ Treatment Heavy_Culture->Treatment Treatment->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Peptide Pairs (Heavy/Light Ratios) LCMS->Quantify

Figure 2: General experimental workflow for a SILAC-based proteomics experiment.

Drug Development and Pharmacokinetics

Deuteration is a valuable strategy in drug discovery to enhance pharmacokinetic profiles.[2][5] By selectively replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed due to the KIE.[3][16] This can lead to several therapeutic advantages:

  • Improved Metabolic Stability: A longer drug half-life, allowing for less frequent dosing.[16][17]

  • Reduced Toxic Metabolites: Altering metabolic pathways to avoid the formation of harmful byproducts.[5][18]

  • Increased Bioavailability: A higher concentration of the active drug in circulation.

Deutetrabenazine, an approved drug for treating chorea associated with Huntington's disease, is a prime example of a successfully deuterated therapeutic.[5][18] Deuterated compounds also serve as ideal internal standards for quantitative bioanalysis in pharmacokinetic studies, ensuring high accuracy and precision.[2][19]

kie_drug_metabolism cluster_drug Parent Drug cluster_enzyme Metabolism cluster_metabolite Outcome Drug_H Drug with C-H bond at metabolic site Enzyme Metabolizing Enzyme (e.g., CYP450) Drug_H->Enzyme Fast Reaction Rate (Weaker C-H Bond) Drug_D Deuterated Drug with C-D bond Drug_D->Enzyme Slow Reaction Rate (Stronger C-D Bond) [Kinetic Isotope Effect] PK_Profile Improved Pharmacokinetic Profile Drug_D->PK_Profile Metabolite_H Metabolite Enzyme->Metabolite_H Metabolite_D Metabolite Enzyme->Metabolite_D

Figure 3: The Kinetic Isotope Effect (KIE) in drug metabolism.

Structural Biology

In structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is used to simplify complex spectra of large proteins.[2][20] By replacing most protons with deuterons, which are largely "silent" in ¹H-NMR, the remaining proton signals become sharper and easier to resolve.[21][22] This allows for the study of protein structure, dynamics, and interactions that would be intractable otherwise.[20][23] Selective deuteration of specific amino acids or at specific positions (e.g., Cα or Cβ) can provide even more detailed structural and mechanistic insights.[24]

Data Presentation: Quantitative Effects of Deuteration

The impact of deuterium labeling is quantifiable across its various applications. The following tables summarize key data from pharmacokinetic and metabolic labeling studies.

Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

This table illustrates the effect of deuteration on key pharmacokinetic (PK) parameters for select drugs. Note that the specific effects are highly dependent on the drug and the site of deuteration.

DrugParameterNon-DeuteratedDeuteratedFold ChangeReference(s)
Tetrabenazine Half-life (t½) of active metabolites~2-4 hours~9-11 hours~2.5 - 4.5x[5][18]
Cmax (active metabolites)LowerHigher-[5]
AUC (active metabolites)LowerHigher-[5]
Fludalanine In vivo oxidative clearance (primate)HigherLower~2.5x slower[25]

Data are approximate and compiled from various studies for illustrative purposes.

Table 2: Deuterium Incorporation into Non-Essential Amino Acids in Cell Culture

This table shows the determined number of deuterium-accessible labeling sites for various amino acids when cells are cultured in D₂O-enriched media. This data is critical for accurately calculating protein turnover rates.[26]

Amino AcidAbbreviationNumber of Deuterium Sites (in vitro)Reference(s)
AlanineAla~4[26][27]
Aspartic AcidAsp~2[26][27]
Glutamic AcidGlu~4[26][27]
GlycineGly~2[27]
ProlinePro~6[26][27]

Values can vary slightly based on cell type and specific metabolic activity.[26][28]

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterium labeling techniques.

Protocol: D₂O Labeling for In Vivo Protein Turnover Analysis

This protocol provides a general framework for measuring protein synthesis rates in an animal model.

  • Acclimatization: House animals (e.g., mice) under standard conditions with free access to food and water.

  • Tracer Administration: Administer an initial bolus of D₂O (e.g., 99.9% D) via intraperitoneal injection to rapidly enrich the body water pool.[9] The target enrichment is typically low (e.g., 2-5%).

  • Maintenance: Provide drinking water enriched with a lower percentage of D₂O (e.g., 4-8%) for the duration of the study to maintain a steady state of body water enrichment.[1]

  • Time-Course Sampling: Collect blood and tissue samples at predetermined time points (e.g., 0, 3, 7, 14, 21 days).

  • Sample Preparation:

    • Measure body water enrichment from plasma samples using techniques like gas chromatography-mass spectrometry (GC-MS).

    • Isolate proteins of interest from tissues. For proteome-wide analysis, extract total protein.

    • Hydrolyze proteins to release constituent amino acids.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic enrichment of specific amino acids (e.g., alanine) derived from the hydrolyzed protein using GC-MS or liquid chromatography-mass spectrometry (LC-MS).[11][29]

    • For proteome-wide analysis, digest the protein extract with trypsin and analyze the resulting peptides by LC-MS/MS.[10]

  • Data Analysis: Calculate the fractional synthesis rate (FSR) of the protein(s) based on the rate of deuterium incorporation over time, correcting for the precursor pool enrichment (body water).[11][26]

Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the key steps for a typical SILAC experiment for quantitative proteomics.

  • Media Preparation: Prepare two types of cell culture media that are identical except for specific essential amino acids.

    • Light Medium: Contains the natural ("light") forms of lysine (B10760008) and arginine.[13]

    • Heavy Medium: Lacks light lysine and arginine but is supplemented with stable isotope-labeled ("heavy") versions (e.g., ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine, or deuterated variants).[12][13]

  • Cell Adaptation: Culture two separate populations of cells, one in the light medium and one in the heavy medium, for at least five to six cell doublings to ensure complete (>95%) incorporation of the labeled amino acids into the proteome of the "heavy" population.[12][15]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one cell population (typically the "heavy" one), while the other ("light") serves as the control.[15]

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them to extract the proteins.

  • Protein Quantification and Mixing: Determine the total protein concentration for each lysate and mix them in a 1:1 ratio.[13] This step is critical as it minimizes downstream quantitative errors.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease, most commonly trypsin.[13]

  • LC-MS/MS Analysis: Analyze the complex peptide mixture using high-resolution LC-MS/MS.[12] The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins by calculating the intensity ratios of the heavy and light peptide pairs.[30]

Conclusion

Deuterium labeling of amino acids is a versatile and powerful technology with profound biological significance.[1] Its applications, from elucidating metabolic pathways and quantifying proteomes to enhancing the therapeutic potential of drugs, provide researchers with an invaluable tool for exploring complex biological systems.[2] The foundational principles of the kinetic isotope effect and mass-based detection, coupled with advanced analytical instrumentation, have enabled sophisticated investigations into protein dynamics, metabolic flux, and pharmacokinetics. As analytical technologies continue to advance, the applications of deuterium-labeled amino acids are expected to expand, paving the way for new discoveries in both basic science and medicine.

References

L-Leucine-d2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the properties, applications, and methodologies related to the stable isotope-labeled amino acid, L-Leucine-d2.

Introduction

In the fields of metabolic research, drug discovery, and clinical diagnostics, the use of stable isotope-labeled compounds has become an indispensable tool. This compound, a deuterated form of the essential branched-chain amino acid (BCAA) L-Leucine, offers a non-radioactive, reliable tracer for a variety of applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its critical role in activating the mTOR signaling pathway, and detailed methodologies for its use in experimental settings.

Physicochemical Properties of this compound

This compound is characterized by the substitution of two hydrogen atoms with deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from its endogenous counterpart by mass spectrometry without significantly altering its biological activity.

PropertyValueReferences
CAS Number 362049-59-0[1][2][3][4]
Molecular Formula C₆H₁₁D₂NO₂[1]
Molecular Weight 133.19 g/mol [1][2]
Appearance White to off-white solid[1]
Synonyms L-Leucine-3,3-d2, (2S)-2-amino-3,3-dideuterio-4-methylpentanoic acid

Core Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer for quantitative analysis in biological systems.

  • Metabolic Flux Analysis: Researchers can track the incorporation of this compound into newly synthesized proteins and other metabolites, providing insights into metabolic pathways and their kinetics.

  • Pharmacokinetic Studies: Deuterium labeling can subtly alter the metabolic profile of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be studied to understand the pharmacokinetics of leucine (B10760876) and related compounds.

  • Internal Standard for Mass Spectrometry: this compound serves as an ideal internal standard for the accurate quantification of unlabeled L-Leucine in various biological matrices, such as plasma, tissues, and cell lysates, using techniques like GC-MS or LC-MS/MS.[2]

The Role of L-Leucine in mTOR Signaling

L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2] The activation of mTORC1 by leucine is a critical step in initiating the translation of specific mRNAs, leading to muscle protein synthesis.

mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 inhibits inhibition of GATOR1 GATOR1 GATOR2->GATOR1 Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition lifted

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols and Methodologies

The following sections provide an overview of common experimental workflows utilizing this compound.

General Workflow for In Vitro Protein Synthesis Assay

This protocol outlines a typical experiment to measure the rate of new protein synthesis in cultured cells using this compound.

InVitro_Workflow start Start: Cell Culture step1 Step 1: Incubate cells with This compound containing medium start->step1 step2 Step 2: Lyse cells and collect protein step1->step2 step3 Step 3: Protein hydrolysis to free amino acids step2->step3 step4 Step 4: Derivatization of amino acids step3->step4 step5 Step 5: Analysis by LC-MS/MS or GC-MS step4->step5 end End: Quantify ratio of This compound to L-Leucine step5->end

Caption: Workflow for in vitro protein synthesis measurement.

Detailed Methodologies

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubate for a specific period, depending on the experimental goals.

2. Sample Preparation:

  • After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

  • Precipitate the protein from the cell lysate.

  • Hydrolyze the protein pellet to release individual amino acids.

3. Mass Spectrometry Analysis:

  • Derivatize the amino acids to improve their chromatographic properties and ionization efficiency.

  • Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Monitor the mass-to-charge ratio (m/z) for both unlabeled L-Leucine and this compound.

4. Data Analysis:

  • Calculate the ratio of the peak area of this compound to that of unlabeled L-Leucine.

  • This ratio reflects the rate of new protein synthesis during the labeling period.

Synthesis of this compound

The synthesis of deuterated amino acids can be achieved through various methods. A common approach for site-specific deuteration is through chemical synthesis, which may involve techniques like Pt/C-catalyzed hydrogen-deuterium exchange reactions. Enzymatic methods are also employed for their high positional selectivity. These processes involve reacting the precursor molecule in a deuterium-rich environment, such as in the presence of deuterium oxide (D₂O), to facilitate the exchange of hydrogen atoms with deuterium.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its use as a stable isotope tracer enables precise and accurate quantification of metabolic processes, providing valuable data for understanding disease states, drug efficacy, and the fundamental biology of protein synthesis. The methodologies outlined in this guide provide a foundation for the successful implementation of this compound in a variety of research applications.

References

A Technical Guide to L-Leucine-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Leucine-d2, a deuterated stable isotope of the essential branched-chain amino acid, L-Leucine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. It covers commercial suppliers, quantitative specifications, experimental applications, and the biochemical pathways involving L-Leucine.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of quantitative data from several prominent suppliers to facilitate comparison.

SupplierProduct NameCAS NumberChemical PurityIsotopic Purity/EnrichmentAvailable Formulations
MedChemExpressThis compound362049-59-099.0%Not specifiedSolid (White to off-white)
InvivoChemThis compound362049-59-0≥98%Not specifiedSolid
Cambridge Isotope Laboratories, Inc.L-Leucine (5,5,5-D₃)87828-86-298%99%Neat
Santa Cruz BiotechnologyL-Leucine-d387828-86-2Not specifiedNot specifiedSolid
Toronto Research ChemicalsL-Leucine-d387828-86-298%Not specifiedSolid

Note: Isotopic purity and enrichment are critical parameters for ensuring the accuracy of experimental results. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for batch-specific data. While this compound is specifically requested, some suppliers more commonly offer L-Leucine-d3. The choice between d2 and d3 labeling will depend on the specific mass shift required for the analytical method.

Synthesis of this compound

The synthesis of isotopically labeled amino acids such as this compound is a complex process that can be achieved through various chemical and enzymatic methods. While specific proprietary synthesis details are often not fully disclosed by commercial suppliers, the general approaches involve the introduction of deuterium (B1214612) atoms at specific positions within the L-Leucine molecule.

One common strategy involves the use of deuterated starting materials in a stereoselective synthesis route to ensure the correct L-enantiomer is produced. Enzymatic methods, utilizing enzymes such as leucine (B10760876) dehydrogenase, can also be employed for the stereospecific synthesis of L-amino acids. These methods often involve the reductive amination of a corresponding α-keto acid precursor. For instance, a deuterated α-ketoisocaproate could be used as a precursor for the synthesis of deuterated L-Leucine.

Experimental Applications and Protocols

This compound is a valuable tool in a range of research applications, primarily due to its utility as a stable isotope tracer. Its chemical properties are nearly identical to the unlabeled L-Leucine, allowing it to be metabolized and incorporated into proteins in the same manner. The key difference is its increased mass, which can be detected by mass spectrometry (MS).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "light," "medium," or "heavy" amino acids into proteins. This compound can be used as a "heavy" amino acid in SILAC experiments.

Objective: To compare the relative abundance of proteins between two cell populations.

Generalized SILAC Protocol using this compound:

  • Media Preparation: Prepare two types of cell culture media that are identical except for the L-Leucine content.

    • "Light" Medium: Standard cell culture medium containing unlabeled L-Leucine.

    • "Heavy" Medium: Cell culture medium deficient in L-Leucine, supplemented with this compound.

  • Cell Culture: Grow two separate populations of the same cell line. One population is cultured in the "light" medium, and the other in the "heavy" medium.

  • Metabolic Labeling: Culture the cells for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the respective labeled or unlabeled L-Leucine into the cellular proteome.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the mixed protein sample into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis: The relative abundance of a given peptide (and by extension, the protein it originated from) is determined by comparing the signal intensities of the "light" (unlabeled) and "heavy" (deuterated) peptide pairs in the mass spectrum.

This compound as an Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for the quantification of unlabeled L-Leucine in biological samples by mass spectrometry.

Objective: To accurately quantify the concentration of L-Leucine in a biological sample.

Generalized Protocol for L-Leucine Quantification using this compound as an Internal Standard:

  • Sample Preparation: Prepare the biological sample (e.g., plasma, cell lysate) for analysis. This may involve protein precipitation, extraction, or other cleanup steps.

  • Spiking with Internal Standard: Add a known amount of this compound to the sample at the beginning of the sample preparation process.

  • Derivatization (Optional): Depending on the analytical method, derivatization of the amino acids may be necessary to improve chromatographic separation or ionization efficiency.

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions should be optimized to separate L-Leucine from other sample components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled L-Leucine and the this compound internal standard.

  • Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled L-Leucine and a fixed concentration of the this compound internal standard. The concentration of L-Leucine in the unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key signaling molecule that activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR complex 1 (mTORC1) by L-Leucine is a critical step in initiating protein synthesis.

mTOR_Signaling Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP activates mTORC1 mTORC1 Rag_GTP->mTORC1 recruits to lysosome and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes

Caption: L-Leucine activation of the mTORC1 signaling pathway.

The diagram above illustrates a simplified model of how L-Leucine activates mTORC1. Leucine binds to Sestrin2, which relieves its inhibition of GATOR2. GATOR2, in turn, inhibits GATOR1, a GTPase-activating protein (GAP) for the Rag GTPases. Inhibition of GATOR1 allows RagA/B to become GTP-loaded, leading to the recruitment and activation of mTORC1 at the lysosomal surface. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promotes protein synthesis and inhibits autophagy.

Conclusion

This compound is a versatile and indispensable tool for researchers in various fields, including drug development, proteomics, and metabolic research. Its utility as a stable isotope tracer in techniques like SILAC and as an internal standard for mass spectrometry enables precise and accurate quantification of biological processes. A thorough understanding of its properties, available sources, and experimental applications is crucial for its effective implementation in research. This guide provides a foundational understanding to aid researchers in leveraging the power of this compound in their scientific endeavors.

The Role of L-Leucine-d2 in the Investigation of the mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, with its dysregulation implicated in numerous diseases, including cancer and metabolic disorders. L-Leucine, an essential branched-chain amino acid, is a potent activator of the mTOR complex 1 (mTORC1). Understanding the intricate molecular events downstream of leucine (B10760876) sensing is paramount for therapeutic development. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based quantitative proteomics technique that allows for the precise comparison of protein abundance between different cell populations. This technical guide details the application of L-Leucine-d2, a deuterated stable isotope of L-Leucine, in SILAC-based proteomics to investigate the mTOR signaling cascade. We provide an in-depth overview of the leucine-sensing mechanism, detailed experimental protocols for utilizing this compound, a summary of expected quantitative data, and visual workflows and pathway diagrams to facilitate experimental design and data interpretation.

Introduction: L-Leucine and the mTOR Signaling Nexus

The mTOR pathway, centered around the serine/threonine kinase mTOR, integrates signals from growth factors, cellular energy status, and amino acids to control protein synthesis and other anabolic processes.[1] Leucine is a key upstream regulator of mTORC1.[2] The molecular machinery responsible for sensing intracellular leucine levels and relaying this information to mTORC1 involves a sophisticated interplay of several protein complexes.

Upon entering the cell, leucine binds to Sestrin2, which acts as a direct cellular sensor for leucine.[3] This binding event disrupts the interaction between Sestrin2 and the GATOR2 complex. The dissociation of GATOR2 from its inhibitor, Sestrin2, allows GATOR2 to inhibit the GTPase-activating protein (GAP) activity of the GATOR1 complex. GATOR1 normally keeps the Rag GTPases in an inactive, GDP-bound state. With GATOR1 inhibited, the Rag GTPases become active (RagA/B loaded with GTP and RagC/D with GDP), translocate to the lysosomal surface, and recruit mTORC1. At the lysosome, the active Rag GTPase heterodimer brings mTORC1 into proximity with its activator, Rheb, leading to the phosphorylation and activation of mTORC1's downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.[4]

This compound serves as a valuable tool to dissect this pathway. As a stable, non-radioactive isotope-labeled amino acid, it is metabolically incorporated into proteins in cell culture.[5][6] In a SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population receives the natural "light" L-Leucine, while the other receives the "heavy" this compound. After experimental treatment (e.g., stimulation or inhibition of the mTOR pathway), the two cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry. The mass difference between peptides containing "light" and "heavy" leucine allows for accurate quantification of changes in the proteome and in post-translational modifications like phosphorylation, providing a global view of the cellular response to mTOR activation.[7]

Data Presentation: Quantitative Proteomic Changes in Response to mTORC1 Activation

The following tables summarize representative quantitative data from SILAC-based proteomics studies investigating the effects of leucine and mTORC1 activation on protein expression and phosphorylation. These tables are illustrative of the types of data that can be generated using this compound as a metabolic label.

Table 1: Representative Changes in Protein Abundance Following Leucine-Mediated mTORC1 Activation

ProteinUniProt IDFunctionFold Change (Heavy/Light)p-valueReference
Ribosomal Protein S6P62753Component of the 40S ribosomal subunit1.8<0.05[8]
Eukaryotic Translation Initiation Factor 4B (eIF4B)P23588RNA helicase, involved in translation initiation1.6<0.05[8]
Ornithine Decarboxylase (ODC1)P11926Rate-limiting enzyme in polyamine biosynthesis2.1<0.01[8]
Fatty Acid Synthase (FASN)P49327Enzyme involved in fatty acid synthesis1.5<0.05[9]

Table 2: Representative Changes in Phosphorylation Status of mTORC1 Pathway Components and Substrates

PhosphoproteinPhosphositeFold Change (Heavy/Light)p-valueReference
mTORSer24482.5<0.01[10]
Ribosomal protein S6 kinase 1 (S6K1)Thr3893.2<0.01[11]
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)Thr37/462.8<0.01[11]
ULK1Ser7571.9<0.05[12]

Experimental Protocols

This section provides detailed methodologies for conducting a SILAC experiment using this compound to investigate the mTOR pathway.

Preparation of SILAC Media

Materials:

  • DMEM or RPMI-1640 medium deficient in L-Leucine (custom formulation or commercially available)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Leucine (e.g., Sigma-Aldrich)

  • "Heavy" this compound (e.g., Cambridge Isotope Laboratories, Inc.)

  • Penicillin-Streptomycin solution

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare "Light" Medium: To 500 mL of L-Leucine-deficient medium, add 50 mL of dFBS (10% final concentration), 5 mL of Penicillin-Streptomycin, and "light" L-Leucine to the standard final concentration (e.g., 105 mg/L for DMEM).

  • Prepare "Heavy" Medium: To a separate 500 mL of L-Leucine-deficient medium, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin. Add "heavy" this compound to the same molar concentration as the "light" medium. Note that the mass concentration will be slightly higher due to the deuterium (B1214612) atoms.

  • Sterile-filter both media using a 0.22 µm filter unit. Store at 4°C.[13]

Cell Culture and Metabolic Labeling

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Prepared "Light" and "Heavy" SILAC media

  • Standard cell culture flasks and reagents

Procedure:

  • Culture cells in standard "light" medium to establish a healthy, proliferating culture.

  • Passage the cells into two separate flasks: one containing "light" medium and the other containing "heavy" medium.

  • Culture the cells for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acid.[6] Monitor cell growth and morphology to ensure the heavy isotope does not negatively impact cell health.

  • (Optional but recommended) To verify labeling efficiency, harvest a small aliquot of cells from the "heavy" culture, extract proteins, and analyze by mass spectrometry to confirm the mass shift in leucine-containing peptides.[14]

Experimental Treatment and Cell Harvesting

Procedure:

  • Once full incorporation is achieved, apply the desired experimental treatment. For example, to study leucine-induced mTOR activation:

    • Starve both "light" and "heavy" cell populations of amino acids for a defined period (e.g., 1-2 hours).

    • Stimulate one population (e.g., the "heavy" cells) with a known concentration of L-Leucine or a complete amino acid mixture for a specific duration (e.g., 30-60 minutes). The "light" population can serve as the unstimulated control.

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Harvest the cells by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.[15]

Protein Extraction and Quantification

Materials:

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

Procedure:

  • Resuspend the "light" and "heavy" cell pellets separately in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatants (protein extracts) to new tubes.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 100 µg of each).[16]

In-Gel Protein Digestion

Materials:

  • SDS-PAGE gels and running buffer

  • Coomassie blue stain

  • Destaining solution (e.g., 50% methanol, 10% acetic acid)

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Sequencing-grade modified trypsin

  • Peptide extraction buffers (e.g., 50% acetonitrile/5% formic acid)

Procedure:

  • Separate the mixed protein sample on a 1D SDS-PAGE gel.

  • Stain the gel with Coomassie blue and then destain.

  • Excise the entire protein lane and cut it into smaller pieces.

  • Wash the gel pieces with 50 mM ammonium bicarbonate and acetonitrile.

  • Reduce the proteins with reduction buffer at 56°C for 1 hour.

  • Alkylate the proteins with alkylation buffer in the dark at room temperature for 45 minutes.

  • Wash and dehydrate the gel pieces.

  • Digest the proteins with trypsin overnight at 37°C.

  • Extract the peptides from the gel pieces using peptide extraction buffers.

  • Dry the extracted peptides in a vacuum centrifuge.[17]

LC-MS/MS Analysis and Data Processing

Procedure:

  • Resuspend the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid).

  • Analyze the peptide mixture using a high-resolution LC-MS/MS system (e.g., an Orbitrap mass spectrometer). The mass spectrometer should be configured to detect the mass difference between peptides containing L-Leucine and this compound.

  • Process the raw mass spectrometry data using specialized software that supports SILAC quantification, such as MaxQuant.[18] This software will identify peptides, determine the intensity ratios of the "heavy" and "light" peptide pairs, and provide relative protein abundance data.

Mandatory Visualizations

Signaling Pathway Diagram

mTORC1_Activation_by_Leucine cluster_lysosome Lysosomal Surface Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibition lifted GATOR1 GATOR1 GATOR2->GATOR1 inhibits GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP (Active) GATOR1->Rag_GTP inhibition lifted Rag_GDP RagA/B-GDP RagC/D-GTP (Inactive) Rag_GDP->Rag_GTP GEF activity mTORC1_cyto mTORC1 (Cytosolic) Rag_GTP->mTORC1_cyto recruits to lysosome mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso Downstream Phosphorylation of S6K1, 4E-BP1 mTORC1_lyso->Downstream phosphorylates Rheb Rheb Rheb->mTORC1_lyso activates Lysosome Lysosome Protein_Synthesis Protein Synthesis Downstream->Protein_Synthesis

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow Diagram

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_prep Sample Preparation cluster_analysis Analysis Culture_Light Culture in 'Light' Medium (L-Leucine) Treatment_Control Control Condition Culture_Light->Treatment_Control Culture_Heavy Culture in 'Heavy' Medium (this compound) Treatment_Stim Leucine Stimulation Culture_Heavy->Treatment_Stim Harvest Harvest & Wash Cells Treatment_Control->Harvest Treatment_Stim->Harvest Mix Mix Cell Pellets (1:1) Harvest->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Quant Protein Quantification (BCA) Lysis->Quant Digest In-Gel Digestion (Trypsin) Quant->Digest Cleanup Peptide Cleanup (C18) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis (e.g., MaxQuant) Quantify Heavy/Light Ratios LCMS->Data

Caption: Experimental workflow for SILAC-based quantitative proteomics.

Conclusion

The use of this compound in SILAC-based quantitative proteomics provides a robust and precise method for investigating the complex cellular responses regulated by the mTOR signaling pathway. This technical guide offers a comprehensive framework for researchers, from understanding the underlying biology of leucine sensing to the practical execution of experiments and interpretation of results. By employing these methodologies, scientists can gain deeper insights into the role of mTOR in health and disease, paving the way for the development of novel therapeutic strategies that target this critical cellular pathway. The careful application of the protocols and data analysis workflows described herein will enable the generation of high-quality, reproducible data essential for advancing our understanding of mTOR-mediated cellular processes.

References

Unraveling Cellular Dynamics: An In-depth Technical Guide to Isotopic Labeling with L-Leucine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein synthesis, degradation, and metabolic flux is paramount. Stable isotope labeling, particularly with deuterated amino acids like L-Leucine-d2, has emerged as a powerful tool to illuminate these fundamental cellular processes. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with this compound labeling, offering a vital resource for those seeking to harness this technology in their research and development endeavors.

Core Principles of this compound Labeling

Isotopic labeling with this compound involves the substitution of two hydrogen atoms with their heavier isotope, deuterium. This subtle alteration in mass allows for the differentiation of newly synthesized proteins and metabolites from their pre-existing counterparts using mass spectrometry (MS). L-Leucine, an essential branched-chain amino acid, plays a critical role in activating the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[1] By introducing this compound into a biological system, researchers can trace its incorporation into newly synthesized proteins, providing a dynamic measure of protein turnover and metabolic flux.[1]

This compound serves two primary functions in these experiments:

  • As a tracer: It allows for the quantitative measurement of metabolic pathways and protein synthesis rates.[1]

  • As an internal standard: It can be used for precise quantification in nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) analyses.[1]

The choice of deuterated leucine (B10760876) can vary, with d3, d7, and d10 variants also being utilized in different experimental contexts. The selection of a specific isotopologue often depends on the desired mass shift for MS analysis and the specific research question being addressed.

Quantitative Data Presentation

The following tables summarize key quantitative parameters and comparisons relevant to isotopic labeling experiments using deuterated leucine.

ParameterDescriptionTypical Values/RangesAnalytical Method
Incorporation Efficiency The percentage of labeled amino acid incorporated into the proteome.>95% after 5-6 cell doublings in SILAC experiments.LC-MS/MS
Mass Shift per Leucine-d2 The increase in mass of a peptide for each incorporated this compound residue.+2 DaMass Spectrometry
Fractional Synthesis Rate (FSR) The rate at which new proteins are synthesized, often expressed as a percentage per hour.Varies significantly based on tissue type, physiological state, and experimental conditions.GC-MS or LC-MS/MS
Protein Half-Life The time it takes for 50% of a specific protein to be degraded.Ranges from minutes to days depending on the protein.Dynamic SILAC with LC-MS/MS
Deuterated Leucine IsotopeCommon ApplicationsReported Performance Considerations
This compound Tracer studies, internal standard for quantification.Provides a minimal mass shift, which can be advantageous in certain MS analyses.
L-Leucine-d3 SILAC-based quantitative proteomics.Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.
L-Leucine-d10 SILAC, metabolomics, NMR-based structural studies.Offers a larger mass shift, which can be beneficial for high-resolution mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound labeling experiments. Below are protocols for two common applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Primed-Constant Infusion for in vivo studies.

Protocol 1: SILAC for Quantitative Proteomics

Objective: To quantitatively compare protein abundance between two cell populations.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine (unlabeled)

  • "Heavy" this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system

Methodology:

  • Cell Culture Adaptation:

    • Culture cells for at least five to six doublings in two separate SILAC media: one containing "light" L-Leucine and the other containing "heavy" this compound. This ensures complete incorporation of the labeled amino acid.

    • Monitor cell morphology and doubling time to ensure the labeling has no adverse effects.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug administration) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the "light" and "heavy" cell populations separately in lysis buffer.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce and alkylate the protein mixture.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the peptide mixture using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.[2]

Protocol 2: Primed-Constant Infusion for Muscle Protein Synthesis

Objective: To measure the rate of muscle protein synthesis in vivo.

Materials:

  • This compound (or other suitable labeled amino acid tracer)

  • Saline solution for infusion

  • Catheters for intravenous administration and blood sampling

  • Equipment for muscle biopsy collection

  • Liquid nitrogen for sample preservation

  • Homogenization buffer

  • Perchloric acid (PCA) for protein precipitation

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Subject Preparation:

    • Subjects are typically studied in a post-absorptive state (overnight fast).

  • Tracer Infusion:

    • A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the precursor pool.

    • This is immediately followed by a continuous infusion of this compound at a constant rate for a defined period (e.g., several hours).

  • Sample Collection:

    • Blood Samples: Collect blood samples at regular intervals to measure the enrichment of the tracer in the plasma, which serves as a surrogate for the precursor pool for protein synthesis.

    • Muscle Biopsies: Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period. Immediately freeze the tissue in liquid nitrogen.

  • Sample Processing:

    • Plasma: Deproteinate plasma samples and prepare for analysis of this compound enrichment.

    • Muscle Tissue: Homogenize the muscle tissue, precipitate the protein with PCA, and hydrolyze the protein to release individual amino acids.

  • GC-MS Analysis:

    • Derivatize the amino acids from both plasma and muscle hydrolysates to make them volatile for GC-MS analysis.

    • Measure the isotopic enrichment of this compound in both the plasma (precursor) and the muscle protein (product).

  • Calculation of Fractional Synthesis Rate (FSR):

    • FSR is calculated using the formula: FSR (%/h) = (E_p / E_a) * (1 / t) * 100 Where:

      • E_p is the enrichment of this compound in muscle protein.

      • E_a is the average enrichment of this compound in the plasma precursor pool over the infusion period.

      • t is the duration of the infusion in hours.

Mandatory Visualizations

Signaling Pathways

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a critical regulator of protein synthesis and is activated by L-Leucine.

mTOR_Signaling cluster_input Inputs cluster_pathway mTORC1 Signaling Cascade This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates (inactivates) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits (when active) Experimental_Workflow Tracer Administration 1. This compound Administration (e.g., Infusion, Cell Culture Medium) Sample Collection 2. Sample Collection (e.g., Blood, Tissue Biopsy, Cell Lysate) Tracer Administration->Sample Collection Sample Preparation 3. Sample Preparation (e.g., Protein Hydrolysis, Derivatization) Sample Collection->Sample Preparation Mass Spectrometry 4. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Sample Preparation->Mass Spectrometry Data Analysis 5. Data Analysis (Isotopic Enrichment, Flux Calculation) Mass Spectrometry->Data Analysis Biological Interpretation 6. Biological Interpretation (Protein Synthesis Rates, Metabolic Flux) Data Analysis->Biological Interpretation SILAC_Workflow cluster_light Control Condition cluster_heavy Experimental Condition Light Culture Cell Culture with 'Light' L-Leucine Light Lysis Cell Lysis Light Culture->Light Lysis Mix Mix Equal Protein Amounts Light Lysis->Mix Heavy Culture Cell Culture with 'Heavy' this compound Heavy Lysis Cell Lysis Heavy Culture->Heavy Lysis Heavy Lysis->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Protein Quantification LCMS->Quantify

References

Applications of Deuterated Amino Acids in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable, non-radioactive isotopes of their naturally occurring counterparts, have become indispensable tools in modern proteomics. Their unique mass signatures, when incorporated into proteins, enable precise and robust quantitative analysis of protein expression, turnover, and structure. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids in proteomics, with a focus on quantitative techniques, experimental protocols, and data interpretation.

Quantitative Proteomics: Unraveling the Dynamics of the Proteome

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate protein quantification.[1][2] In SILAC, cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids. As cells grow and divide, these amino acids are incorporated into newly synthesized proteins.[1]

By comparing the mass spectrometry signal intensities of heavy and light-labeled peptides, researchers can accurately determine the relative abundance of proteins between different experimental conditions.[2] Commonly used deuterated amino acids in SILAC include deuterated leucine, lysine, and arginine. The choice of amino acid depends on the specific experimental design and the protease used for protein digestion.[3]

Mass Shifts of Commonly Used Deuterated Amino Acids in SILAC

The mass difference between the light and heavy amino acid isotopes allows for their differentiation in the mass spectrometer. The following table summarizes the mass shifts for several commonly used deuterated and other isotopically labeled amino acids.

Amino AcidIsotopic LabelMass Shift (Da)
Lysine4,4,5,5-D4+4
Lysine13C6+6
Lysine13C6, 15N2+8
Arginine13C6+6
Arginine13C6, 15N4+10
LeucineD3+3

Table 1: Mass shifts of commonly used isotopically labeled amino acids in SILAC experiments.[4][5]

Experimental Workflow for a Typical SILAC Experiment

The following diagram illustrates the general workflow of a SILAC experiment for quantitative proteomics.

SILAC_Workflow SILAC Experimental Workflow cluster_light Control Cells cluster_heavy Treated Cells Culture_Light Cell Culture in 'Light' Medium Harvest_Light Harvest Cells Culture_Light->Harvest_Light Lyse_Light Cell Lysis Harvest_Light->Lyse_Light Mix Mix Cell Lysates (1:1 Ratio) Lyse_Light->Mix Culture_Heavy Cell Culture in 'Heavy' Medium Harvest_Heavy Harvest Cells Culture_Heavy->Harvest_Heavy Lyse_Heavy Cell Lysis Harvest_Heavy->Lyse_Heavy Lyse_Heavy->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis D2O_Workflow D2O Labeling Workflow for Protein Turnover D2O_Admin Administer D2O (in drinking water or cell medium) Time_Course Collect Samples at Multiple Time Points D2O_Admin->Time_Course Protein_Extraction Protein Extraction and Digestion Time_Course->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Calculate Deuterium Incorporation and Protein Turnover Rate LC_MS->Data_Analysis DMPK_Workflow DMPK Workflow with Deuterated Internal Standard Start Start: Quantitative Bioanalysis Required Select_IS Select Deuterated Internal Standard (IS) Start->Select_IS Spike_IS Spike Known Amount of IS into Samples Select_IS->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Spike_IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Decision Does IS Co-elute with Analyte? LC_MS->Decision Quantify Quantify Analyte Based on Analyte/IS Peak Area Ratio Decision->Select_IS No, Optimize Chromatography Decision->Quantify Yes NMR_Workflow NMR Protein Structure Determination Workflow Expression Protein Expression in Deuterated Medium (D2O) Purification Protein Purification Expression->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Data Acquire Multidimensional NMR Spectra NMR_Sample_Prep->NMR_Data Resonance_Assignment Resonance Assignment NMR_Data->Resonance_Assignment Structure_Calculation Structure Calculation and Refinement Resonance_Assignment->Structure_Calculation Validation Structure Validation Structure_Calculation->Validation

References

foundational research on branched-chain amino acid (BCAA) metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Foundational Branched-Chain Amino Acid (BCAA) Metabolism for Researchers, Scientists, and Drug Development Professionals.

Introduction

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play pivotal roles beyond their fundamental function as protein building blocks. They are crucial signaling molecules, particularly in the regulation of protein synthesis and metabolic control. Dysregulation of BCAA metabolism is increasingly implicated in a range of pathological conditions, including metabolic syndrome, diabetes, cancer, and neurological disorders.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of BCAA metabolism, focusing on the foundational enzymatic pathways, regulatory mechanisms, and key experimental methodologies for their study.

Core Catabolic Pathway of BCAAs

The catabolism of all three BCAAs initiates with two common enzymatic steps before their carbon skeletons are funneled into distinct downstream pathways for energy production or biosynthesis.[4][5]

Reversible Transamination by Branched-Chain Aminotransferase (BCAT)

The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which transfers the amino group from the BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[4][5] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[6] BCAT2 is the predominant isoform in most peripheral tissues, including skeletal muscle, while BCAT1 is more prevalent in the brain and certain cancer cells.[6][7]

  • Leucine → α-Ketoisocaproate (KIC)

  • Isoleucine → α-Keto-β-methylvalerate (KMV)

  • Valine → α-Ketoisovalerate (KIV)

Irreversible Oxidative Decarboxylation by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][5] This multi-enzyme complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. The reaction produces the corresponding branched-chain acyl-CoA derivatives, NADH, and CO2.[4]

  • α-Ketoisocaproate (KIC) → Isovaleryl-CoA

  • α-Keto-β-methylvalerate (KMV) → α-Methylbutyryl-CoA

  • α-Ketoisovalerate (KIV) → Isobutyryl-CoA

Downstream Catabolic Pathways

Following the initial two steps, the branched-chain acyl-CoA molecules are further metabolized through distinct pathways:

  • Isovaleryl-CoA (from Leucine) is ultimately converted to acetyl-CoA and acetoacetate, classifying leucine as a ketogenic amino acid.[4]

  • α-Methylbutyryl-CoA (from Isoleucine) is metabolized to acetyl-CoA and succinyl-CoA, making isoleucine both ketogenic and glucogenic.

  • Isobutyryl-CoA (from Valine) is converted to succinyl-CoA, rendering valine a glucogenic amino acid.[4]

The succinyl-CoA produced from isoleucine and valine can enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC α-KG <-> Glu BCAT BCAT (transamination) Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV α-KG <-> Glu Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV α-KG <-> Glu IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA CO2, NADH BCKDH BCKDH (oxidative decarboxylation) MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA CO2, NADH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA CO2, NADH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate Downstream Downstream Enzymes MethylbutyrylCoA->AcetylCoA SuccinylCoA Succinyl-CoA MethylbutyrylCoA->SuccinylCoA IsobutyrylCoA->SuccinylCoA

Caption: Overview of the BCAA catabolic pathway.

Regulation of BCAA Metabolism

The catabolism of BCAAs is tightly regulated, primarily at the level of the BCKDH complex. This regulation occurs through a phosphorylation/dephosphorylation cycle mediated by a specific kinase and phosphatase.

BCKDH Kinase (BCKDK) and PPM1K Phosphatase

The activity of the BCKDH complex is inhibited by phosphorylation of its E1α subunit, a reaction catalyzed by the BCKDH kinase (BCKDK).[8] Conversely, the BCKDH complex is activated by dephosphorylation, a reaction carried out by the protein phosphatase, Mg2+-dependent, 1K (PPM1K).[8] The expression and activity of BCKDK and PPM1K are influenced by various factors, including nutritional status and hormonal signals.

Allosteric Regulation

The BCKDH kinase is allosterically inhibited by the branched-chain α-keto acids, particularly KIC.[9] This creates a feedback mechanism where an accumulation of BCKAs promotes their own degradation by inhibiting the kinase that inactivates the BCKDH complex.

Hormonal and Nutritional Regulation

Insulin (B600854) promotes BCAA uptake into muscle and stimulates protein synthesis, while also suppressing BCAA catabolism by promoting the phosphorylation and inactivation of the BCKDH complex. In contrast, during fasting or periods of low glucose, glucagon (B607659) promotes BCAA catabolism to provide substrates for gluconeogenesis and energy production.

BCAA Metabolism and mTORC1 Signaling

Leucine, in particular, is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[2] This signaling role links BCAA availability to anabolic processes. Dysregulation of mTORC1 signaling due to altered BCAA metabolism is implicated in various diseases, including cancer and metabolic syndrome.[2][3]

BCKDH_Regulation cluster_regulation Regulation of BCKDH Activity BCKDH_inactive BCKDH (inactive) (Phosphorylated) BCKDH_active BCKDH (active) (Dephosphorylated) BCKDH_inactive->BCKDH_active Pi BCKDH_active->BCKDH_inactive ATP -> ADP BCKDK BCKDH Kinase (BCKDK) BCKDK->BCKDH_active PPM1K PPM1K Phosphatase PPM1K->BCKDH_inactive BCKAs Branched-Chain α-Keto Acids (BCKAs) BCKAs->BCKDK  - BCKDK_label  + PPM1K_label  +

Caption: Regulation of the BCKDH complex activity.

Quantitative Data on BCAA Metabolism

The concentrations of BCAAs and their metabolites, as well as the activity of key catabolic enzymes, vary across different tissues and are altered in various physiological and pathological states.

Table 1: Plasma BCAA Concentrations in Healthy Humans and Patients with Type 2 Diabetes (T2DM)
Amino AcidHealthy Controls (µM)T2DM Patients (µM)Fold ChangeReference
Leucine120 - 150180 - 250~1.5x[10][11]
Isoleucine60 - 8090 - 120~1.5x[10][11]
Valine200 - 260300 - 400~1.5x[10][11]
Note: Values are approximate ranges compiled from multiple studies and can vary based on factors such as diet, age, and sex.
Table 2: BCAA and BCKA Concentrations in Mouse Tissues
MetaboliteLiver (nmol/g)Skeletal Muscle (nmol/g)White Adipose Tissue (nmol/g)Reference
Leucine~50-100~100-200~20-50[12][13]
Isoleucine~20-50~40-80~10-30[12][13]
Valine~40-80~80-150~15-40[12][13]
KIC~2-5~5-15~1-3[12][13]
KMV~1-3~3-10~0.5-2[12][13]
KIV~2-6~5-15~1-4[12][13]
Note: Values are approximate and can vary based on mouse strain, diet, and metabolic state.
Table 3: BCKDH Activity in Mouse Tissues
TissueBCKDH Activity (nmol/min/mg protein)Reference
Liver~2.0 - 5.0[2][12]
Skeletal Muscle~0.1 - 0.5[2][12]
Heart~0.5 - 1.5[8]
White Adipose Tissue~0.05 - 0.2[12]
Note: Activity levels are highly dependent on the assay conditions and the phosphorylation state of the enzyme.

Experimental Protocols

Accurate and reproducible measurement of BCAA metabolites and enzyme activities is crucial for research in this field. Below are detailed protocols for key experiments.

Quantification of BCAAs in Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of BCAAs.

4.1.1. Materials

  • Plasma samples

  • Methanol (B129727) (LC-MS grade)

  • Formic acid

  • Stable isotope-labeled internal standards (e.g., Leucine-¹³C₆,¹⁵N; Isoleucine-¹³C₆,¹⁵N; Valine-¹³C₅,¹⁵N)

  • LC-MS/MS system with a mixed-mode or C18 column

4.1.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 20 µL of plasma, add 80 µL of ice-cold methanol containing the internal standards.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • Column: Mixed-mode Intrada column or equivalent C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: Isocratic or a shallow gradient depending on the column and separation requirements.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • Leucine/Isoleucine: m/z 132.2 → 86.4

    • Valine: m/z 118.2 → 72.4

    • Leucine-¹³C₆,¹⁵N / Isoleucine-¹³C₆,¹⁵N: m/z 139.2 → 92.4

    • Valine-¹³C₅,¹⁵N: m/z 124.2 → 77.4

4.1.4. Data Analysis Quantify BCAA concentrations by comparing the peak area ratios of the endogenous BCAAs to their respective stable isotope-labeled internal standards against a standard curve.

LCMS_Workflow Plasma Plasma Sample (20 µL) Precipitation Protein Precipitation (Methanol with Internal Standards) Plasma->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for BCAA quantification by LC-MS/MS.

Spectrophotometric Assay for BCKDH Activity

This assay measures the activity of the BCKDH complex by monitoring the reduction of NAD⁺ to NADH.

4.2.1. Materials

  • Tissue homogenates (e.g., liver, muscle)

  • Extraction Buffer: 30 mM KPi (pH 7.5), 3 mM EDTA, 5 mM DTT, 1 mM α-ketoisovalerate, 3% FBS, 5% Triton X-100, 1 µM Leupeptin.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 0.2 mM Thiamine pyrophosphate (TPP), 1 mM NAD⁺, 0.2 mM Coenzyme A.

  • Substrate: 10 mM α-ketoisovalerate.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

4.2.2. Tissue Homogenate Preparation

  • Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold Extraction Buffer.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Use the supernatant for the activity assay.

4.2.3. Assay Procedure

  • In a cuvette, add 180 µL of Assay Buffer and 20 µL of tissue homogenate supernatant.

  • Incubate at 30°C for 5 minutes to establish a baseline absorbance at 340 nm.

  • Initiate the reaction by adding 20 µL of 10 mM α-ketoisovalerate (final concentration 1 mM).

  • Continuously monitor the increase in absorbance at 340 nm for 10-20 minutes.

  • To measure total BCKDH activity, pre-incubate the tissue extract with a phosphatase (e.g., lambda protein phosphatase) to dephosphorylate and fully activate the enzyme.

4.2.4. Calculation of Activity Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). Express the activity as nmol of NADH formed per minute per mg of protein.

Stable Isotope Tracing for Metabolic Flux Analysis

This technique allows for the in vivo or in vitro tracing of BCAA metabolism through various pathways.

4.3.1. Experimental Design

  • In Vitro: Culture cells in a medium containing a stable isotope-labeled BCAA (e.g., U-¹³C-Leucine).

  • In Vivo: Administer a stable isotope-labeled BCAA to an animal model via gavage or infusion.

  • Collect samples (cells, media, tissues, plasma) at different time points.

  • Extract metabolites from the samples.

  • Analyze the isotopic enrichment of downstream metabolites (e.g., TCA cycle intermediates, other amino acids) using LC-MS/MS or GC-MS.

4.3.2. Data Interpretation The pattern and extent of isotope labeling in downstream metabolites provide insights into the activity of BCAA catabolic pathways and their contribution to other metabolic routes.

Flux_Analysis_Workflow Isotope Administer Stable Isotope-Labeled BCAA (e.g., U-13C-Leucine) Sampling Collect Samples over Time (Cells, Tissues, Plasma) Isotope->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis of Isotopic Enrichment Extraction->Analysis Modeling Metabolic Flux Modeling Analysis->Modeling

References

The Role of L-Leucine-d2 in Advancing Drug Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the quest for more precise and effective therapeutic agents is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this endeavor, offering unparalleled insights into metabolic pathways, protein dynamics, and drug pharmacokinetics. Among these, L-Leucine-d2, a deuterated form of the essential branched-chain amino acid L-Leucine, has garnered significant attention. Its subtle alteration in mass, without a significant change in its biochemical properties, makes it an ideal tracer for a variety of applications, from quantitative proteomics to in vivo metabolic studies.

This technical guide provides an in-depth exploration of this compound's core applications in drug discovery and development. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, supported by detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Core Applications of this compound

This compound's primary utility in drug discovery stems from its role as a stable isotope tracer. This allows for the differentiation and quantification of molecules in complex biological systems.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes.[1] Cells are cultured in media containing either the natural "light" L-Leucine or a "heavy" isotopic variant, such as this compound.[1] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[1] The "light" and "heavy" cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). By combining the cell lysates and analyzing the peptides by mass spectrometry, the relative abundance of each protein can be accurately quantified based on the intensity ratio of the heavy and light peptide pairs.[1]

Metabolic Tracer Studies

This compound serves as an invaluable tracer for in vivo metabolic studies, allowing researchers to track the fate of leucine (B10760876) in various physiological and pathological states.[2] By administering this compound and subsequently measuring its incorporation into proteins and other metabolites in different tissues, it is possible to determine rates of protein synthesis, breakdown, and oxidation.[2][3] This is particularly relevant in the study of metabolic diseases, muscle wasting conditions, and the metabolic effects of drug candidates.[3]

Pharmacokinetic and Bioavailability Studies

Deuterated compounds like this compound are instrumental in pharmacokinetic (PK) studies.[4] They can be used as internal standards for the accurate quantification of the unlabeled drug or metabolite in biological matrices such as plasma and tissue.[4] Furthermore, co-administering a deuterated and non-deuterated version of a compound (a technique known as "cassette dosing") allows for the simultaneous assessment of the PK profiles of multiple candidates, thereby accelerating the drug development process. While direct comparative pharmacokinetic data for D- and L-leucine is limited, studies on their derivatives provide insights into their differential metabolism.[5]

Key Signaling Pathway: The mTOR Pathway

L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7] Understanding how drug candidates modulate this pathway is critical in many therapeutic areas, including oncology and metabolic diseases. This compound, in conjunction with SILAC, can be used to quantify the downstream effects of mTOR activation on the proteome.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor L-Leucine L-Leucine Amino_Acid_Transporter Amino Acid Transporter L-Leucine->Amino_Acid_Transporter PI3K PI3K Receptor->PI3K Rag_GTPases Rag GTPases Amino_Acid_Transporter->Rag_GTPases Activation Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Rag_GTPases->mTORC1 Activation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibition

Figure 1: Simplified mTOR Signaling Pathway Activated by L-Leucine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of deuterated leucine in various applications.

Table 1: Pharmacokinetic Parameters of Deuterated Leucine Analogs

ParameterD-[2H7]Leucine (in rats)L-[5,5,5-2H3]Leucine (in humans)Reference
Administration IntravenousPrimed-continuous tracer infusion[8],[2]
Conversion to L-Leucine 28.2%-[8]
Absolute Production Rate (VLDL apoB-100) -11.4 +/- 5.8 mg/kg/day[9]
Absolute Production Rate (LDL apoB-100) -8.0 +/- 4.7 mg/kg/day[9]
Absolute Production Rate (HDL apoA-I) -9.7 +/- 0.2 mg/kg/day[9]

Table 2: Leucine-Induced Activation of mTOR Signaling Components in Human Myotubes

Treatment (30 min)Phosphorylated mTOR (Fold Change vs. Untreated)Phosphorylated p70S6K (Fold Change vs. Untreated)Reference
Leucine (5 mM) 1.32.0[7]
Insulin (100 nM) 1.62.0[7]
Leucine + Insulin -2.9[7]

Table 3: Comparison of Deuterated Amino Acids for Metabolic Labeling

Deuterated Amino AcidIsotopic PurityCommon ApplicationsReported Performance & ConsiderationsReference
This compound >98%Tracer, Internal Standard for NMR, GC-MS, or LC-MSAffects pharmacokinetic and metabolic profiles of drugs[4]
L-Leucine-d3 >98%Proteomics (SILAC)Complete incorporation typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[10]
D-Leucine-d10 >98%Proteomics (SILAC), Metabolomics, Protein Turnover StudiesCan be converted to L-Leucine in vivo. The D-isomer may have different metabolic fates and transport kinetics.[10]
L-Leucine-d10 >98%Proteomics (SILAC), Metabolomics, NMR-based structural studiesSimilar to L-Leucine-d3, used for high-resolution mass spectrometry with a larger mass shift.[10],[11]

Experimental Protocols

Protocol 1: SILAC for Quantitative Proteomics using this compound

This protocol outlines the key steps for a typical SILAC experiment.

SILAC_Workflow cluster_adaptation Phase 1: Adaptation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Analysis Adapt_Light Culture cells in 'Light' medium (normal L-Leucine) Incorp_Check Check for >99% incorporation (at least 5-6 doublings) Adapt_Light->Incorp_Check Treatment Apply experimental conditions (e.g., drug treatment vs. control) Adapt_Light->Treatment Adapt_Heavy Culture cells in 'Heavy' medium (this compound) Adapt_Heavy->Incorp_Check Adapt_Heavy->Treatment Harvest Harvest and lyse cells Treatment->Harvest Mix Combine 'Light' and 'Heavy' lysates (1:1 protein ratio) Harvest->Mix Digest Protein digestion (e.g., Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quant Data analysis and quantification LC_MS->Quant LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard (e.g., L-Leucine-d10) Plasma->IS Precipitate Protein Precipitation (e.g., with acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject sample into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (e.g., HILIC or mixed-mode column) Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Quantify Quantification against Calibration Curve Detect->Quantify

References

L-Leucine-d2 safety data sheet and handling information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for L-Leucine-d2, a deuterated form of the essential branched-chain amino acid L-Leucine. Given that the primary difference between this compound and L-Leucine is isotopic, this guide leverages safety data for L-Leucine as a reliable surrogate for its deuterated counterpart, a standard practice for stable isotope-labeled compounds which do not pose a radiological hazard.[1][2] This document is intended for professionals in research and drug development and outlines critical safety protocols, physical and chemical properties, and relevant biological pathways.

Safety and Hazard Information

L-Leucine and its deuterated forms are generally not classified as hazardous substances.[3] However, as with any chemical, prudent laboratory practices should always be observed.[2]

GHS Classification

L-Leucine is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4]

Toxicological Data

The toxicological data available is for L-Leucine. The acute toxicity is low.

Toxicological Data for L-Leucine
Acute Toxicity Oral LD0 (Rat)
Value > 2,000 mg/kg
Skin Corrosion/Irritation Non-irritant (Rabbit)
Serious Eye Damage/Irritation Non-irritant (Rabbit)
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3]
Potential Health Effects
  • Inhalation : May cause respiratory tract irritation.

  • Skin Contact : May cause skin irritation upon prolonged contact.

  • Eye Contact : May cause eye irritation.

  • Ingestion : Ingestion of large amounts may cause gastrointestinal discomfort.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of L-Leucine, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.

Property Value for L-Leucine Value for this compound
Molecular Formula C₆H₁₃NO₂C₆H₁₁D₂NO₂
Molecular Weight 131.17 g/mol Approximately 133.18 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point 293-295 °C (decomposes)Not specified, expected to be similar to L-Leucine
Solubility in Water 22.4 g/L at 20 °CNot specified, expected to be similar to L-Leucine
Odor OdorlessOdorless

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles.

  • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection : Under normal conditions of use, respiratory protection is not required. If dust is generated, use a NIOSH-approved respirator.

Safe Handling Practices
  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

Storage Conditions
  • Keep container tightly closed in a dry and well-ventilated place.[5]

  • Recommended storage temperature is room temperature.

  • For long-term storage of solutions, aliquoting and storing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols and Methodologies

General Protocol for Handling and Preparing Solutions of Isotopically Labeled Amino Acids

This protocol outlines the general steps for safely handling and preparing solutions of stable isotope-labeled amino acids like this compound.

  • Acclimatization : Before opening, allow the container of the lyophilized amino acid to equilibrate to room temperature to prevent condensation.

  • Weighing : In a chemical fume hood or a designated weighing station with local exhaust ventilation, carefully weigh the desired amount of this compound using a calibrated analytical balance. Use anti-static weighing paper or a suitable weighing vessel.

  • Dissolution : Add the desired solvent (e.g., sterile water, buffer) to the weighed this compound. Gently vortex or sonicate to ensure complete dissolution.

  • Sterilization : If for use in cell culture or in vivo studies, sterilize the solution by passing it through a 0.22 µm filter.

  • Aliquoting and Storage : Aliquot the sterile solution into single-use vials to minimize contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Example Experimental Design: In Vivo Study of L-Leucine Supplementation in Rats

This section describes the methodology from a study investigating the effects of L-Leucine supplementation on protein synthesis in rats, which can serve as a template for designing studies with this compound.[6]

  • Animal Model : Male Sprague-Dawley rats.

  • Acclimatization : Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) and provided with standard chow and water ad libitum for a one-week acclimatization period.

  • Grouping : Animals are randomly assigned to different experimental groups (e.g., control, low-dose L-Leucine, high-dose L-Leucine).

  • Supplementation Protocol :

    • A stock solution of L-Leucine in water is prepared.

    • Daily oral administration of L-Leucine or a vehicle (saline) is performed using a gavage needle.

    • Dosages are calculated based on the body weight of the animals. For example, a low dose of 0.135 g/kg and a high dose of 0.675 g/kg body weight.[6]

  • Exercise Protocol (if applicable) : If the study involves exercise, a standardized resistance exercise protocol, such as ladder climbing with a load, is implemented.[6]

  • Sample Collection : At the end of the study period, animals are euthanized, and tissues of interest (e.g., muscle, liver) are collected for analysis. Blood samples can also be collected for plasma analysis.

  • Analysis : Tissues are analyzed for markers of protein synthesis, such as the phosphorylation status of proteins in the mTOR signaling pathway, using techniques like Western blotting.

Signaling Pathways and Workflows

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7][8]

mTOR_Pathway Leucine (B10760876) L-Leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibition

Caption: L-Leucine activates mTORC1, promoting protein synthesis.

Safe Handling Workflow for this compound

This workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Receive this compound Assess_Hazards Assess Hazards (Review SDS for L-Leucine) Start->Assess_Hazards Don_PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Weigh_and_Prepare Weigh and Prepare Solution (In Ventilated Area) Don_PPE->Weigh_and_Prepare Use_in_Experiment Use in Experiment Weigh_and_Prepare->Use_in_Experiment Cleanup Clean Work Area and Equipment Use_in_Experiment->Cleanup Waste_Disposal Dispose of Waste (Follow Institutional Guidelines) Cleanup->Waste_Disposal End End Waste_Disposal->End

Caption: Workflow for the safe handling of this compound.

Logical Framework for Handling Isotopically Labeled Amino Acids

This diagram provides a logical framework for determining the appropriate handling procedures for isotopically labeled amino acids based on the type of isotope.

Isotope_Handling_Logic Start Isotopically Labeled Amino Acid Is_Radioactive Radioactive Isotope? Start->Is_Radioactive Stable_Isotope Stable Isotope (e.g., D, 13C, 15N) Is_Radioactive->Stable_Isotope No Radioactive_Isotope Radioactive Isotope (e.g., 3H, 14C) Is_Radioactive->Radioactive_Isotope Yes Standard_Handling Standard Chemical Handling Procedures Stable_Isotope->Standard_Handling Radiological_Handling Radiological Safety Procedures Required Radioactive_Isotope->Radiological_Handling

Caption: Decision framework for handling isotopically labeled amino acids.

First Aid Measures

  • If Inhaled : Move person into fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact : Wash off with soap and plenty of water.

  • In Case of Eye Contact : Flush eyes with water as a precaution.

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards : Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).

  • Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions : Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions : Do not let product enter drains.

  • Methods for Cleaning Up : Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of waste in accordance with federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.

References

Methodological & Application

Application Note and Protocol: L-Leucine-d2 as an Internal Standard for Accurate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of amino acids is critical in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.[3] However, variabilities in sample preparation, matrix effects, and instrument response can compromise the accuracy and precision of quantification.[1][3] The use of stable isotope-labeled internal standards (SIL-IS), such as L-Leucine-d2, is the gold standard for mitigating these issues.[1][4] A SIL-IS is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[1][3] By adding a known amount of this compound to samples at the beginning of the workflow, it co-elutes with the endogenous L-Leucine and experiences the same experimental variations, enabling robust normalization and highly accurate quantification.[1][3] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of L-Leucine in plasma samples.

Logical Flow for Quantification using an Internal Standard

logical_flow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Known Concentration of This compound Sample->Spike Process Protein Precipitation & Extraction Spike->Process LCMS LC-MS/MS Analysis Process->LCMS Peak_Areas Measure Peak Areas (Analyte & IS) LCMS->Peak_Areas Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Areas->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify Curve Generate Calibration Curve Curve->Quantify

Caption: Logical flow for quantification using an internal standard.

Experimental Protocols

This protocol outlines the necessary steps for the quantitative analysis of L-Leucine in human plasma using this compound as an internal standard.

Materials and Reagents
  • L-Leucine (analytical standard)

  • This compound (stable isotope-labeled internal standard)

  • Human Plasma (control)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

Preparation of Stock and Working Solutions
  • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water to prepare a 1 mg/mL stock solution.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to achieve a final concentration of 1 mg/mL.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with water to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking control plasma with the L-Leucine stock solution to achieve a concentration range of 1-500 µmol/L.[5]

Sample Preparation: Protein Precipitation
  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS working solution to each tube and vortex briefly.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Incubate the samples at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[5][7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.[8]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[8]

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.[8]

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.[8]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) Spike_IS Spike with this compound Internal Standard (10 µL) Plasma->Spike_IS Precipitate Add Acetonitrile (400 µL) for Protein Precipitation Spike_IS->Precipitate Centrifuge1 Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Centrifuge2 Centrifuge (14,000 x g, 5 min) Reconstitute->Centrifuge2 Final_Sample Transfer to Autosampler Vial Centrifuge2->Final_Sample LC_Separation Chromatographic Separation Final_Sample->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Peak Area Ratios MS_Detection->Quantification

Caption: A generalized workflow for LC-MS analysis with an internal standard.

LC-MS/MS Parameters

The following are suggested starting parameters and may require optimization for specific instrumentation.

ParameterSetting
LC System
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) Column
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of leucine (B10760876) from isobars (e.g., isoleucine)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsL-Leucine: Q1: 132.1 -> Q3: 86.1This compound: Q1: 134.1 -> Q3: 88.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

Quantitative Data Summary

The use of this compound as an internal standard allows for excellent linearity, precision, and accuracy.

ParameterTypical Value
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.07 - 0.16 µM
Intra-day Precision (%RSD)< 3%[9]
Inter-day Precision (%RSD)< 5%
Accuracy93.6 - 98.3%[9]
Recovery80 - 120%[2]

Application: L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key branched-chain amino acid that plays a crucial role in regulating energy metabolism, protein synthesis, and cell growth, primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[10][11] Accurate quantification of L-Leucine is essential for studying its impact on this pathway in various physiological and pathological states, such as muscle wasting, type 2 diabetes, and cancer.[11][12] The mTOR pathway is sensitive to amino acid availability, particularly leucine.[6] By using this compound, researchers can trace the metabolic fate of leucine and its influence on mTORC1 activation and downstream signaling.[6]

mTORC1 Signaling Pathway Activated by Leucine

mTOR_pathway Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 Enters Cell Lysosome Lysosome LAT1->Lysosome Rag Rag GTPases Lysosome->Rag Activates mTORC1 mTORC1 Rag->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Role of Leucine in activating the mTORC1 signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of L-Leucine in biological matrices by LC-MS/MS.[3] This approach effectively corrects for analytical variability, ensuring high accuracy and precision, which is crucial for applications in clinical research, drug development, and metabolic studies.[1] The detailed protocol and methodologies provided herein serve as a comprehensive guide for researchers to implement this technique in their laboratories.

References

Protocol for the Quantification of L-Leucine in Biological Matrices using L-Leucine-d2 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, signaling pathways, and metabolism. It is a key activator of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[1] Accurate quantification of L-Leucine in biological matrices is crucial for a wide range of research areas, including metabolic disorders, nutritional science, and drug development.

This document provides a detailed protocol for the quantitative analysis of L-Leucine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, L-Leucine-d2, to ensure high accuracy, precision, and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.[2] The principle of this method is based on isotopic dilution, where a known amount of the deuterated internal standard is added to the sample, and the ratio of the analyte to the internal standard is used for quantification.[3]

Experimental Protocols

Materials and Reagents
  • L-Leucine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥98%)

  • LC-MS/MS grade water

  • LC-MS/MS grade acetonitrile (B52724) (ACN)

  • LC-MS/MS grade formic acid (FA)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in LC-MS/MS grade water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS/MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Leucine stock solution with water to create calibration standards with concentrations ranging from 1 µM to 1000 µM.

  • IS Working Solution (10 µg/mL): Dilute the this compound IS stock solution with water.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the 10 µg/mL IS working solution to each tube (except for blank samples).

  • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

The separation of L-Leucine from its isobaric isomer L-Isoleucine is critical for accurate quantification and must be achieved chromatographically.[5][6] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for this purpose.

ParameterCondition
LC System Agilent 1290 Infinity II LC System or equivalent
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Conditions
ParameterCondition
MS System SCIEX Triple Quad 5500 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4500 V
Source Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Turbo) 60 psi
Curtain Gas 35 psi
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for L-Leucine and this compound. Two transitions are typically monitored for each analyte for confirmation purposes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
L-Leucine132.186.115100
L-Leucine132.144.125100
This compound134.188.115100
This compound134.146.125100
Calibration Curve

A calibration curve should be generated by plotting the peak area ratio of L-Leucine to this compound against the concentration of the calibration standards. A linear regression analysis should be performed, and a correlation coefficient (R²) greater than 0.99 is desirable for a valid calibration curve.

Concentration (µM)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
250Example Value
500Example Value
1000Example Value

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (ice-cold ACN) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation s5->s6 s7 Reconstitution s6->s7 a1 HILIC Separation s7->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Area Ratio Calculation (Leucine/Leucine-d2) d1->d2 d3 Quantification (Calibration Curve) d2->d3

Caption: Workflow for LC-MS/MS analysis of L-Leucine.

L-Leucine and mTOR Signaling Pathway

mtor_pathway Leucine (B10760876) L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

References

Quantitative Proteomics with L-Leucine-d2 SILAC Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics.[1] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance. While arginine and lysine (B10760008) are the most commonly used amino acids for SILAC, L-leucine offers distinct advantages, particularly in studies of nutrient signaling pathways like the mechanistic Target of Rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation and is activated by leucine.[2][3]

This document provides detailed application notes and protocols for quantitative proteomics using L-Leucine-d2, a deuterated stable isotope of L-Leucine. The use of this compound allows for the precise relative quantification of proteins between different experimental conditions, providing critical insights into cellular processes and the mechanism of action of therapeutic compounds.

Application: Investigating the mTOR Signaling Pathway

A primary application for this compound SILAC is the elucidation of the mTOR signaling pathway. Leucine directly activates the mTOR complex 1 (mTORC1), a key regulator of protein synthesis. By treating cells with a drug candidate and using this compound SILAC, researchers can quantify changes in the proteome downstream of mTOR activation. This can reveal on-target and off-target effects of a drug, identify biomarkers of drug response, and provide a deeper understanding of the drug's mechanism of action.[2][3]

Signaling Pathway: mTOR Activation by L-Leucine

L-Leucine is a critical activator of the mTORC1 signaling pathway, a central hub for regulating cell growth, proliferation, and metabolism. Understanding this pathway is crucial for developing drugs targeting diseases like cancer and metabolic disorders where mTOR signaling is often dysregulated.

mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Leucine L-Leucine Amino Acid Transporter Amino Acid Transporter L-Leucine->Amino Acid Transporter Sestrin2 Sestrin2 Amino Acid Transporter->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Releases GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag GTPases Rag GTPases GATOR1->Rag GTPases Activates mTORC1 mTORC1 Rag GTPases->mTORC1 Recruits to Lysosome and Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Relieves Inhibition

Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-Leucine.

Experimental Workflow

The overall experimental workflow for quantitative proteomics with this compound involves two parallel cell culture conditions. In the "light" condition, cells are grown in a medium containing the natural abundance of L-Leucine. In the "heavy" condition, the medium is supplemented with this compound. Following a period of incorporation, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the d2-labeled and unlabeled peptides allows for the relative quantification of proteins.

SILAC_Workflow cluster_labeling Phase 1: Cell Labeling cluster_experiment Phase 2: Experiment & Harvest cluster_processing Phase 3: Sample Processing cluster_analysis Phase 4: Data Acquisition & Analysis A Cell Culture 1: 'Light' Medium (L-Leucine) C Control Treatment B Cell Culture 2: 'Heavy' Medium (this compound) E Combine Cell Populations (1:1 Ratio) C->E D Experimental Treatment (e.g., Drug Addition) D->E F Cell Lysis & Protein Extraction E->F G Protein Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis: Peptide Identification & Relative Quantification H->I

Caption: Experimental workflow for quantitative proteomics using this compound SILAC.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound SILAC Media

Materials:

  • Leucine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine (unlabeled)

  • This compound

  • Penicillin-Streptomycin solution (100X)

  • Sterile, deionized water

  • 0.22 µm sterile filter units

Procedure:

  • Prepare "Light" Medium:

    • To 445 mL of Leucine-free medium, add 50 mL of dFBS (final concentration 10%).

    • Add 5 mL of 100X Penicillin-Streptomycin (final concentration 1X).

    • Add unlabeled L-Leucine to the final concentration recommended for your cell line (e.g., 52 mg/L).

    • Bring the final volume to 500 mL with sterile, deionized water if necessary.

    • Sterile-filter the complete "Light" medium using a 0.22 µm filter unit.

  • Prepare "Heavy" Medium:

    • To 445 mL of Leucine-free medium, add 50 mL of dFBS.

    • Add 5 mL of 100X Penicillin-Streptomycin.

    • Add this compound to the same final concentration as the unlabeled L-Leucine in the "Light" medium.

    • Bring the final volume to 500 mL with sterile, deionized water if necessary.

    • Sterile-filter the complete "Heavy" medium using a 0.22 µm filter unit.

Protocol 2: SILAC Labeling and Sample Preparation

Materials:

  • Prepared "Light" and "Heavy" SILAC media

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Formic acid

  • C18 desalting columns

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium until they reach 70-80% confluency.

    • Split the cells into two populations.

    • Culture one population in the "Light" SILAC medium and the other in the "Heavy" SILAC medium.

    • Continuously culture the cells for at least 5-6 cell divisions to ensure >97% incorporation of the labeled amino acid. The required time will depend on the doubling time of the specific cell line.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug compound) to the "Heavy" labeled cells and a vehicle control to the "Light" labeled cells.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Combine the "Light" and "Heavy" cell pellets at a 1:1 ratio based on cell count.

    • Lyse the combined cell pellet with lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Protein Digestion:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide mixture using C18 columns according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 3: Mass Spectrometry and Data Analysis

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for mass spectrometry.

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package that supports SILAC quantification, such as MaxQuant.

    • The software will identify peptides and calculate the heavy-to-light (H/L) ratios for each peptide pair.

    • Protein ratios are then inferred from the corresponding peptide ratios.

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to facilitate comparison and interpretation. The following table is a representative example of data that could be obtained from an this compound SILAC experiment investigating the effects of a drug on a specific cell line.

Protein AccessionGene SymbolProtein NameH/L RatioRegulationBiological Process
P62308EEF2Eukaryotic translation elongation factor 20.52Down-regulatedProtein synthesis
P60709ACTBActin, cytoplasmic 11.03UnchangedCytoskeleton organization
Q13148EIF4EBP1Eukaryotic translation initiation factor 4E-binding protein 11.89Up-regulatedmTOR signaling
P42345RPS6KB1Ribosomal protein S6 kinase beta-12.15Up-regulatedmTOR signaling
P04637TP53Cellular tumor antigen p531.08UnchangedCell cycle arrest
Q9Y2Y2SESN2Sestrin-20.95UnchangedStress response

Conclusion

The use of this compound in a SILAC-based quantitative proteomics workflow offers a powerful tool for investigating the dynamics of the proteome, particularly in the context of nutrient-sensing pathways like mTOR. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute these experiments, enabling new discoveries in cell biology and drug development. Careful experimental design and data analysis are crucial for generating high-quality, reliable quantitative proteomics data.

References

Application Notes and Protocols for Measuring Muscle Protein Synthesis with L-Leucine-d2 Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of muscle protein synthesis (MPS) is a cornerstone of research in metabolism, aging, nutrition, and the development of therapeutics for muscle-wasting conditions. The use of stable isotope-labeled amino acids, particularly deuterated leucine (B10760876) tracers like L-Leucine-d2, offers a robust and safe method for quantifying the fractional synthetic rate (FSR) of muscle proteins in vivo. This document provides detailed application notes and protocols for the use of this compound as a tracer to measure MPS.

The underlying principle of this technique is the administration of a known amount of labeled this compound, which is then incorporated into newly synthesized muscle proteins. By measuring the enrichment of the tracer in muscle tissue proteins and the precursor pool (intracellular free amino acids) over a defined period, the FSR can be calculated. This provides a dynamic measure of protein synthesis, offering valuable insights into the anabolic state of the muscle under various physiological and pathological conditions.

Signaling Pathways Regulating Muscle Protein Synthesis

Muscle protein synthesis is a complex process regulated by a network of signaling pathways that respond to various stimuli, including nutrients (like leucine), growth factors (such as insulin (B600854) and IGF-1), and mechanical stress (e.g., exercise). A key regulatory pathway is the PI3K/Akt/mTOR pathway. Leucine directly activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central hub for controlling cell growth and protein synthesis.[1][2]

MPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor Insulin->Receptor Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 IRS IRS Receptor->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Ribosome Ribosome S6K1->Ribosome Activates eIF4E eIF4E _4EBP1->eIF4E eIF4F eIF4F Complex Formation eIF4E->eIF4F ProteinSynthesis Muscle Protein Synthesis eIF4F->ProteinSynthesis Initiates Translation Ribosome->ProteinSynthesis Elongation

Figure 1: Simplified signaling cascade of muscle protein synthesis.

Experimental Workflow

The measurement of MPS using this compound typically involves a primed, continuous infusion of the tracer to achieve a steady-state isotopic enrichment in the precursor pool. The general workflow includes subject preparation, tracer infusion, and the collection of blood and muscle biopsy samples.

Experimental_Workflow cluster_prep Preparation cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis SubjectPrep Subject Preparation (Fasting, Catheter Insertion) PrimingDose Priming Dose of This compound SubjectPrep->PrimingDose ContinuousInfusion Continuous Infusion of This compound PrimingDose->ContinuousInfusion BloodSampling Serial Blood Sampling ContinuousInfusion->BloodSampling MuscleBiopsy1 Muscle Biopsy 1 (Baseline) ContinuousInfusion->MuscleBiopsy1 MuscleBiopsy2 Muscle Biopsy 2 (End of Infusion) ContinuousInfusion->MuscleBiopsy2 SampleProcessing Sample Processing (Homogenization, Hydrolysis) BloodSampling->SampleProcessing MuscleBiopsy1->SampleProcessing MuscleBiopsy2->SampleProcessing GCMS GC-MS Analysis (Isotopic Enrichment) SampleProcessing->GCMS FSR_Calc FSR Calculation GCMS->FSR_Calc

Figure 2: General experimental workflow for measuring MPS.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific research question and experimental model.

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis in Humans

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours) prior to the study.

  • Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized venous blood sampling.

2. Tracer Infusion:

  • A primed, continuous intravenous infusion of this compound is administered.

  • Priming Dose: A bolus injection to rapidly raise the isotopic enrichment of the precursor pool to a level that will be maintained by the continuous infusion. The exact priming dose should be calculated based on the subject's body weight and the desired steady-state enrichment.

  • Continuous Infusion: Following the priming dose, a constant infusion is maintained for the duration of the experimental period (typically 3-6 hours).

3. Sample Collection:

  • Blood Samples: Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor plasma leucine enrichment and concentration.

  • Muscle Biopsies: Muscle tissue samples (e.g., from the vastus lateralis) are obtained using the Bergström needle biopsy technique under local anesthesia.

    • A baseline biopsy is typically taken before or shortly after the start of the infusion.

    • A second biopsy is taken at the end of the infusion period to measure the incorporation of the tracer into muscle protein.

4. Sample Processing and Analysis:

  • Plasma: Plasma is separated from blood samples by centrifugation and stored at -80°C. Plasma proteins are precipitated, and the supernatant is used for the analysis of free this compound enrichment by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Muscle Tissue: Muscle biopsies are immediately frozen in liquid nitrogen and stored at -80°C.

    • The tissue is later weighed, homogenized, and the proteins are precipitated.

    • The protein pellet is washed and then hydrolyzed to its constituent amino acids.

    • The enrichment of this compound in the protein-bound and intracellular free amino acid pools is determined by GC-MS.

5. Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula:

FSR (%/h) = [(E_p2 - E_p1) / (E_ic * t)] * 100

Where:

  • E_p2 is the enrichment of this compound in the protein-bound pool at the end of the infusion.

  • E_p1 is the enrichment of this compound in the protein-bound pool at baseline.

  • E_ic is the average enrichment of this compound in the intracellular free amino acid pool (precursor pool) during the infusion period.

  • t is the time in hours between the two muscle biopsies.

Protocol 2: In Vitro Measurement of Muscle Protein Synthesis in Cell Culture (e.g., C2C12 myotubes)

1. Cell Culture and Treatment:

  • C2C12 myoblasts are differentiated into myotubes.

  • Myotubes are incubated in media containing a known concentration of this compound.

  • Experimental treatments (e.g., growth factors, hormones, or drug candidates) can be added to the media.

2. Sample Collection:

  • At the end of the incubation period, the media is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed, and the protein is precipitated.

3. Sample Processing and Analysis:

  • The protein pellet is washed and hydrolyzed.

  • The enrichment of this compound in the protein-bound and intracellular free amino acid pools is determined by GC-MS.

4. Calculation of FSR: The FSR is calculated using a similar formula as in the in vivo protocol, with appropriate adjustments for the in vitro system.

Data Presentation

The following tables summarize typical FSR values obtained using leucine stable isotope tracers under various conditions. These values can serve as a reference for expected outcomes.

Table 1: Basal (Post-absorptive) Muscle Protein Fractional Synthetic Rates in Humans

Muscle Fiber TypeFSR (%/hour)Reference
Mixed Muscle0.03 - 0.08[3][4]
Myofibrillar0.027 - 0.034[5]
Sarcoplasmic0.055 - 0.064[5]

Table 2: Muscle Protein Fractional Synthetic Rates in Response to Anabolic Stimuli in Humans

ConditionFSR (%/hour)Fold Change vs. BasalReference
Amino Acid/Protein Ingestion0.05 - 0.10~1.5 - 2.0[4][6]
Resistance Exercise (Post-exercise)0.10 - 0.12~2.0 - 2.5[3]
Leucine Supplementation (Fed state)0.083 ± 0.008~1.6[6]

Table 3: Comparison of FSR using different Leucine Tracers

TracerMuscleConditionFSR (%/hour)Reference
[2H3]-leucineVastus LateralisRest0.085 ± 0.004[3]
[2H3]-leucineVastus LateralisPost-exercise0.109 ± 0.005[3]
[2H3]-leucineSoleusRest0.094 ± 0.008[3]
[2H3]-leucineSoleusPost-exercise0.122 ± 0.005[3]

Conclusion

The use of this compound as a stable isotope tracer is a powerful technique for the quantitative assessment of muscle protein synthesis. The detailed protocols and reference data provided in these application notes are intended to guide researchers in the design and execution of their studies. Accurate and reproducible measurements of MPS are critical for advancing our understanding of muscle physiology and for the development of effective interventions for a range of health conditions.

References

L-Leucine-d2 in Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), is a key regulator of protein metabolism and a critical component in various cellular processes. Its role extends beyond being a simple building block for protein synthesis; it also acts as a signaling molecule, most notably activating the mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[1][2][3] Understanding the dynamics of leucine (B10760876) metabolism is therefore crucial in various fields of research, including cancer biology, metabolic diseases, and sarcopenia.[4][5]

Stable isotope-labeled L-Leucine, such as L-Leucine-d2, serves as a powerful tracer in metabolic flux analysis (MFA).[1] By introducing this "heavy" version of leucine into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites. This allows for the quantitative measurement of metabolic rates, or fluxes, providing a dynamic snapshot of cellular activity that cannot be obtained from static measurements of metabolite concentrations alone.[6][7] This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis.

Applications of this compound in Metabolic Flux Analysis

The use of this compound as a tracer enables the precise quantification of several key metabolic processes:

  • Protein Synthesis and Degradation: By monitoring the rate of incorporation of this compound into proteins and its dilution in the free amino acid pool, researchers can simultaneously measure the rates of protein synthesis and breakdown. This is fundamental in studying conditions characterized by muscle wasting (atrophy) or growth (hypertrophy).

  • Whole-Body and Tissue-Specific Leucine Turnover: In vivo studies using this compound infusion allow for the determination of leucine turnover rates at the whole-body level and within specific tissues, providing insights into inter-organ metabolism.[8]

  • Branched-Chain Amino Acid (BCAA) Metabolism: As a BCAA, leucine's metabolic fate is intertwined with that of isoleucine and valine. This compound tracing can elucidate the flux through BCAA catabolic pathways.

  • Cancer Metabolism: Cancer cells often exhibit altered metabolism to support their rapid proliferation.[9] Tracing with this compound can reveal how these cells utilize leucine for protein synthesis and other biosynthetic processes, identifying potential therapeutic targets.[5][10]

  • Drug Development: In the development of drugs targeting metabolic pathways, this compound can be used to assess the on-target effects of a compound by measuring changes in leucine metabolism and protein synthesis.

Experimental Protocols

Protocol 1: In Vitro this compound Labeling for Metabolic Flux Analysis in Cultured Cells

This protocol outlines the general steps for a stable isotope tracing experiment using this compound in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Leucine-free version of the cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Unlabeled L-Leucine

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Preparation of Labeling Media:

    • Light Medium: Prepare the leucine-free medium according to the manufacturer's instructions. Supplement with dFBS to the desired concentration (e.g., 10%). Add unlabeled L-Leucine to the final concentration typically used for the specific cell line.

    • Heavy Medium: Prepare the leucine-free medium as above, supplementing with dFBS. Add this compound to the same final concentration as the unlabeled L-Leucine in the light medium.

  • Cell Culture and Labeling:

    • Culture cells in the standard "light" medium to the desired confluency (typically 70-80%).

    • To start the labeling, aspirate the light medium, wash the cells once with pre-warmed PBS, and then replace it with the "heavy" medium.

    • Incubate the cells in the heavy medium for a predetermined period. The incubation time should be optimized to approach isotopic steady-state for the metabolites of interest, which can range from 6 to 24 hours.[11]

  • Metabolite Extraction:

    • After the labeling period, rapidly quench metabolism by placing the culture plate on dry ice.

    • Aspirate the heavy medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate).[11]

    • Use a cell scraper to detach the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.[11]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[11]

    • Carefully transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

  • Sample Analysis by GC-MS or LC-MS:

    • Prepare samples for analysis. For GC-MS, this typically involves derivatization to increase the volatility of the amino acids.[12][13]

    • Analyze the samples using a GC-MS or LC-MS method optimized for the detection and quantification of L-Leucine and its deuterated isotopologue.

    • The mass spectrometer will separate and detect the labeled and unlabeled leucine based on their mass-to-charge ratio.

  • Data Analysis:

    • Calculate the isotopic enrichment of L-Leucine in the intracellular pool and in protein hydrolysates (if measuring protein synthesis).

    • Use appropriate metabolic flux analysis software to calculate the rates of protein synthesis, degradation, and other relevant fluxes based on the isotopic labeling data.

Protocol 2: In Vivo this compound Infusion for Whole-Body Protein Turnover Studies

This protocol provides a general outline for in vivo studies in humans or animals. All procedures should be performed under approved ethical guidelines.

Materials:

  • Sterile, pyrogen-free this compound solution for infusion

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Equipment for plasma separation and storage (-80°C)

  • GC-MS or LC-MS system

Procedure:

  • Subject Preparation:

    • Subjects should typically be in a post-absorptive state (e.g., overnight fast).

    • Place catheters in suitable veins for tracer infusion and blood sampling.

  • Tracer Infusion:

    • A primed, constant infusion of this compound is often used. A priming dose is administered to rapidly achieve isotopic steady-state in the plasma, followed by a continuous infusion to maintain it.

    • The infusion rate should be carefully controlled using an infusion pump.

  • Blood Sampling:

    • Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of plasma this compound.

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples and perform protein precipitation.

    • Derivatize the amino acids for GC-MS analysis.[12]

    • Use GC-MS or LC-MS to measure the isotopic enrichment of this compound in the plasma.

  • Data Analysis and Flux Calculation:

    • Calculate the rate of appearance (Ra) of leucine, which reflects whole-body protein breakdown, and the rate of disappearance (Rd) of leucine, which represents its removal from the plasma for protein synthesis and oxidation.

    • Leucine flux (Q) can be calculated using the formula: Q = I * (Ei / Ep - 1), where I is the infusion rate, Ei is the enrichment of the infusate, and Ep is the enrichment of plasma leucine at steady state.

Data Presentation

The following tables summarize representative quantitative data from studies using deuterated leucine tracers to assess protein and amino acid metabolism.

Table 1: Leucine Kinetics in Human Subjects at Rest

ParameterValue (nmol · kg⁻¹ · min⁻¹)Reference
Leucine Oxidation4.4 ± 2.0[4]
Leucine Incorporation into Protein70.0 ± 10.8[4]
Leucine Release from Protein101.8 ± 9.1[4]
Net Leucine Balance-31.8 ± 5.8[4]

Table 2: Effect of Glucose Supplementation on Leucine Oxidation During Exercise

ConditionLeucine Oxidation (μmol · kg⁻¹ · h⁻¹)Reference
High Protein Diet + Water72.4 ± 3.9[8]
High Protein Diet + Glucose58.2 ± 2.8[8]
Low Protein Diet + Water51.7 ± 5.5[8]
Low Protein Diet + Glucose51.1 ± 5.9[8]

Visualizations

L-Leucine Metabolism and Signaling

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mTORC1 mTORC1 Activation cluster_protein_synthesis Protein Synthesis This compound This compound Intracellular this compound Pool Intracellular this compound Pool This compound->Intracellular this compound Pool Transport mTORC1 mTORC1 Raptor Raptor 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates S6K1 S6K1 mTORC1->S6K1 phosphorylates Rag Rag Rag->mTORC1 activates L-Leucine L-Leucine L-Leucine->Rag senses Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Intracellular this compound Pool->L-Leucine Protein-bound this compound Protein-bound this compound Intracellular this compound Pool->Protein-bound this compound Protein Synthesis Protein-bound this compound->Intracellular this compound Pool Protein Degradation

Caption: L-Leucine signaling and incorporation into protein.

Experimental Workflow for In Vitro Metabolic Flux Analysis

start Start: Cell Culture labeling This compound Labeling start->labeling quench Quench Metabolism labeling->quench extract Metabolite Extraction quench->extract analysis GC-MS or LC-MS Analysis extract->analysis data Data Processing & Flux Calculation analysis->data end End: Metabolic Flux Map data->end

References

Application Notes and Protocols for In Vivo L-Leucine-d2 Infusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in metabolic research, allowing for the dynamic measurement of metabolic fluxes in vivo.[1][2][3] L-leucine, an essential branched-chain amino acid, plays a crucial role in stimulating muscle protein synthesis.[4][5] The use of deuterated L-leucine (such as L-Leucine-d2) in infusion studies offers a powerful method to quantify the rates of protein synthesis in various tissues.[6][7] This document provides detailed application notes and protocols for designing and conducting in vivo this compound infusion studies to measure protein synthesis, aimed at researchers, scientists, and drug development professionals.

The primary goal of these studies is to determine the fractional synthetic rate (FSR) and absolute synthetic rate (ASR) of proteins in tissues like skeletal muscle. This is achieved by introducing this compound into the systemic circulation and measuring its incorporation into tissue proteins over time. The enrichment of the tracer in both the precursor pool (e.g., plasma or intracellular free amino acids) and the product pool (i.e., tissue protein) is measured using mass spectrometry.[8][9]

Signaling Pathways

Leucine (B10760876) is a key signaling molecule that activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of protein synthesis and cell growth. Understanding this pathway is crucial for interpreting the results of this compound infusion studies.

Leucine Signaling to Protein Synthesis Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivating) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4F eIF4F Complex Formation eIF4E->eIF4F eIF4F->Protein_Synthesis

Caption: Leucine activates mTORC1, leading to protein synthesis.

Experimental Design and Protocols

A successful this compound infusion study requires careful planning and execution. The following protocols provide a detailed methodology for conducting such studies in a research setting.

Experimental Workflow

The general workflow for an in vivo this compound infusion study is outlined below.

Experimental Workflow for this compound Infusion Study Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline_Sampling Baseline Sampling (Blood, Tissue Biopsy) Subject_Prep->Baseline_Sampling Priming_Dose Priming Bolus of this compound Baseline_Sampling->Priming_Dose Continuous_Infusion Continuous Infusion of This compound Priming_Dose->Continuous_Infusion Timed_Sampling Timed Blood Sampling Continuous_Infusion->Timed_Sampling Final_Biopsy Final Tissue Biopsy Continuous_Infusion->Final_Biopsy Sample_Processing Sample Processing and Storage Timed_Sampling->Sample_Processing Final_Biopsy->Sample_Processing Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Sample_Processing->Analysis Data_Calculation Data Calculation (FSR, ASR) Analysis->Data_Calculation

References

Application Note and Protocol for L-Leucine-d2 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the sample preparation and analysis of L-Leucine-d2 in plasma, intended for researchers, scientists, and professionals in drug development. The protocol focuses on robust and reproducible methods for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a stable isotope-labeled form of the essential amino acid L-leucine. Stable isotope tracers are widely used in metabolic research to study protein synthesis, degradation, and amino acid kinetics in vivo.[][2][3] Accurate quantification of these tracers in biological matrices like plasma is critical for the integrity of such studies. This protocol outlines a validated sample preparation procedure using protein precipitation, a common and effective method for removing protein interferences from plasma samples prior to LC-MS/MS analysis.[4][5][6][7][8] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.[9][10]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the preparation of plasma samples for this compound analysis.

Materials and Reagents
  • Plasma Samples: Collected in EDTA- or heparin-containing tubes and stored at -80°C until analysis.

  • This compound: Analytical standard.

  • Internal Standard (IS): A suitable stable isotope-labeled analog of leucine (B10760876), such as L-Leucine-d7, L-Leucine-d10, or ¹³C,¹⁵N-L-Leucine.[11]

  • Protein Precipitation Agent:

  • Reconstitution Solution: Typically the initial mobile phase of the LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Microcentrifuge tubes (1.5 mL).

  • Pipettes and tips.

  • Vortex mixer.

  • Centrifuge capable of reaching >12,000 x g.

  • LC-MS/MS system with an electrospray ionization (ESI) source.[9][11]

Sample Preparation Workflow

The following diagram illustrates the general workflow for plasma sample preparation.

G plasma Plasma Sample (e.g., 100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Protein Precipitation Agent (e.g., 300 µL Acetonitrile) vortex1->add_ppt vortex2 Vortex Thoroughly add_ppt->vortex2 incubate Incubate (e.g., 10 min at 4°C) vortex2->incubate centrifuge Centrifuge (e.g., 12,000 x g for 10 min) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (under Nitrogen stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute transfer Transfer to Autosampler Vial reconstitute->transfer lcsms LC-MS/MS Analysis transfer->lcsms

Figure 1. Workflow for this compound Plasma Sample Preparation.
Detailed Protocol: Protein Precipitation using Acetonitrile

This protocol is a common and effective method for preparing plasma samples for amino acid analysis.

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw completely on ice.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

  • Add Internal Standard: Add the appropriate amount of internal standard solution to each tube.

  • Vortex: Briefly vortex the mixture for approximately 10 seconds.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to plasma is a common starting point.

  • Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Incubate: Incubate the samples at 4°C for 10 minutes to further enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at 12,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Alternative Protocol: Solid-Phase Extraction (SPE)

For cleaner samples, a cation exchange SPE method can be employed, which is particularly useful for separating amino acids from other plasma components.[11][13]

  • Sample Pre-treatment: Precipitate proteins from 100 µL of plasma as described in the protocol above (steps 1-8).

  • Condition SPE Cartridge: Condition a cation exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an acidic aqueous solution.

  • Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge to remove neutral and anionic compounds. The wash solution is typically a mild acidic buffer or water.

  • Elute: Elute the retained amino acids, including this compound, using a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical quantitative performance parameters for LC-MS/MS-based amino acid analysis in plasma. The exact values will vary depending on the specific instrumentation and method parameters.

ParameterTypical ValueReference
Linearity Range0.001 - 1000 µg/mL[11]
Lower Limit of Quantification (LLOQ)1 µmol/L[14]
Intra-assay Precision (%RSD)< 10%[14]
Inter-assay Precision (%RSD)< 15%[9]
Accuracy (% Bias)82 - 117.7%[14]
Recovery> 80%[9]

Logical Relationships in Method Development

The selection of a sample preparation method involves considering several factors that are logically interconnected.

G cluster_factors Method Development Considerations cluster_methods Sample Preparation Choices cluster_outcomes Method Outcomes analyte Analyte Properties (Polarity, Stability) ppt Protein Precipitation (PPT) analyte->ppt matrix Matrix Complexity (Plasma) spe Solid-Phase Extraction (SPE) matrix->spe sensitivity Required Sensitivity (LLOQ) sensitivity->spe throughput Sample Throughput throughput->ppt outcome_ppt Fast, Simple, High Throughput Higher Matrix Effects ppt->outcome_ppt l_l_e Liquid-Liquid Extraction (LLE) outcome_l_l_e Moderate Selectivity Emulsion Issues l_l_e->outcome_l_l_e outcome_spe High Selectivity, Low Matrix Effects Lower Throughput, More Complex spe->outcome_spe

Figure 2. Decision logic for selecting a sample preparation method.

Conclusion

The described protein precipitation protocol offers a reliable and high-throughput method for the preparation of plasma samples for this compound analysis by LC-MS/MS. For applications requiring higher sensitivity and selectivity, a solid-phase extraction method is a suitable alternative. The choice of method should be guided by the specific requirements of the study, including the desired limit of quantification, sample throughput, and the complexity of the plasma matrix. Proper method validation is essential to ensure accurate and precise quantification of this compound for metabolic research.

References

Application Notes and Protocols for L-Leucine-d2 in Amino Acid Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are indispensable tools for quantifying the dynamic processes of protein and amino acid metabolism in vivo. L-Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role not only as a building block for protein synthesis but also as a key signaling molecule in metabolic regulation, particularly through the activation of the mTORC1 pathway. The use of deuterated L-Leucine, such as L-Leucine-d2, offers a safe and effective method to trace the fate of leucine (B10760876) in the body, enabling the precise measurement of protein synthesis, breakdown, and overall turnover. These measurements are critical in various research fields, including sarcopenia, metabolic diseases like diabetes, and the development of therapeutic interventions targeting muscle metabolism.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in amino acid turnover studies. The content is designed to guide researchers through experimental design, execution, and data analysis, ensuring robust and reliable results.

Principle of the Method

The fundamental principle behind using this compound as a tracer is the precursor-product relationship for measuring protein synthesis. A known amount of this compound is introduced into the systemic circulation, typically through a primed-constant infusion. This raises the isotopic enrichment of the free leucine pool in the plasma and, subsequently, in the intracellular space, which serves as the precursor pool for protein synthesis.

As new proteins are synthesized, they incorporate this compound from this enriched precursor pool. By measuring the isotopic enrichment of this compound in the precursor pool (plasma or intracellular fluid) and the product (tissue proteins) over a defined period, the fractional synthesis rate (FSR) of the protein can be calculated. FSR represents the percentage of the protein pool that is newly synthesized per unit of time.

Data Presentation

Table 1: Representative Quantitative Data from Amino Acid Turnover Studies
ParameterValueNotes
Tracer This compound
Priming Dose (adapted) 9.0 µmol/kg body weightAdapted from protocols using other deuterated leucine isotopes. Should be optimized for specific experimental conditions.[1]
Infusion Rate (adapted) 0.15 µmol/kg body weight/minAdapted from protocols using other deuterated leucine isotopes. Should be optimized for specific experimental conditions.[1]
Typical Study Duration 4-6 hours
Fasted State Muscle Protein FSR 0.05 - 0.07 %/hourValues can vary based on the specific precursor pool used for calculation (plasma vs. intracellular).[2]
Fed State Muscle Protein FSR 0.08 - 0.10 %/hourDemonstrates the anabolic effect of feeding.[2]
Plasma Leucine Concentration 100 - 150 µmol/LTypical fasting plasma concentration.
Target Plasma Enrichment 5-10 Mole Percent Excess (MPE)A common target to ensure a detectable signal without significantly altering physiological leucine concentrations.

Note: The priming dose and infusion rate are adapted from studies using other deuterated leucine isotopes and may require optimization for this compound.

Experimental Protocols

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using Primed-Constant Infusion of this compound

Objective: To determine the fractional synthesis rate (FSR) of muscle protein in vivo.

Materials:

  • This compound (sterile, pyrogen-free)

  • Sterile 0.9% saline

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Equipment for muscle biopsy (e.g., Bergström needle)

  • Liquid nitrogen for snap-freezing samples

  • -80°C freezer for sample storage

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: Subjects should be studied after an overnight fast to establish a baseline metabolic state. Insert a catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

  • Background Blood Sample: Collect a baseline blood sample before the infusion begins to determine the natural isotopic enrichment of leucine.

  • Tracer Preparation: Prepare the this compound infusion solution by dissolving the tracer in sterile 0.9% saline to the desired concentration. The priming dose should also be prepared in a separate syringe.

  • Tracer Administration: Administer a priming bolus dose of this compound (e.g., 9.0 µmol/kg body weight) to rapidly achieve isotopic steady-state in the plasma.[1] Immediately following the prime, begin a continuous infusion of this compound (e.g., 0.15 µmol/kg body weight/min) for the duration of the study (e.g., 4-6 hours).[1]

  • Blood Sampling: Collect arterialized venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period. Immediately centrifuge the blood to separate plasma, which is then stored at -80°C until analysis.

  • Muscle Biopsies: Obtain muscle tissue biopsies from a suitable muscle (e.g., vastus lateralis) at two time points. The first biopsy is typically taken after an initial period to allow for tracer equilibration (e.g., at 2 hours), and the second biopsy is taken at the end of the infusion period (e.g., at 6 hours). Immediately after collection, the muscle samples should be cleared of any visible connective and adipose tissue, rinsed with saline, blotted dry, and snap-frozen in liquid nitrogen. Store samples at -80°C.

  • Sample Analysis:

    • Plasma: Precipitate plasma proteins and extract free amino acids. The isotopic enrichment of this compound in the plasma supernatant is determined by GC-MS or LC-MS/MS.

    • Muscle Tissue: Homogenize the muscle tissue samples and separate the intracellular free amino acid pool and the muscle protein pool. The enrichment of this compound in the intracellular free pool and in the protein-bound leucine (after protein hydrolysis) is determined by GC-MS or LC-MS/MS.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the following precursor-product equation:

    FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

    Where:

    • E_p1 and E_p2 are the this compound enrichments in the protein-bound pool at the time of the first and second biopsies, respectively.

    • E_precursor is the average this compound enrichment in the precursor pool (plasma or intracellular free leucine) between the two biopsies.

    • t is the time in hours between the two biopsies.

Protocol 2: Sample Preparation and Mass Spectrometry Analysis of this compound Enrichment

Objective: To determine the isotopic enrichment of this compound in plasma and muscle tissue samples.

Materials:

  • Perchloric acid (PCA) or other protein precipitating agent

  • Cation exchange columns for amino acid purification

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA for GC-MS)

  • Solvents for chromatography (e.g., acetonitrile, water, formic acid for LC-MS)

  • GC-MS or LC-MS/MS system

Procedure:

  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a cold protein precipitating agent (e.g., 10% PCA) and vortexing.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing free amino acids.

    • Purify the amino acids in the supernatant using cation exchange chromatography.

    • Elute the amino acids and dry them under a stream of nitrogen.

  • Muscle Tissue Preparation:

    • Homogenize the frozen muscle tissue in a suitable buffer.

    • Precipitate proteins and separate the intracellular free amino acid pool (supernatant) and the protein pellet.

    • Process the supernatant containing intracellular free amino acids as described for plasma samples.

    • Wash the protein pellet multiple times to remove any contaminating free amino acids.

    • Hydrolyze the protein pellet (e.g., in 6N HCl at 110°C for 24 hours) to release the constituent amino acids.

    • Purify the amino acids from the hydrolysate using cation exchange chromatography.

  • Derivatization (for GC-MS):

    • Derivatize the purified amino acid samples to make them volatile for GC analysis. A common method is to create t-butyldimethylsilyl (t-BDMS) derivatives using MTBSTFA.

  • Mass Spectrometry Analysis:

    • GC-MS: Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode. For this compound, monitor the ions corresponding to the unlabeled (m/z) and the d2-labeled (m/z+2) leucine.

    • LC-MS/MS: Analyze the underivatized amino acids by LC-MS/MS using a suitable column for amino acid separation. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for both unlabeled leucine and this compound.

  • Enrichment Calculation:

    • Isotopic enrichment is expressed as Mole Percent Excess (MPE). MPE is calculated from the ratio of the labeled to unlabeled ion peak areas, after correcting for the natural abundance of isotopes.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_infusion Infusion & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation Subject_Prep Subject Preparation (Fasting, Catheterization) Priming_Dose Administer Priming Dose Subject_Prep->Priming_Dose Tracer_Prep Tracer Preparation (this compound in Saline) Tracer_Prep->Priming_Dose Constant_Infusion Start Constant Infusion Priming_Dose->Constant_Infusion Blood_Sampling Serial Blood Sampling Constant_Infusion->Blood_Sampling Muscle_Biopsy1 First Muscle Biopsy Constant_Infusion->Muscle_Biopsy1 Sample_Processing Sample Processing (Plasma & Tissue) Blood_Sampling->Sample_Processing Muscle_Biopsy2 Second Muscle Biopsy Muscle_Biopsy1->Muscle_Biopsy2 Muscle_Biopsy2->Sample_Processing MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Sample_Processing->MS_Analysis Enrichment_Calc Calculate Isotopic Enrichment MS_Analysis->Enrichment_Calc FSR_Calc Calculate Fractional Synthesis Rate (FSR) Enrichment_Calc->FSR_Calc

Caption: Experimental workflow for amino acid turnover studies.

Leucine_mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes

References

Application Notes and Protocols for L-Leucine-d2 in NMR-Based Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucine, an essential branched-chain amino acid (BCAA), is a key regulator of cellular metabolism and growth. Beyond its role as a building block for protein synthesis, L-leucine acts as a signaling molecule, most notably activating the mechanistic Target of Rapamycin (mTOR) pathway, which is a central controller of cell proliferation, growth, and survival. Dysregulation of leucine (B10760876) metabolism and mTOR signaling is implicated in various diseases, including cancer, metabolic disorders, and neurological conditions.

Stable isotope tracing using deuterated L-leucine (such as L-Leucine-d2) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method to probe the dynamics of leucine metabolism in vitro and in vivo. By replacing hydrogen atoms with deuterium (B1214612), the metabolic fate of L-leucine can be tracked and quantified, providing valuable insights into metabolic pathways and fluxes. The low natural abundance of deuterium ensures that the detected ²H-NMR signals are specific to the labeled substrate and its downstream metabolites, offering high specificity and quantitative accuracy. These studies are instrumental in understanding disease pathogenesis, identifying novel drug targets, and assessing the efficacy of therapeutic interventions.

Key Applications

  • Mapping Metabolic Pathways: Elucidating the metabolic fate of L-leucine and its contribution to pathways such as the tricarboxylic acid (TCA) cycle.

  • Pharmacokinetic Studies: Quantifying the uptake, distribution, and metabolism of L-leucine in cellular and animal models.

  • Disease State Investigation: Characterizing alterations in leucine metabolism in diseases like cancer, where tumor cells often exhibit increased amino acid uptake.

  • Drug Efficacy Assessment: Evaluating the impact of therapeutic agents on specific metabolic pathways involving leucine.

Signaling Pathways and Metabolic Fate of L-Leucine

L-leucine plays a critical role in cellular signaling, primarily through the activation of the mTORC1 complex. This pathway regulates protein synthesis and cell growth. The metabolic breakdown of leucine provides energy and building blocks for other biomolecules.

Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes AcetylCoA Acetyl-CoA KIC->AcetylCoA Oxidative Decarboxylation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Enters Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: L-Leucine signaling and metabolic pathway.

Experimental Workflow for this compound NMR Metabolomics

The general workflow for a stable isotope tracing study using this compound and NMR spectroscopy involves cell culture and labeling, metabolite extraction, NMR data acquisition, and data analysis.

cluster_0 In Vitro / In Vivo cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis Cell_Culture 1. Cell Culture or Animal Model Labeling 2. Introduce This compound Cell_Culture->Labeling Quenching 3. Quench Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction NMR_Sample_Prep 5. Prepare NMR Sample Extraction->NMR_Sample_Prep NMR_Acquisition 6. 2H-NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing 7. Data Processing NMR_Acquisition->Data_Processing Quantification 8. Quantification & Flux Analysis Data_Processing->Quantification

Application Notes and Protocols for Cell Culture Labeling with L-Leucine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling technique for quantitative proteomics.[1][2][3] This method allows for the accurate determination of relative protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome. While canonical SILAC commonly employs amino acids labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), the use of deuterated amino acids, such as L-Leucine-d2, offers a cost-effective alternative for quantitative proteomic analysis.[4][5]

L-Leucine is an essential branched-chain amino acid that plays a crucial role in protein synthesis and activates the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][6] Metabolic labeling with this compound involves replacing the natural L-Leucine in the cell culture medium with its deuterium-labeled counterpart. As cells proliferate, the "heavy" this compound is incorporated into newly synthesized proteins. The mass difference between the labeled and unlabeled proteins can then be precisely measured by mass spectrometry, enabling the quantification of changes in protein expression or turnover in response to various stimuli or drug treatments.[1][7]

These application notes provide a detailed protocol for the metabolic labeling of cultured cells using this compound, applicable to a wide range of adherent and suspension cell lines.

Data Presentation

Quantitative Performance Metrics for Deuterated Leucine (B10760876) Labeling
ParameterThis compound (projected)L-Leucine-d3D-Leucine-d10Reference
Mass Shift (Da) +2+3+10-
Incorporation Efficiency >95% after 5-6 cell doublings>95% after 5 cell doublings>97% after 6-8 cell doublings[5][7]
Typical Concentration in Medium Same as standard L-Leucine (e.g., 105 mg/L for DMEM)Same as standard L-LeucineSame as standard L-Leucine (e.g., 105 mg/L for DMEM)[8]
Effect on Cell Viability/Morphology No significant effects reported at standard concentrationsNo adverse effects on cell morphology or growth rateGenerally low toxicity, but high concentrations can be toxic[5][7]
Primary Applications Quantitative Proteomics (SILAC), Protein Turnover StudiesQuantitative Proteomics (SILAC)Proteomics (SILAC), Metabolomics, Protein Turnover Studies[5][6]

Experimental Protocols

Key Experiment: SILAC-based Metabolic Labeling for Quantitative Proteomics using this compound

Objective: To metabolically label two cell populations with "light" (unlabeled L-Leucine) and "heavy" (this compound) amino acids for relative protein quantification by mass spectrometry.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine (unlabeled)

  • "Heavy" this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin for cell detachment (for adherent cells)

Procedure:

1. Preparation of SILAC Media:

  • Light Medium: Prepare the Leucine-free cell culture medium according to the manufacturer's instructions. Supplement with the desired concentration of dFBS (e.g., 10%). Add unlabeled L-Leucine to the final concentration required for your specific cell line (refer to the formulation of your standard growth medium, e.g., 105 mg/L for DMEM).[8] Filter-sterilize the medium.

  • Heavy Medium: Prepare the Leucine-free cell culture medium as described for the light medium. Supplement with dFBS. Add this compound to the same final concentration as the unlabeled L-Leucine in the light medium.[1] Filter-sterilize the medium.

2. Cell Adaptation and Labeling:

  • Thaw and culture your cells in the standard "light" medium to establish a healthy, proliferating culture.

  • Passage the cells into two separate flasks: one with "light" medium and one with "heavy" medium.

  • Culture the cells for at least 5-6 cell doublings in the respective SILAC media to ensure complete (>95%) incorporation of the labeled amino acid.[5][7] The doubling time will vary depending on the cell line (e.g., approximately 24 hours for HEK293 and HeLa cells).[8]

  • Verification of Incorporation (Optional but Recommended): To confirm labeling efficiency, a small aliquot of cells from the "heavy" culture can be harvested, lysed, and a small amount of protein digested and analyzed by mass spectrometry to check for the mass shift in leucine-containing peptides.[1]

3. Experimental Treatment:

  • Once complete labeling is achieved, the cells are ready for the experiment.

  • Treat the cells in the "light" medium with the vehicle control and the cells in the "heavy" medium with the drug or experimental condition of interest. The duration and concentration of the treatment should be optimized for your specific experiment.

  • Ensure that both cell populations are treated under identical conditions (e.g., incubation time, temperature, CO₂ concentration).[1]

4. Cell Harvesting and Lysis:

  • After the treatment period, harvest the cells. For adherent cells, wash with ice-cold PBS and then use a non-enzymatic cell dissociation solution or scrape the cells.[1][5] For suspension cells, pellet them by centrifugation.

  • Lyse the "light" and "heavy" cell populations separately in lysis buffer containing protease and phosphatase inhibitors.[5]

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.[8]

5. Protein Quantification and Mixing:

  • Determine the protein concentration of each lysate using a BCA assay.[5][8]

  • Mix equal amounts of protein from the "light" and "heavy" lysates.[5] This 1:1 ratio is crucial for accurate relative quantification.

6. Protein Digestion and Mass Spectrometry Analysis:

  • The mixed protein sample is then processed for mass spectrometry analysis. This typically involves reduction, alkylation, and digestion with trypsin.

  • Analyze the resulting peptide mixture by high-resolution LC-MS/MS. The mass difference of 2 Da for each leucine residue in a peptide will be used to distinguish between the "light" and "heavy" forms and to calculate the relative abundance of the proteins.

Visualizations

experimental_workflow cluster_prep 1. Media Preparation cluster_culture 2. Cell Culture & Labeling cluster_exp 3. Experiment cluster_process 4. Sample Processing cluster_analysis 5. Analysis light_medium Prepare 'Light' Medium (with L-Leucine) culture_light Culture cells in 'Light' Medium light_medium->culture_light heavy_medium Prepare 'Heavy' Medium (with this compound) culture_heavy Culture cells in 'Heavy' Medium heavy_medium->culture_heavy adaptation Adapt for >5 doublings (>95% incorporation) culture_light->adaptation culture_heavy->adaptation treat_light Control Treatment adaptation->treat_light treat_heavy Experimental Treatment adaptation->treat_heavy harvest_lyse Harvest & Lyse Cells Separately treat_light->harvest_lyse treat_heavy->harvest_lyse quantify Quantify Protein (BCA Assay) harvest_lyse->quantify mix Mix 'Light' & 'Heavy' Lysates (1:1) quantify->mix digest Protein Digestion (Trypsin) mix->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis data_analysis Data Analysis (Quantify Protein Ratios) ms_analysis->data_analysis

Caption: Experimental workflow for quantitative proteomics using this compound.

mtor_pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis represses Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by Leucine.

References

Application Note: Quantification of L-Leucine-d2 in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and various metabolic processes.[][2] Stable isotope-labeled L-Leucine, such as L-Leucine-d2, is an invaluable tracer for in vivo studies of protein metabolism and amino acid kinetics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the accurate and sensitive quantification of this compound in complex biological matrices.[2] This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, derivatization, and instrument analysis.

Principle

The quantification of this compound by GC-MS requires a derivatization step to increase the volatility and thermal stability of the amino acid.[2][3][4] This protocol utilizes a two-step derivatization process involving esterification followed by acylation. The resulting derivative is then separated by gas chromatography and detected by a mass spectrometer. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions for both this compound and an internal standard can be monitored, allowing for precise and accurate quantification.[5]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., L-Leucine-d10 or L-Norleucine)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Protein precipitation agent (e.g., 15% sulfosalicylic acid (SSA))

  • Cation-exchange columns

  • Derivatization Reagents:

    • Esterification reagent: 2 M HCl in methanol

    • Acylation reagent: Pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate

  • Solvents: Methanol, Ethyl Acetate, Toluene (B28343) (all HPLC grade)

  • Sodium bicarbonate solution (1 M)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS grade vials and inserts

Sample Preparation
  • Deproteinization: To a 100 µL aliquot of the biological sample (e.g., plasma), add 1 mL of 15% SSA. Vortex thoroughly.[6]

  • Centrifugation: Centrifuge the mixture at 2500 x g for 15 minutes at 4°C to precipitate proteins.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Solid-Phase Extraction (SPE):

    • Condition a cation-exchange column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned column.

    • Wash the column to remove interfering substances.

    • Elute the amino acids from the column.

  • Drying: Dry the eluted sample completely under a stream of nitrogen gas or by lyophilization. The presence of moisture can interfere with the derivatization reaction.[4]

Derivatization Protocol

This protocol describes a two-step esterification and acylation derivatization.

  • Esterification:

    • To the dried sample, add 200 µL of 2 M HCl in methanol.

    • Cap the vial tightly and heat at 80°C for 60 minutes.[7]

    • After heating, evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried, esterified sample, add 100 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate.

    • Cap the vial and heat at 65°C for 30 minutes.[7]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 500 µL of toluene to the reaction vial and vortex.

    • Add 500 µL of 1 M sodium bicarbonate solution to neutralize any excess reagent and vortex again.

    • Centrifuge briefly to separate the layers.

    • Transfer the upper organic layer (containing the derivatized amino acids) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC-MS vial for analysis.

GC-MS Analysis

The following are general GC-MS parameters and should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeNegative Ion Chemical Ionization (NICI)[7] or Electron Impact (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Detection ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined empirically based on the mass spectrum of the derivatized this compound and internal standard.

Data Presentation

Quantitative data should be summarized in a table for clear comparison. The following table presents representative performance data for GC-MS methods for leucine (B10760876) quantification. Note that these values are illustrative and specific performance for this compound must be determined during method validation.

ParameterRepresentative ValueReference
Linearity Range1 - 40 µg/mL[5][7]
Lower Limit of Quantification (LLOQ)~0.1 µg/mL[5][7]
Accuracy (% Bias)Within ±15-20%[7]
Precision (%RSD)Intra-day: <15%, Inter-day: <20%[7]
Recovery>80% (method dependent)[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample Deproteinization Deproteinization (e.g., SSA) BiologicalSample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Drying_sample Drying SPE->Drying_sample Esterification Esterification (HCl in Methanol) Drying_sample->Esterification Drying_ester Drying Esterification->Drying_ester Acylation Acylation (PFPA) Drying_ester->Acylation Extraction Extraction Acylation->Extraction GCMS_Analysis GC-MS Analysis (SIM Mode) Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for this compound quantification.

L-Leucine Degradation Pathway

leucine_degradation cluster_enzymes Enzymes Leucine L-Leucine alpha_KIC α-Ketoisocaproate (α-KIC) Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MG-CoA Hydratase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate BCAT Branched-chain aminotransferase BCKDH Branched-chain α-ketoacid dehydrogenase IVD Isovaleryl-CoA dehydrogenase MCC Methylcrotonyl-CoA carboxylase

Caption: Simplified metabolic degradation pathway of L-Leucine.

References

Applications of L-Leucine-d2 in Neutron Scattering Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutron scattering is a powerful technique for elucidating the structure and dynamics of biological macromolecules in solution and in crystalline states. A key advantage of neutron scattering is the ability to manipulate the scattering signal through isotopic substitution, particularly the replacement of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D). L-Leucine, an essential amino acid, is abundant in many proteins, and its deuterated form, L-Leucine-d2, serves as a valuable tool for selectively highlighting or masking specific regions within a protein or protein complex. This document provides detailed application notes and protocols for the use of this compound in neutron scattering studies, with a focus on Small-Angle Neutron Scattering (SANS), Neutron Crystallography, and Quasi-Elastic Neutron Scattering (QENS).

The primary applications of incorporating this compound in neutron scattering studies include:

  • Contrast Variation in SANS: By selectively deuterating leucine (B10760876) residues, the neutron scattering length density (SLD) of a protein can be tuned. This allows researchers to "contrast match" a protein or a specific domain to the solvent, rendering it effectively invisible to neutrons. This technique is invaluable for studying the structure of individual components within multi-protein complexes.[1][2]

  • Reduction of Incoherent Scattering: Hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal in neutron scattering experiments, reducing the signal-to-noise ratio. Replacing ¹H with ²H in leucine residues significantly reduces this incoherent background, leading to cleaner data, which is particularly beneficial for neutron crystallography and QENS.[3][4]

  • Probing Protein Dynamics: Specific deuteration of leucine residues allows for the focused study of the dynamics of these residues and their local environment using QENS. This can provide insights into protein flexibility, conformational changes, and interactions with other molecules.[5][6]

  • Structural Determination via Neutron Crystallography: Incorporating deuterated leucine can improve the quality of neutron diffraction data by enhancing the visibility of the protein structure and reducing background scattering. This facilitates the accurate determination of hydrogen/deuterium atom positions, which is crucial for understanding hydrogen bonding networks and enzymatic mechanisms.[7][8][9]

Key Applications and Methodologies

Contrast Variation in Small-Angle Neutron Scattering (SANS)

Contrast variation SANS is a powerful technique for studying the structure of multi-component biological complexes. By selectively deuterating one component (e.g., by incorporating this compound), its SLD can be altered to match that of the solvent (a specific H₂O/D₂O mixture), effectively making it "invisible" to neutrons. This allows for the direct observation of the shape and conformation of the non-deuterated components within the complex.[10][11][12]

This protocol describes the steps for preparing a protein selectively labeled with this compound and its subsequent analysis in a complex with an unlabeled partner protein using SANS.

A. Expression and Purification of this compound Labeled Protein

  • Host Strain and Vector: Use an E. coli expression strain (e.g., BL21(DE3)) and a suitable expression vector containing the gene of interest.

  • Adaptation to Deuterated Media (optional but recommended): For high levels of deuteration, gradually adapt the E. coli cells to grow in D₂O-based minimal media. This can be done by sequentially growing the cells in media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100% D₂O).[4]

  • Growth in Minimal Media:

    • Prepare a deuterated minimal medium (e.g., M9 medium) using D₂O.

    • Use a deuterated carbon source (e.g., d₇-glucose or d₈-glycerol) to maximize overall deuteration.

    • Supplement the medium with all necessary amino acids except for leucine.

    • Add this compound at a concentration sufficient for protein expression (typically 50-100 mg/L).

  • Protein Expression and Purification:

    • Grow the adapted cells in the deuterated minimal medium to an appropriate optical density (OD₆₀₀ of 0.6-0.8).

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Harvest the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Verification of Deuteration: Determine the level of this compound incorporation using mass spectrometry.[13]

B. SANS Data Acquisition and Analysis

  • Sample Preparation:

    • Reconstitute the complex of the this compound labeled protein and its unlabeled partner in a series of buffers with varying H₂O/D₂O ratios (e.g., 0%, 42%, 70%, 100% D₂O). The "match-out" point for a typical hydrogenated protein is around 42% D₂O, where its scattering is minimal.

    • The concentration of the complex should be optimized to obtain a good scattering signal (typically 1-10 mg/mL).

  • SANS Measurement:

    • Collect SANS data for the complex at each D₂O concentration.

    • Also, collect data for each individual component (labeled and unlabeled) in 100% D₂O and the respective buffer blanks.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering at each contrast point.

    • Analyze the scattering curves to determine the radius of gyration (Rg) and the forward scattering intensity I(0) for the complex and its individual components.

    • Use modeling software (e.g., SASREF, MONSA) to build a low-resolution structural model of the complex, using the data from the different contrast points as constraints.

ParameterTypical Value/RangeReference
Scattering Length Densities (SLD)
H₂O-0.56 x 10¹⁰ cm⁻²[10]
D₂O6.34 x 10¹⁰ cm⁻²[10]
Hydrogenated Protein~2.2 x 10¹⁰ cm⁻²[10]
Perdeuterated Protein~7.5 x 10¹⁰ cm⁻²[2]
Contrast Match Points
Hydrogenated Protein~42% D₂O[10]
Partially Deuterated Protein (e.g., with this compound)60-100% D₂O (dependent on deuteration level)[2]
SANS Instrument Parameters (Example)
Wavelength (λ)6 Å[14]
Wavelength spread (Δλ/λ)~10%
Sample-to-detector distance1.5 m and 5 m
q-range0.01 - 0.5 Å⁻¹

Logical Relationship for SANS Contrast Variation

SANS_Contrast_Variation cluster_prep Sample Preparation cluster_sans SANS Measurement cluster_analysis Data Analysis Protein_H Hydrogenated Protein Complex Form Complex Protein_H->Complex Protein_D This compound Labeled Protein Protein_D->Complex SANS_0 Measure in 0% D2O (Both visible) Complex->SANS_0 SANS_42 Measure in 42% D2O (Protein_H matched out) Complex->SANS_42 SANS_100 Measure in 100% D2O (High contrast for both) Complex->SANS_100 Model_Complex Model of Complex SANS_0->Model_Complex Model_D Shape of Protein_D SANS_42->Model_D SANS_100->Model_Complex Model_H Shape of Protein_H Model_Complex->Model_H Deconvolution

Caption: Workflow for SANS contrast variation.

Neutron Crystallography

Neutron crystallography provides detailed information about the positions of hydrogen atoms, which is often not possible with X-ray crystallography. Using this compound labeled proteins can significantly improve the quality of the diffraction data.[8][15][16]

  • Protein Expression and Purification: Follow the protocol described in the SANS section to produce the this compound labeled protein. High purity (>98%) is critical for crystallization.

  • Crystallization:

    • Screen for crystallization conditions using standard vapor diffusion (sitting or hanging drop) or batch methods.

    • Optimize conditions to grow large single crystals (typically >0.1 mm³).[9]

    • Crystallization is often performed in H₂O-based buffers to allow for H/D exchange of labile protons with the surrounding solvent.

  • H/D Exchange: Soak the crystal in a deuterated mother liquor for an extended period to exchange solvent-accessible labile protons with deuterium.

  • Neutron Diffraction Data Collection:

    • Mount the crystal on a goniometer at a neutron crystallography beamline.

    • Collect diffraction data at room temperature or cryo-cooled. Long exposure times are typically required.

  • Data Processing and Structure Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Refine the crystal structure using software that can handle neutron scattering data (e.g., PHENIX, CNS). This will reveal the positions of deuterium atoms, including those on the leucine side chains.

ParameterTypical Value/RangeReference
Crystal Volume > 0.1 mm³[9][16]
Neutron Beamline (Example) IMAGINE (HFIR), LADI-III (ILL)[15][16]
Wavelength Range 2.8 - 4.5 Å (quasi-Laue)[15]
Exposure Time Several hours to days per dataset[8]
Resolution 1.5 - 2.5 Å[8]

Experimental Workflow for Neutron Crystallography

Neutron_Crystallography_Workflow Start Start Expression Express Protein with This compound Start->Expression Purification Purify Labeled Protein Expression->Purification Crystallization Grow Large Single Crystals Purification->Crystallization HD_Exchange H/D Exchange in Deuterated Mother Liquor Crystallization->HD_Exchange Data_Collection Neutron Diffraction Data Collection HD_Exchange->Data_Collection Structure_Refinement Structure Refinement Data_Collection->Structure_Refinement End Determine H/D Positions Structure_Refinement->End

Caption: Neutron crystallography experimental workflow.

Quasi-Elastic Neutron Scattering (QENS)

QENS is used to study the diffusive motions of atoms and molecules on the picosecond to nanosecond timescale. By labeling specific residues like leucine with deuterium, the dynamics of these regions can be selectively suppressed in the incoherent scattering signal, allowing for a clearer observation of the dynamics of the remaining hydrogenated parts of the protein or the surrounding water.[17][18][19]

  • Sample Preparation:

    • Prepare a highly purified sample of the this compound labeled protein.

    • Hydrate the protein powder with D₂O to a specific hydration level (e.g., 0.4 g D₂O / g protein) or dissolve it in D₂O buffer. The use of D₂O as the solvent minimizes the incoherent scattering from the solvent.

    • The protein concentration for solution studies is typically in the range of 10-50 mg/mL.

  • QENS Measurement:

    • Perform QENS measurements on a backscattering or time-of-flight spectrometer at various temperatures.

    • Collect data over a range of momentum transfers (Q).

  • Data Analysis:

    • Analyze the quasi-elastic broadening of the scattered neutron energy spectrum.

    • Fit the data to appropriate models (e.g., Lorentzian functions) to extract dynamic parameters such as diffusion coefficients, residence times, and the geometry of motions.

    • By comparing the dynamics of the this compound labeled protein with its fully hydrogenated counterpart, the contribution of leucine residue motions to the overall protein dynamics can be inferred.

ParameterTypical Value/RangeReference
Energy Resolution 1 - 100 µeV[14]
Timescale of Motions ps - ns[17]
Q-range 0.2 - 2.0 Å⁻¹[14]
Temperature Range 10 K - 350 K[17]
Mean Square Displacement (MSD) 0.1 - 1.0 Ų[17]

Signaling Pathway Visualization (Example) Note: This is an illustrative example of a biological pathway where leucine plays a role. The use of this compound in neutron scattering would be to study the structural and dynamic aspects of the proteins involved in this pathway.

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activation of the mTORC1 pathway.

Conclusion

The use of this compound in neutron scattering studies provides a versatile and powerful approach to investigate the structure and dynamics of proteins and their complexes. By leveraging the principles of contrast variation and the reduction of incoherent scattering, researchers can gain unique insights into biological systems that are often inaccessible with other techniques. The protocols and data presented here serve as a guide for scientists and drug development professionals to design and execute neutron scattering experiments utilizing this compound for a deeper understanding of protein function and interaction.

References

Application Notes and Protocols for L-Leucine-d2 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of L-Leucine-d2 as a stable isotope-labeled internal standard and tracer in clinical mass spectrometry. The protocols outlined below are intended to assist in the quantitative analysis of leucine (B10760876) and the study of metabolic dynamics, such as muscle protein synthesis, in various biological matrices.

Introduction to this compound in Mass Spectrometry

This compound is a deuterated form of the essential amino acid L-leucine, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based clinical research. Its primary applications include:

  • Internal Standard for Accurate Quantification: Due to its chemical identity with endogenous L-leucine, this compound co-elutes chromatographically and exhibits similar ionization efficiency. Its distinct mass-to-charge ratio (m/z) allows for its use as an internal standard to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of L-leucine.

  • Tracer for Metabolic Studies: In clinical research, this compound can be administered to subjects to trace the metabolic fate of leucine in vivo. This is particularly useful for measuring rates of protein synthesis and breakdown, providing insights into muscle metabolism in various physiological and pathological states.[1]

Quantitative Analysis of L-Leucine in Plasma using this compound as an Internal Standard

This protocol describes a method for the accurate quantification of L-leucine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Experimental Protocol

2.1.1. Materials and Reagents

2.1.2. Sample Preparation (Protein Precipitation)

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., 10 µg/mL in water) to each tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile or 3 volumes of methanol to each tube to precipitate proteins.[2][3] Alternatively, a solution of 30% sulfosalicylic acid can be used for precipitation.[4][5]

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

2.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column or a mixed-mode column suitable for amino acid analysis.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to separate leucine from other amino acids and matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

2.1.4. MRM Transitions

The following are proposed MRM transitions for L-Leucine and this compound. These should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Leucine132.186.115
L-Leucine132.144.120
This compound 134.1 88.1 15
This compound 134.1 46.1 20

Note: The fragmentation of leucine typically involves the loss of the carboxyl group (as CO2 and H2O) and fragmentation of the side chain. For this compound, the corresponding fragments will have a +2 Da mass shift.

Data Presentation

The following table provides an example of expected quantitative data for L-leucine in human plasma.

Sample TypeL-Leucine Concentration (µM)
Healthy Control - Fasting80 - 150
Healthy Control - Post-prandial150 - 300
Maple Syrup Urine Disease (MSUD)> 500

Measurement of Muscle Protein Synthesis Rate using this compound Tracer

This protocol outlines the use of this compound as a tracer to measure the fractional synthesis rate (FSR) of muscle proteins in a clinical research setting. The "flooding dose" technique is described here to rapidly achieve a steady-state enrichment of the tracer in the precursor pool.[6]

Experimental Workflow

The following diagram illustrates the general workflow for a muscle protein synthesis study.

G cluster_0 Pre-infusion cluster_1 Infusion cluster_2 Post-infusion cluster_3 Analysis Baseline Blood Sample Baseline Blood Sample Flooding Dose this compound Flooding Dose this compound Baseline Blood Sample->Flooding Dose this compound Baseline Muscle Biopsy Baseline Muscle Biopsy Baseline Muscle Biopsy->Flooding Dose this compound Timed Blood Samples Timed Blood Samples Flooding Dose this compound->Timed Blood Samples Final Muscle Biopsy Final Muscle Biopsy Timed Blood Samples->Final Muscle Biopsy Plasma Enrichment Plasma Enrichment Timed Blood Samples->Plasma Enrichment Muscle Protein Hydrolysis Muscle Protein Hydrolysis Final Muscle Biopsy->Muscle Protein Hydrolysis FSR Calculation FSR Calculation Plasma Enrichment->FSR Calculation Enrichment in Protein Enrichment in Protein Muscle Protein Hydrolysis->Enrichment in Protein Enrichment in Protein->FSR Calculation

Workflow for Muscle Protein Synthesis Study
Experimental Protocol

3.2.1. In Vivo Procedure

  • Baseline Sampling: Collect a baseline blood sample and a muscle biopsy from the subject.

  • Tracer Administration: Administer a priming "flooding dose" of this compound intravenously.[6]

  • Timed Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to monitor plasma tracer enrichment.

  • Final Biopsy: After a set period (e.g., 2-4 hours), collect a final muscle biopsy.

3.2.2. Sample Processing

  • Plasma: Process blood samples to obtain plasma and perform protein precipitation as described in section 2.1.2.

  • Muscle Tissue:

    • Immediately freeze muscle biopsy samples in liquid nitrogen.

    • Homogenize the frozen tissue.

    • Hydrolyze the muscle protein to release individual amino acids.

    • Isolate the amino acid fraction.

3.2.3. LC-MS/MS Analysis

  • Analyze the plasma and muscle hydrolysate samples by LC-MS/MS using the conditions outlined in section 2.1.3.

  • Monitor the MRM transitions for both endogenous L-Leucine and the this compound tracer.

3.2.4. Data Analysis and FSR Calculation

The fractional synthesis rate (FSR) is calculated using the following formula:

FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

Where:

  • E_p1 and E_p2 are the enrichments of this compound in muscle protein at the beginning and end of the infusion period.

  • E_precursor is the average enrichment of this compound in the plasma (precursor pool) during the infusion period.

  • t is the duration of the infusion period in hours.

Data Presentation

The following table presents representative data for muscle protein fractional synthesis rates (FSR) in different populations.

ConditionMyofibrillar Protein FSR (%/hour)Reference
Young, Healthy (Fasted)0.04 - 0.06
Young, Healthy (Fed)0.08 - 0.12
Elderly (Fasted)0.03 - 0.05
Elderly (Fed)0.05 - 0.08

L-Leucine Signaling and its Relevance

L-leucine is not only a building block for proteins but also a key signaling molecule that regulates protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. Understanding this pathway is crucial for interpreting data from metabolic studies using this compound.

mTORC1 Signaling Pathway

The diagram below illustrates the central role of L-leucine in activating the mTORC1 signaling cascade, leading to increased protein synthesis.

mTOR_Pathway Leucine L-Leucine Ragulator Ragulator Leucine->Ragulator activates mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates mTORC1->eIF4E_BP1 | Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates Rag_GTPases->mTORC1 recruits to lysosome TSC_Complex TSC1/TSC2 Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activate Akt Akt PI3K->Akt activates Akt->TSC_Complex inhibits

L-Leucine and mTORC1 Signaling Pathway

Pathway Description: L-leucine promotes the translocation of mTORC1 to the lysosomal surface where it can be activated by Rheb. Activated mTORC1 then phosphorylates downstream targets such as S6K1 and 4E-BP1, which in turn promote mRNA translation and protein synthesis. Growth factor signaling through the PI3K/Akt pathway also activates mTORC1 by inhibiting the TSC1/TSC2 complex.

Conclusion

This compound is a versatile and powerful tool for clinical mass spectrometry, enabling both precise quantification of L-leucine and the dynamic assessment of protein metabolism. The protocols and information provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement these advanced techniques in their studies. Careful optimization of experimental conditions and adherence to best practices in mass spectrometry are essential for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for L-Leucine-d2 in Newborn Screening Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening (NBS) is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. One such group of disorders is the aminoacidopathies, which includes Maple Syrup Urine Disease (MSUD). MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKD) complex. This deficiency leads to the accumulation of branched-chain amino acids (BCAAs) – L-leucine, L-isoleucine, and L-valine – and their corresponding ketoacids in blood and urine.[1][2] Untreated, this accumulation can cause severe neurological damage, developmental delays, and even death.[2]

The primary analyte for MSUD screening is L-leucine. Tandem mass spectrometry (MS/MS) is the standard method for analyzing amino acids in dried blood spots (DBS) collected from newborns.[3] To ensure accurate quantification and to correct for matrix effects and variations in instrument response, a stable isotope-labeled internal standard is employed. L-Leucine-d2, a deuterated form of L-leucine, serves as an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the endogenous L-leucine, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in newborn screening research for MSUD.

Principle of the Method

The methodology is based on the principle of stable isotope dilution analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of this compound is added to the sample extract from a dried blood spot. The endogenous L-leucine and the this compound internal standard are then extracted, and if necessary, derivatized, and analyzed by LC-MS/MS. The ratio of the signal intensity of the endogenous L-leucine to that of the this compound internal standard is used to calculate the concentration of L-leucine in the sample. This method provides high sensitivity, specificity, and accuracy for the quantification of L-leucine in complex biological matrices like blood.

A critical aspect of MSUD diagnostics is the differentiation of L-leucine from its isomers, particularly D-alloisoleucine, which is a pathognomonic marker for MSUD.[4] Standard flow-injection MS/MS cannot distinguish between these isomers. Therefore, a second-tier test using liquid chromatography (LC) prior to mass spectrometry is often employed for confirmatory testing to separate these compounds.[4][5]

I. Materials and Reagents

Reagents

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • L-Leucine (analytical standard)

  • L-Alloisoleucine (analytical standard)

  • L-Isoleucine (analytical standard)

  • L-Valine (analytical standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Control dried blood spots (normal and MSUD-positive)

Equipment

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Automated DBS puncher or manual punch

  • 96-well microplates

  • Microplate shaker

  • Centrifuge for microplates

  • Nitrogen evaporator

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

II. Experimental Protocols

A. Preparation of Stock and Working Solutions

1. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.
  • Dissolve in 1 mL of 50:50 methanol:water to obtain a 1 mg/mL stock solution.
  • Store at -20°C.

2. This compound IS Working Solution (5 µM):

  • The molecular weight of this compound is approximately 133.18 g/mol .
  • Dilute the 1 mg/mL stock solution with the extraction solution (e.g., 80:20 acetonitrile:water with 0.1% formic acid) to a final concentration of 5 µM.[4]
  • This working solution will be used for sample extraction.

3. L-Leucine Calibration Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of L-Leucine.
  • Dissolve in 1 mL of 50:50 methanol:water to obtain a 1 mg/mL stock solution.
  • Store at -20°C.

4. Calibration Standards:

  • Prepare a series of working standard solutions by serially diluting the L-Leucine calibration stock solution with a suitable solvent (e.g., 50:50 methanol:water).
  • Spike these working solutions into pooled, normal dried blood spot extracts to create a calibration curve over the desired concentration range (e.g., 25-1000 µmol/L).

B. Sample Preparation from Dried Blood Spots (DBS)

1. Punching:

  • Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microplate.[4]

2. Extraction:

  • To each well containing a DBS disc, add 150 µL of the this compound IS Working Solution (5 µM in extraction solvent).[4]
  • Seal the microplate.
  • Shake on a microplate shaker at 650-750 rpm for 20 minutes at room temperature.[4]

3. Supernatant Transfer:

  • After shaking, centrifuge the microplate to pellet the filter paper disc.
  • Carefully transfer the supernatant to a new 96-well microplate.

4. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[4]
  • Vortex briefly to ensure complete dissolution.

5. Analysis:

  • The reconstituted sample is now ready for injection into the LC-MS/MS system.

III. LC-MS/MS Analysis

A. Liquid Chromatography Conditions (for isomer separation)
  • Column: A suitable column for amino acid analysis, such as a C18 or a mixed-mode column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is necessary to separate leucine, isoleucine, and alloisoleucine. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B over several minutes.

  • Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

B. Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for L-leucine and this compound need to be optimized for the specific instrument. Based on the molecular weight of L-leucine (131.17 g/mol ) and this compound (133.18 g/mol ), the expected precursor ions ([M+H]+) and a common product ion (loss of the carboxyl group) are as follows:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Leucine132.186.1
This compound 134.2 88.1
  • Instrument Parameters: Other parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.

IV. Data Presentation

Quantitative Data Summary
AnalyteNormal Newborn Range (µmol/L)[6]Classical MSUD (µmol/L)[7]
L-Leucine 45 - 214> 400 (often > 750)
L-Isoleucine 13 - 135Elevated
L-Alloisoleucine Not detectable - < 2> 5 (pathognomonic)
L-Valine 61 - 325Elevated
LC-MS/MS Method Parameters
ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode ESI+
Scan Type MRM
L-Leucine MRM 132.1 -> 86.1
This compound MRM 134.2 -> 88.1
L-Alloisoleucine MRM 132.1 -> 86.1
L-Isoleucine MRM 132.1 -> 86.1
L-Valine MRM 118.1 -> 72.1

V. Visualizations

Signaling Pathway and Experimental Workflows

MSUD_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase BCAA->BCAT Dietary Protein BCKA Branched-Chain α-Ketoacids BCAT->BCKA BCKD Branched-Chain α-Ketoacid Dehydrogenase Complex BCKA->BCKD Metabolism Further Metabolism BCKD->Metabolism Accumulation Toxic Accumulation (MSUD) BCKD->Accumulation Deficient in MSUD

Caption: Metabolic pathway of branched-chain amino acids and the defect in MSUD.

Experimental_Workflow DBS Dried Blood Spot Sample Punch Punch 3.2 mm Disc DBS->Punch Extraction Add this compound IS & Extraction Solvent Punch->Extraction Shake Shake for 20 min Extraction->Shake Centrifuge Centrifuge Shake->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for DBS sample preparation.

Quantification_Logic cluster_0 LC-MS/MS Data Acquisition cluster_1 Data Processing Leucine_Peak Peak Area of Endogenous L-Leucine Ratio Calculate Peak Area Ratio (Leucine / IS) Leucine_Peak->Ratio IS_Peak Peak Area of This compound (IS) IS_Peak->Ratio Concentration Determine L-Leucine Concentration Ratio->Concentration Cal_Curve Calibration Curve (Known Concentrations) Cal_Curve->Concentration

Caption: Logical flow for quantification using an internal standard.

References

Application Notes and Protocols for Incorporating L-Leucine-d2 into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics. By incorporating stable isotope-labeled amino acids into proteins, SILAC allows for the accurate determination of relative protein abundance between different cell populations. L-Leucine-d2, a deuterated analog of the essential amino acid L-Leucine, serves as an effective and cost-efficient label for these studies.

L-Leucine is not only a fundamental building block of proteins but also a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] Therefore, incorporating this compound into cell culture media enables researchers to not only quantify changes in protein expression but also to probe the dynamics of protein turnover and investigate the intricacies of mTOR signaling.

These application notes provide detailed protocols for the use of this compound in both steady-state and dynamic SILAC experiments, guidance on data analysis, and expected outcomes for cell viability and mTOR pathway activation.

Core Applications

  • Quantitative Proteomics: Determine relative protein abundance between different experimental conditions.

  • Protein Turnover Analysis (Dynamic SILAC): Measure the synthesis and degradation rates of proteins.[2]

  • mTOR Signaling Pathway Analysis: Investigate the activation of the mTOR pathway in response to various stimuli.[3][4][5]

Data Presentation

Table 1: Dose-Dependent Effect of L-Leucine on mTORC1 Pathway Activation

This table summarizes the expected dose-dependent activation of key downstream targets of mTORC1 in response to L-Leucine supplementation in human myotubes and other cell lines. Data is presented as fold change in phosphorylation relative to untreated controls.

L-Leucine ConcentrationPhospho-mTOR (Ser2448) Fold Change (30 min)Phospho-p70S6K (Thr389) Fold Change (30 min)Reference
100 µM-~1.5[3]
300 µM-~2.5[3]
1 mM~1.8~3.0[6]
5 mM~2.0~3.5[7]

Note: The magnitude of the response can vary between cell types and experimental conditions.

Table 2: Effect of L-Leucine Concentration on Cell Proliferation and Viability

This table illustrates the impact of L-Leucine concentration on the proliferation and viability of different cell lines.

Cell LineL-Leucine ConcentrationEffect on Proliferation/ViabilityDuration of TreatmentReference
Primary Preterm Rat Satellite Cells0 - 1 mMDose-dependent increase in proliferation24-48 hours[8]
MC3T3-E1 (pre-osteoblasts)50 µM (12.5% increase)~40% decrease in proliferation48 hours[9]
MDA-MB-231 (breast cancer)Leucine-free mediaSignificant reduction in viability24-72 hours[10]
Porcine Mammary Epithelial Cells0 - 1 mMDose-dependent increase in proliferation24-48 hours[6]

Note: The effects of L-Leucine on cell proliferation can be highly cell-type specific.

Table 3: Representative Protein Half-Lives in HeLa Cells Determined by Dynamic SILAC

This table provides a reference for the expected turnover rates of different classes of proteins in HeLa cells, a commonly used cell line in proteomics studies.

Protein ClassRepresentative ProteinHalf-Life (hours)Reference
Ribosomal Proteins40S ribosomal protein S6~6[11]
40S ribosomal protein S15a~805[11]
Proteasome Subunits20S proteasome subunit alpha-2~27[11]
20S proteasome subunit beta-1~3150[11]
General Cellular ProteinsAverage HeLa protein~20[8]

Experimental Protocols

Protocol 1: Steady-State SILAC for Quantitative Proteomics

This protocol describes the complete labeling of a cell proteome with this compound to compare protein abundance between two conditions.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-Leucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • "Light" L-Leucine

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

Methodology:

  • Media Preparation:

    • Heavy Medium: Prepare Leucine-free medium supplemented with dFBS (typically 10%), penicillin/streptomycin, and this compound at the same concentration as L-Leucine in your standard culture medium.

    • Light Medium: Prepare Leucine-free medium supplemented with dFBS, penicillin/streptomycin, and "light" L-Leucine at the same concentration as the heavy medium.

  • Cell Adaptation:

    • Culture cells in the "Heavy Medium" for at least five to six cell doublings to ensure >95% incorporation of this compound.[12]

    • Culture a parallel set of cells in the "Light Medium".

    • Monitor cell morphology and doubling time to ensure the labeled amino acid is not cytotoxic.

  • Experimental Treatment:

    • Once cells are fully labeled, apply the experimental treatment to the "heavy" labeled cells and the control treatment to the "light" labeled cells.

  • Cell Harvesting and Lysis:

    • After treatment, wash cells with ice-cold PBS and harvest.

    • Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet in lysis buffer.

  • Protein Digestion and Mass Spectrometry:

    • Quantify the protein concentration of the lysate.

    • Perform in-solution or in-gel tryptic digestion of the proteins.

    • Analyze the resulting peptide mixture by LC-MS/MS.

Protocol 2: Dynamic SILAC (dSILAC) for Protein Turnover Analysis (Pulse-Chase)

This protocol is designed to measure protein degradation rates by chasing a fully "heavy" labeled proteome with "light" medium.

Methodology:

  • Full Labeling:

    • Adapt and grow cells in "Heavy Medium" containing this compound for at least five to six doublings to achieve complete labeling of the proteome.[13]

  • The Chase:

    • At time point zero (t=0), remove the "Heavy Medium," wash the cells with PBS, and replace it with "Light Medium" containing unlabeled L-Leucine.

    • This initiates the "chase," where newly synthesized proteins will incorporate the "light" amino acid.

  • Time Course Collection:

    • Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[14] The optimal time points will depend on the expected turnover rates of the proteins of interest.

  • Sample Preparation and Analysis:

    • For each time point, lyse the cells, digest the proteins, and analyze the peptides by LC-MS/MS.

    • The rate of decrease in the "heavy" to "light" peptide ratio over time reflects the degradation rate of the protein.

Mandatory Visualizations

mTOR_Signaling_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits) S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activation of the mTORC1 signaling pathway.

SILAC_Workflow cluster_light Control Condition cluster_heavy Experimental Condition Culture_Light Cell Culture in 'Light' Medium (L-Leucine) Harvest_Light Harvest Cells Culture_Light->Harvest_Light Combine Combine Cell Pellets (1:1) Harvest_Light->Combine Culture_Heavy Cell Culture in 'Heavy' Medium (this compound) Harvest_Heavy Harvest Cells Culture_Heavy->Harvest_Heavy Harvest_Heavy->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Tryptic Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Protein Quantification) LCMS->Data_Analysis

Caption: Experimental workflow for steady-state SILAC.

dSILAC_Workflow Full_Labeling Full Labeling with 'Heavy' Medium (this compound) Medium_Switch Switch to 'Light' Medium (L-Leucine) at t=0 Full_Labeling->Medium_Switch Time_Course Harvest Cells at Multiple Time Points Medium_Switch->Time_Course Lysis_Digestion Lysis & Digestion Time_Course->Lysis_Digestion LCMS_Analysis LC-MS/MS Analysis Lysis_Digestion->LCMS_Analysis Turnover_Analysis Data Analysis (Protein Turnover Rate) LCMS_Analysis->Turnover_Analysis

Caption: Workflow for dynamic SILAC (dSILAC) pulse-chase experiment.

References

Troubleshooting & Optimization

Optimizing L-Leucine-d2 Concentration for Internal Standard Applications: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the optimization of L-Leucine-d2 as an internal standard in mass spectrometry-based quantitative assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound?

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] Since this compound is chemically almost identical to the endogenous L-Leucine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[2][3]

Q2: What is the recommended concentration for my this compound internal standard?

The optimal concentration of the internal standard (IS) is a critical parameter that requires experimental determination. A general guideline is to use a concentration that is in the mid-range of the calibration curve for the analyte (L-Leucine). Some studies suggest matching the IS concentration to be in the range of one-third to one-half of the upper limit of quantification (ULOQ). The goal is to have a consistent and reproducible signal for the IS across all samples that is sufficient for reliable detection without saturating the detector.

Q3: How do I prepare the stock and working solutions for this compound?

Proper preparation of standard solutions is crucial for accurate quantification. The following is a general protocol:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent, such as methanol (B129727) or a water/acetonitrile mixture, to achieve a concentration of 1 mg/mL.[2][3] Store this solution at an appropriate temperature (e.g., -20°C) to ensure stability.

  • Working Internal Standard Solution (e.g., 100 ng/mL): Dilute the primary stock solution with the appropriate solvent (often the mobile phase or a solvent compatible with your sample preparation) to a final concentration that will be spiked into your samples.[2] The final concentration in the sample should be optimized as mentioned in Q2.

Experimental Protocols

Protocol: Determining the Optimal this compound Concentration

This protocol outlines the steps to determine the ideal concentration of this compound for your specific assay.

  • Prepare a Series of IS Working Solutions: From your this compound primary stock solution, prepare several working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

  • Spike into Blank Matrix: For each concentration, spike a consistent volume into a set of blank matrix samples (e.g., plasma, cell lysate) that are representative of your study samples.

  • Process and Analyze: Process these samples using your established sample preparation workflow and analyze them via LC-MS/MS.

  • Evaluate IS Response: Assess the peak area and signal-to-noise ratio of the this compound at each concentration. The ideal concentration should provide a stable and reproducible peak area that is well above the limit of detection but not so high that it causes detector saturation.

  • Assess Matrix Effects: To ensure the chosen concentration effectively compensates for matrix effects, you can perform a post-extraction spike experiment. Compare the IS response in the extracted blank matrix to the response in a neat solution. The matrix factor should be close to 1.[4]

Data Presentation

The following tables provide examples of how to summarize the data from your optimization and validation experiments.

Table 1: Evaluation of this compound Concentration

IS Concentration (ng/mL)Mean Peak AreaPeak Area %RSD (n=6)Signal-to-Noise (S/N)
1055,0008.5150
50275,0004.2780
100560,0003.11600
5002,800,0002.58200

Table 2: Example Calibration Curve for L-Leucine using Optimized this compound IS

L-Leucine Conc. (µM)Analyte/IS Peak Area Ratio% Accuracy
10.015103.2
50.07898.5
250.395101.8
1001.58299.3
5007.915100.5

A linear regression should yield an R² value > 0.99 for a valid calibration curve.[3]

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (µM)Measured Conc. (Mean ± SD, n=6)% Accuracy% RSD
Low1010.3 ± 0.5103.04.9
Medium150147.8 ± 6.198.54.1
High400405.2 ± 15.8101.33.9

Acceptable accuracy is typically within ±15% of the nominal concentration, and precision (%RSD) should be ≤15%.[3]

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Action(s)
High Variability in IS Signal Inconsistent pipetting of the IS solution.Ensure proper pipette calibration and technique. Consider using an automated liquid handler for improved precision.
IS instability in the sample matrix or autosampler.Evaluate the stability of this compound under your experimental conditions (e.g., temperature, time).
Inconsistent sample extraction recovery.Review and optimize the sample preparation procedure to ensure consistent recovery for both the analyte and the IS.
Poor IS Signal/Sensitivity IS concentration is too low.Increase the concentration of the IS working solution.
Inefficient ionization of this compound.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Significant ion suppression.Improve sample cleanup procedures to remove interfering matrix components. Consider sample dilution.
Isotopic Crosstalk Contribution of the M+2 isotope of L-Leucine to the this compound signal.Select a deuterated standard with a larger mass difference (e.g., L-Leucine-d7 or d10) if significant crosstalk is observed.[5]
Presence of unlabeled L-Leucine impurity in the this compound standard.Verify the isotopic purity of the this compound standard. The contribution of the unlabeled analyte in the IS solution should be less than 5% of the analyte's peak area at the lower limit of quantification (LLOQ).[6]
Chromatographic Shift Deuterium isotope effect causing a slight shift in retention time between L-Leucine and this compound.While often minimal, ensure that the integration parameters for both peaks are appropriate. This slight shift can sometimes be beneficial in resolving the analyte from its labeled internal standard.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_stock Prepare this compound Primary Stock Solution prep_working Prepare a Series of IS Working Solutions prep_stock->prep_working spike Spike IS into Blank Matrix Samples prep_working->spike process Process Samples using Standard Workflow spike->process analyze Analyze via LC-MS/MS process->analyze eval_response Evaluate IS Peak Area, %RSD, and S/N analyze->eval_response assess_matrix Assess Matrix Effects analyze->assess_matrix select_conc Select Optimal Concentration eval_response->select_conc assess_matrix->select_conc validation Proceed to Method Validation select_conc->validation

Caption: A generalized workflow for the optimization of the this compound internal standard concentration.

troubleshooting_logic Troubleshooting Logic for IS Variability cluster_cause Potential Causes cluster_solution Solutions start High IS Signal Variability Observed pipetting Inconsistent Pipetting start->pipetting stability IS Instability start->stability extraction Variable Extraction start->extraction calibrate_pipette Calibrate Pipette/ Use Automation pipetting->calibrate_pipette eval_stability Evaluate IS Stability in Matrix stability->eval_stability optimize_extraction Optimize Sample Preparation extraction->optimize_extraction

Caption: A decision pathway for troubleshooting high variability in the internal standard signal.

References

avoiding isotopic exchange of deuterium in L-Leucine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Leucine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing the isotopic exchange of deuterium (B1214612).

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium atoms located?

A1: this compound is a stable isotope-labeled version of the essential amino acid L-Leucine. In commercially available this compound, the two deuterium atoms are typically located on the beta-carbon (C3) of the leucine (B10760876) molecule, designated as L-Leucine-3,3-d2. These C-D bonds are generally stable under standard experimental conditions. However, exposure to harsh conditions can lead to the exchange of deuterium for hydrogen.

Q2: What is deuterium exchange and why is it a concern?

A2: Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent. For researchers using this compound as an internal standard or for metabolic tracing, maintaining the isotopic purity is critical. Loss of deuterium can lead to inaccurate quantification, misinterpretation of metabolic pathways, and compromised experimental results.

Q3: Which deuterium positions on an amino acid are most susceptible to exchange?

A3: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are highly labile and will exchange rapidly in protic solvents. Deuterium on a carbon adjacent to a carbonyl group (the alpha-carbon) is more susceptible to exchange, especially under acidic or basic conditions, through a process called enolization.[1] Deuterium on other carbon atoms, like the beta-carbon in L-Leucine-3,3-d2, are generally more stable.

Q4: What are the primary experimental factors that can cause deuterium exchange?

A4: The main factors that can induce deuterium exchange are:

  • pH: Both strongly acidic and, more significantly, basic conditions can catalyze deuterium exchange. The rate of exchange is generally slowest at a slightly acidic pH.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2]

  • Solvent: The presence of protic solvents (solvents with exchangeable protons, like water or methanol) is necessary for the exchange to occur.

  • Exposure Time: The longer the deuterated compound is exposed to conditions that promote exchange, the greater the potential for deuterium loss.

Q5: How should I store this compound to ensure its stability?

A5: To maintain the isotopic and chemical purity of this compound, proper storage is essential.

  • Solid Form: Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.[2]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent if possible. If an aqueous solvent is necessary, use a buffer with a slightly acidic pH. Aliquot stock solutions into single-use vials and store them at -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.[2]

Troubleshooting Guides

Issue 1: Loss of Deuterium Signal or Inaccurate Quantification in Mass Spectrometry Analysis

  • Potential Cause: Deuterium back-exchange during sample preparation or analysis.

  • Recommended Solutions:

    • Maintain Low Temperature: Keep samples on ice or at 4°C throughout the entire sample preparation process.

    • Control pH: Ensure that all buffers and solutions are maintained at a slightly acidic to neutral pH. Avoid strongly basic conditions.

    • Minimize Exposure to Protic Solvents: Reduce the time the sample spends in aqueous solutions. If possible, use aprotic solvents for extraction and reconstitution.

    • Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C.

Issue 2: Variability in Results When Using this compound as an Internal Standard

  • Potential Cause: Inconsistent deuterium exchange between samples and standards.

  • Recommended Solutions:

    • Standardize Workflow: Ensure that all samples, calibration standards, and quality controls are treated identically. This includes using the same solvents, incubation times, temperatures, and pH conditions.

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is as close as possible to the sample matrix. This helps to account for any matrix effects that might influence the rate of exchange.

    • Check for Contamination: Ensure that solvents and reagents are free from sources of hydrogen that could contribute to exchange.

Data Presentation

The following table summarizes the relative stability of the deuterium label on this compound under various experimental conditions.

ParameterConditionRelative Deuterium StabilityRationale
pH pH < 3ModerateAcid-catalyzed exchange can occur, particularly at the alpha-position if any deuterium is present there.
pH 3 - 6HighThe rate of H/D exchange is generally at a minimum in this slightly acidic range.[3]
pH 7 - 8Moderate to HighNeutral to slightly basic conditions can slowly promote exchange.
pH > 9LowBase-catalyzed exchange is significantly faster, especially for hydrogens on carbons alpha to a carbonyl group.[1]
Temperature -80°CVery HighExtremely low temperatures effectively halt chemical reactions, including isotopic exchange.
-20°CHighRecommended for long-term storage of solid compounds and stock solutions.[2]
0 - 4°CGoodSlows the rate of exchange significantly; ideal for sample processing.
Room Temp (20-25°C)ModerateExchange can occur over time, especially in solution. Avoid prolonged storage at this temperature.
> 40°CLowElevated temperatures will accelerate the rate of deuterium exchange.
Solvent Aprotic (e.g., Acetonitrile (B52724), DMSO)HighLack of exchangeable protons minimizes the potential for H/D exchange.
Protic (e.g., Water, Methanol)Moderate to LowProvide a source of protons for exchange. The rate will depend on pH and temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Objective: To prepare solutions of this compound while minimizing the risk of isotopic exchange.

  • Methodology:

    • Equilibration: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.

    • Solvent Choice: For the stock solution, use a high-purity, anhydrous aprotic solvent like DMSO if compatible with your experimental workflow. If an aqueous solution is required, use a slightly acidic buffer (e.g., 0.1% formic acid in water).

    • Dissolution: Accurately weigh the this compound and dissolve it in the chosen solvent. Gentle vortexing or sonication may be used to ensure complete dissolution.

    • Storage: Aliquot the stock solution into single-use, airtight vials and store at -80°C.

    • Working Solutions: Prepare working solutions by diluting the stock solution immediately before use. Use the same solvent system as for the stock solution if possible.

Protocol 2: Sample Preparation for LC-MS Analysis of this compound from Plasma

  • Objective: To extract this compound from plasma while minimizing back-exchange for accurate quantification.

  • Methodology:

    • Thawing: Thaw plasma samples on ice.

    • Internal Standard Spiking: Add a known amount of this compound internal standard to the plasma sample.

    • Protein Precipitation: Add ice-cold acetonitrile (containing 0.1% formic acid to maintain an acidic pH) to the plasma sample to precipitate proteins. A typical ratio is 4:1 (v/v) of acetonitrile to plasma.

    • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or below.

    • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

    • Analysis: Analyze the samples immediately or store at -80°C.

Visualizations

Deuterium_Exchange_Pathway cluster_conditions Promoting Conditions cluster_molecule This compound cluster_result Outcome High_pH High pH (Basic) Leucine_H L-Leucine-d1 or d0 (Loss of Deuterium) High_Temp High Temperature Protic_Solvent Protic Solvent Leucine_d2 This compound (Intact Deuterium Label) Leucine_d2->Leucine_H Deuterium Exchange

Caption: Factors promoting the isotopic exchange of deuterium in this compound.

Troubleshooting_Workflow Start Inaccurate Quantification or Isotope Signal Loss Check_Storage Review Storage Conditions (Temp, Solvent, Duration) Start->Check_Storage Check_Prep Examine Sample Prep (pH, Temp, Time) Check_Storage->Check_Prep Proper Implement_Controls Implement Corrective Actions: - Use fresh aliquot - Prepare solutions fresh - Store at -80°C Check_Storage->Implement_Controls Improper Check_Purity Verify Initial Isotopic Purity Check_Prep->Check_Purity Optimal Optimize_Prep Optimize Protocol: - Keep samples on ice - Use acidic buffer - Minimize time in aqueous solution Check_Prep->Optimize_Prep Suboptimal Contact_Supplier Contact Supplier for Certificate of Analysis Check_Purity->Contact_Supplier Questionable Reanalyze Re-analyze Samples Check_Purity->Reanalyze Confirmed High Implement_Controls->Reanalyze Optimize_Prep->Reanalyze

Caption: A logical workflow for troubleshooting issues with this compound.

References

minimizing matrix effects in L-Leucine-d2 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantification of L-Leucine-d2, with a core focus on minimizing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound quantification?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] In biological samples like plasma or serum, this includes a complex mixture of proteins, lipids (especially phospholipids), salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] Because L-Leucine is a small, polar molecule, it is particularly susceptible to these interferences.[6]

Q2: What is the most effective type of internal standard (IS) to compensate for matrix effects?

A2: A stable isotope-labeled (SIL) internal standard is the most effective choice for compensating for matrix effects.[1][7][8] For this compound, an ideal internal standard would be a more heavily labeled version of L-Leucine, such as L-Leucine-¹³C₆,¹⁵N.[9][10] SIL internal standards co-elute with the analyte and experience nearly identical ionization suppression or enhancement.[1] This ensures that the ratio of the analyte signal to the internal standard signal remains consistent, allowing for reliable and accurate quantification even in the presence of significant matrix effects.[1][11]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The goal of sample preparation is to remove interfering matrix components, particularly proteins and phospholipids (B1166683), which are major causes of ion suppression.[1][2]

  • Protein Precipitation (PPT): This is a simple and common technique using organic solvents (like acetonitrile (B52724) or methanol) or acids to denature and precipitate proteins.[12][13] While effective for removing proteins, PPT is often insufficient on its own as it leaves significant amounts of phospholipids in the supernatant.[14]

  • Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique than PPT for cleaning up complex samples.[1][15] Specific SPE cartridges, such as those with mixed-mode or phospholipid removal sorbents (e.g., HybridSPE®), can effectively remove both proteins and phospholipids, resulting in a much cleaner extract and significantly reduced matrix effects.[14][16][17] Studies have shown that such methods can remove over 95-99% of phospholipids.[15][17]

  • Liquid-Liquid Extraction (LLE): LLE can also produce clean extracts, but analyte recovery, especially for polar compounds like L-Leucine, can be low and less reproducible compared to modern SPE methods.[14][18]

For robust this compound quantification, an SPE method targeting phospholipid removal is highly recommended over simple protein precipitation.[14]

Q4: How can I optimize my Liquid Chromatography (LC) method to reduce matrix effects?

A4: LC optimization aims to chromatographically separate this compound from co-eluting matrix components.

  • Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is often recommended for retaining and separating small, polar analytes like underivatized amino acids.[6][9][19] Alternatively, specialized columns like C18-PFP or specific amino acid columns can also provide the necessary selectivity.[9][11]

  • Gradient Optimization: Adjusting the mobile phase gradient can improve the separation between this compound and interfering peaks. A longer gradient can increase resolution, helping to move the analyte peak away from regions of high ion suppression.[1][14]

  • Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) systems use smaller particles, providing better resolution and narrower peaks. This increased peak capacity can significantly improve separation from matrix components and has been shown to reduce matrix effects compared to traditional HPLC.[14]

Q5: How do I quantitatively assess the extent of matrix effects in my assay?

A5: The matrix effect should be evaluated during method validation. The most common method is the post-extraction spike comparison.[20][21] This involves comparing the peak area of an analyte spiked into a blank matrix extract (Set A) with the peak area of the same analyte in a neat solvent (Set B).

The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set A) / (Peak Area in Set B)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To account for variability, this should be tested across multiple lots of the biological matrix.[21]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components, especially phospholipids, are competing with this compound for ionization.[1][2][5]1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a Solid-Phase Extraction (SPE) method specifically designed for phospholipid removal.[14][16][17] 2. Optimize Chromatography: Use a HILIC column for better retention of polar analytes.[6] Adjust the LC gradient to separate the analyte from the suppression zone.[14] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if sensitivity is sufficient.[22]
Inconsistent Results / Poor Reproducibility Variable Matrix Effects: The composition of the biological matrix can vary between samples or lots, causing inconsistent ion suppression or enhancement.[3] Inconsistent Sample Preparation: Analyte loss or incomplete removal of interferences varies between samples.1. Use a Stable Isotope-Labeled IS: A SIL-IS like L-Leucine-¹³C₆,¹⁵N is crucial as it co-elutes and experiences the same matrix effects, correcting for variability.[1][7][9] 2. Standardize Protocols: Ensure precise and repeatable pipetting and extraction procedures. Automated sample preparation can improve consistency.[19] 3. Assess Matrix Effect Across Lots: During validation, test at least 6-8 different lots of blank matrix to ensure the method is robust.[21]
Poor Peak Shape (Tailing, Splitting) Matrix Overload: High concentrations of matrix components can interact with the analytical column or analyte.[3] Column Degradation: Accumulation of phospholipids and proteins on the column can degrade performance.[2]1. Enhance Sample Cleanup: A cleaner sample from a more effective SPE method will reduce the load on the column.[14] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 3. Implement Column Flushing: After each batch, flush the column with a strong solvent to remove accumulated contaminants.[19]
High Background Noise Contaminated System: Buildup of matrix components in the LC system or MS ion source.[19] Insufficient Sample Cleanup: Many matrix components are being injected into the system.1. Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components from the beginning of the run to waste instead of the MS source.[22] 2. Clean the Ion Source: Perform regular maintenance and cleaning of the mass spectrometer's ion source. 3. Use High-Purity Solvents: Ensure all mobile phases are prepared with LC-MS grade solvents and additives.[19]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a direct impact on data quality by influencing analyte recovery and the degree of matrix effects.

Method Typical Analyte Recovery Phospholipid Removal Efficiency Matrix Effect Factor (Typical Range) Advantages Disadvantages
Protein Precipitation (PPT) with Acetonitrile85-105%Low (< 30%)[15]0.4 - 0.9 (Significant Suppression)[14]Simple, fast, low costHigh residual phospholipids, significant matrix effects[14]
Liquid-Liquid Extraction (LLE) 60-90%Moderate0.7 - 1.0Cleaner extract than PPTLow recovery for polar analytes, solvent-intensive[14]
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange90-105%High (> 95%)0.9 - 1.1 (Minimal Effect)[14]High recovery, excellent removal of interferencesMore complex and costly than PPT
Phospholipid Removal (PLR) Plates/Cartridges > 95%Very High (> 99%)[2][17]0.95 - 1.05 (Minimal Effect)Simple workflow, highly effective phospholipid removalHigher cost per sample

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is simple but may not be sufficient for eliminating matrix effects.

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (L-Leucine-¹³C₆,¹⁵N).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins.[13]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an LC autosampler vial for analysis.[19]

Protocol 2: Sample Preparation using Phospholipid Removal SPE

This protocol is highly recommended for minimizing matrix effects.

  • Pre-treat Sample: Add 300 µL of 1% formic acid in acetonitrile to 100 µL of plasma in a microcentrifuge tube. Add 10 µL of the internal standard. Vortex for 1 minute. Centrifuge at >10,000 x g for 10 minutes.[16]

  • Condition SPE Plate: (This step may not be necessary for all products, check manufacturer instructions).[15]

  • Load Supernatant: Transfer the supernatant from the pre-treatment step onto the phospholipid removal 96-well plate or cartridge (e.g., HybridSPE®).[16]

  • Elute: Apply gentle vacuum or positive pressure to pass the sample through the sorbent. The eluate is collected in a clean collection plate. Phospholipids are retained on the sorbent through a specific interaction.[16]

  • Evaporate the collected eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Representative LC-MS/MS Method

Parameters should be optimized for the specific instrument and application.

  • LC System: UPLC/UHPLC System

  • Column: HILIC Column (e.g., Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm) or Intrada Amino Acid column (50 x 3 mm, 3 µm).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: 95% to 50% B

    • 5.0 - 5.5 min: 50% to 95% B

    • 5.5 - 7.0 min: Hold at 95% B (Re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Example):

    • This compound: Precursor Ion > Product Ion (e.g., m/z 134.1 > 88.1)

    • L-Leucine-¹³C₆,¹⁵N (IS): Precursor Ion > Product Ion (e.g., m/z 138.1 > 92.1) (Note: Exact m/z values must be optimized empirically on the specific instrument.)

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope Labeled IS Sample->Add_IS Cleanup Select Cleanup Method Add_IS->Cleanup PPT Protein Precipitation (Acetonitrile) Cleanup->PPT Simple, High Matrix SPE Solid-Phase Extraction (Phospholipid Removal) Cleanup->SPE Recommended, Low Matrix Centrifuge Centrifuge PPT->Centrifuge Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon Centrifuge->Evap_Recon LC LC Separation (HILIC) Evap_Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data Result Final Concentration Data->Result

Caption: General workflow for sample preparation and LC-MS/MS analysis of this compound.

G Start Inaccurate or Irreproducible Results? CheckIS Are you using a stable isotope-labeled IS? Start->CheckIS UseSIL Implement a SIL-IS (e.g., L-Leucine-¹³C₆,¹⁵N) CheckIS->UseSIL No CheckCleanup What is your sample cleanup method? CheckIS->CheckCleanup Yes UseSIL->CheckCleanup IsPPT Protein Precipitation CheckCleanup->IsPPT IsSPE Solid-Phase Extraction CheckCleanup->IsSPE UpgradeSPE Upgrade to Phospholipid Removal SPE (PLR-SPE) IsPPT->UpgradeSPE CheckLC Is chromatography optimized? IsSPE->CheckLC UpgradeSPE->CheckLC OptimizeLC 1. Switch to HILIC column 2. Adjust gradient 3. Use UPLC system CheckLC->OptimizeLC No Validate Re-validate method: Assess matrix factor across multiple lots CheckLC->Validate Yes OptimizeLC->Validate

Caption: Troubleshooting decision tree for addressing matrix effects.

G Mechanism of Ion Suppression in ESI cluster_source ESI Source Droplet Analyte Analyte (L-Leu-d2) Droplet_Surface Droplet Surface (Competition for Charge) Analyte->Droplet_Surface Matrix Matrix (Phospholipid) Matrix->Droplet_Surface Solvent Solvent Solvent->Droplet_Surface Gas_Phase Gas Phase Ions Droplet_Surface->Gas_Phase Evaporation MS_Inlet Mass Spec Inlet Gas_Phase->MS_Inlet Reduced Analyte Ions Explanation High concentrations of matrix components compete with the analyte for access to the droplet surface and for charge during evaporation, reducing the number of analyte ions that reach the gas phase and enter the mass spectrometer. Suppressed_Signal Suppressed Signal MS_Inlet->Suppressed_Signal

Caption: Diagram illustrating the mechanism of electrospray ion suppression.

References

Technical Support Center: Site-Specific Deuteration of Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of site-specific deuterated leucine (B10760876).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of site-specific deuterated leucine, offering potential causes and solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Deuterium (B1214612) Incorporation Inefficient catalyst activity (chemical synthesis).- Catalyst Selection: For α-deuteration, Ru/C has been shown to be effective under basic conditions in D₂O.[1] Platinum and palladium on carbon catalysts may be ineffective for this specific hydrogen-deuterium exchange on L-alanine, a finding that can be relevant to other amino acids.[1] - Catalyst Loading: Ensure optimal catalyst loading. For instance, a scalable method for stereoselective deuteration of amino acids used 10% Ru/C catalyst loading.[1] - Reaction Conditions: Optimize temperature and pressure. For example, direct deuteration of amino acids has been explored at temperatures as high as 400°C in strong acid.[1]
Inactive enzymes (enzymatic synthesis).- Enzyme Purity and Activity: Confirm the activity of your enzyme preparations (e.g., DsaD, DsaE).[2][3][4] - Cofactor Presence: Ensure the presence of necessary cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP).[2][4] - Reaction Buffer: Use an appropriate buffer system at the optimal pD. For the DsaD/E system, 50 mM sodium phosphate at pD 8.4 has been used.[2][4]
Poor Site-Selectivity (e.g., deuteration at both Cα and Cβ when only Cα is desired) Incorrect choice of catalyst or enzyme system.- Enzymatic Control: For highly selective Cα deuteration, use the aminotransferase DsaD without its partner protein DsaE.[2][3][4] For Cα and Cβ deuteration, a combination of DsaD and DsaE is required.[2][3][4] - Chemical Methods: Achieving high site-selectivity with chemical methods can be challenging and may require the use of specific protecting groups or synthetic routes.
Racemization of the Chiral Center Harsh reaction conditions (e.g., strong acid or base, high temperature).- pH Control: Acidic conditions are generally less suitable for producing deuterated amino acids due to a higher degree of racemization.[1] Basic conditions can also lead to racemization.[5] - Temperature Management: Extended heating can increase deuteration but also the risk of racemization.[1] - Catalyst Choice: Some catalytic systems can promote racemization. The choice of catalyst and reaction conditions is crucial to preserve stereochemical integrity.[1] - Enzymatic Synthesis: Enzymatic methods often offer high stereoselectivity, minimizing racemization.[2][6]
Isotopic Scrambling (Loss of Deuterium Label) Base-catalyzed epimerization during peptide synthesis.- Fmoc Deprotection: The use of piperidine (B6355638) for Fmoc deprotection can lead to the abstraction of the α-deuteron.[5] Consider minimizing piperidine exposure time.[5] - Coupling Reagents: Use coupling reagents that minimize racemization, such as HBTU, HATU, or HCTU with an additive like HOBt or Oxyma.[5] Avoid excess tertiary amines in the coupling step.[5]
Back-exchange with protic solvents.- Solvent Choice: Minimize exposure to H₂O during workup and purification if the deuterium label is on an exchangeable site.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing site-specific deuterated leucine?

A1: The primary challenges include achieving high site-selectivity (i.e., deuterating a specific carbon atom without affecting others), maintaining the stereochemical integrity at the α-carbon to prevent racemization, and obtaining high levels of deuterium incorporation.[1][2]

Q2: Which methods are available for site-specific deuteration of leucine?

A2: There are two main approaches:

  • Enzymatic Methods: These methods offer high efficiency and site-selectivity.[2][3][4] For example, the dual-protein system of DsaD and DsaE can be used to selectively deuterate the Cα position or both the Cα and Cβ positions of amino acids.[2][3][4]

  • Chemical Methods: These include de novo synthesis from deuterated precursors or direct hydrogen-deuterium exchange reactions on leucine itself.[6][7] Direct exchange often uses catalysts like ruthenium on carbon (Ru/C) in D₂O.[1]

Q3: How can I achieve Cα-specific deuteration of leucine?

A3: Using the aminotransferase DsaD in D₂O without its partner protein DsaE leads to the site- and enantio-selective formation of Cα-deuterated L-leucine.[2]

Q4: What if I need to deuterate both the Cα and Cβ positions?

A4: The combination of the DsaD and DsaE enzymes in D₂O catalyzes hydrogen-deuterium exchange at both the Cα and Cβ positions of aliphatic amino acids like leucine.[2][3][4]

Q5: What level of deuterium incorporation can I expect with enzymatic methods?

A5: High levels of deuterium incorporation have been reported. For example, using the DsaD/E system, aliphatic amino acids were successfully deuterated with high incorporation levels at Cα (95%) and Cβ (84–93%).[2]

Q6: Can chemical methods also provide high levels of deuteration?

A6: Yes, under optimized conditions. For instance, using 5% Ru/C under basic conditions in D₂O has achieved approximately 95% deuterium incorporation at the α-carbon of several amino acids.[1]

Q7: How can I minimize racemization during chemical synthesis?

A7: To minimize racemization, it is crucial to use milder reaction conditions. Avoid strong acids and bases and high temperatures where possible.[1] The choice of catalyst is also important, as some can contribute to racemization.[1]

Q8: What are the recommended storage conditions for deuterated leucine?

A8: For solid, powdered forms of deuterated leucine, storage at -20°C is recommended for long-term stability, which can preserve the compound for up to three years.[8][9] Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles and can be stable for up to 6 months.[9]

Q9: Can the deuterium labels on my synthesized leucine exchange back with protons?

A9: Deuterium atoms on carbon atoms, such as the α- and β-carbons of leucine, are generally stable under typical analytical conditions. However, it is crucial to avoid harsh acidic or basic conditions and high temperatures for prolonged periods, as this could potentially lead to back-exchange.[5] Deuterons on amide bonds or some side chains are more prone to exchange with protons from aqueous environments during purification and analysis.[5]

Quantitative Data Summary

Table 1: Comparison of Deuteration Levels for Leucine using Different Methods

MethodPosition(s) DeuteratedCatalyst/EnzymeDeuterium Incorporation LevelReference(s)
EnzymaticDsaD95%[2]
EnzymaticCα and CβDsaD and DsaECα: 95%, Cβ: 86%[2]
Chemicalα-position5% Ru/C, NaOH, D₂O~95%[1]
ChemicalPartial (methyl groups)Direct deuteration at 400°C70%[1]

Experimental Protocols

Protocol 1: Enzymatic Cα-Specific Deuteration of L-Leucine

This protocol is based on the use of the DsaD enzyme for site-selective deuteration.

Materials:

  • L-Leucine

  • DsaD enzyme (clarified lysate or purified)

  • Pyridoxal phosphate (PLP)

  • Sodium phosphate buffer

  • D₂O (99.9%)

  • Standard laboratory equipment for incubation and purification

Procedure:

  • Prepare a reaction mixture containing 10–20 mM L-leucine, 2.5% v/v DsaD clarified lysate, 50 mM sodium phosphate buffer (pD 8.4), and 0.1 mM PLP in D₂O.[2]

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 8 hours).[2]

  • Monitor the reaction progress by a suitable analytical method such as UPLC-MS to determine deuterium incorporation.

  • Quench the reaction, for example, by adding acetone (B3395972) and centrifuging to remove the protein.[2]

  • Purify the Cα-deuterated L-leucine using standard chromatographic techniques.

  • Confirm the site of deuteration and the level of incorporation using ¹H NMR and mass spectrometry.[2]

Protocol 2: Chemical α-Deuteration of L-Leucine

This protocol is a general guideline based on catalytic deuteration.

Materials:

  • L-Leucine

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Sodium hydroxide (B78521) (NaOH)

  • D₂O

  • H₂ gas supply

  • Reaction vessel suitable for heating under a hydrogen atmosphere

Procedure:

  • In a reaction vessel, dissolve L-leucine in D₂O with 3 molar equivalents of NaOH.[1]

  • Add 10% w/w of 5% Ru/C catalyst to the solution.[1]

  • Pressurize the vessel with H₂ gas (1 atm).[1]

  • Heat the reaction mixture to 70-90°C for 12 hours.[1]

  • After cooling, carefully filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the deuterated amino acid.

  • Purify the product as necessary and analyze by NMR and mass spectrometry to confirm deuteration level and stereochemical purity.

Visualizations

Enzymatic_Deuteration_Pathway cluster_alpha Cα Deuteration cluster_alpha_beta Cα and Cβ Deuteration Leucine_alpha L-Leucine DsaD DsaD Enzyme (+ PLP, D₂O) Leucine_alpha->DsaD Cα H/D Exchange Leu_alpha_d Cα-Deuterated L-Leucine DsaD->Leu_alpha_d Leucine_alpha_beta L-Leucine DsaD_DsaE DsaD + DsaE Enzymes (+ PLP, D₂O) Leucine_alpha_beta->DsaD_DsaE Cα & Cβ H/D Exchange Leu_alpha_beta_d Cα, Cβ-Deuterated L-Leucine DsaD_DsaE->Leu_alpha_beta_d

Caption: Enzymatic pathways for site-specific deuteration of leucine.

Chemical_Deuteration_Workflow start Start: L-Leucine reaction Reaction: - D₂O (solvent) - Catalyst (e.g., Ru/C) - Base (e.g., NaOH) - Heat & H₂ atmosphere start->reaction filtration Workup: Catalyst Filtration reaction->filtration purification Purification: Chromatography filtration->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis end End Product: Deuterated Leucine analysis->end

Caption: General workflow for chemical synthesis of deuterated leucine.

Troubleshooting_Logic start Problem Observed low_incorp Low Deuterium Incorporation start->low_incorp poor_select Poor Site- Selectivity start->poor_select racemization Racemization start->racemization check_catalyst Check Catalyst/ Enzyme Activity low_incorp->check_catalyst Yes check_conditions Verify Reaction Conditions (pD, T) low_incorp->check_conditions Yes check_enzyme_system Verify Enzyme Combination (DsaD vs DsaD/E) poor_select->check_enzyme_system Yes check_harsh_conditions Assess Reaction Harshness (pH, T) racemization->check_harsh_conditions Yes

Caption: Troubleshooting logic for common issues in deuteration synthesis.

References

Technical Support Center: Data Analysis for L-Leucine-d2 Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the data analysis of L-Leucine-d2 tracer experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound tracer experiments, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Signal for Labeled Metabolites Inefficient Cell Lysis and Metabolite Extraction: Incomplete disruption of cells leads to poor recovery of intracellular metabolites.[1]Ensure complete cell lysis by using an appropriate lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors and incubating on ice.[1][2] For tissue samples, homogenization is critical.[3]
Ineffective Quenching of Metabolism: Continued enzymatic activity after sample collection can alter metabolite profiles.Quench metabolism rapidly by adding a pre-chilled extraction solvent, such as an 80:20 methanol:water solution, to the cell culture dish immediately after removing the medium.[4]
Poor Ionization Efficiency in Mass Spectrometer: The settings on the mass spectrometer may not be optimal for your metabolites of interest.Optimize the ionization source parameters, including spray voltage, gas flow, and temperature. Consider testing both positive and negative ionization modes.
Ion Suppression: Co-eluting compounds can interfere with the ionization of your target analyte.Improve chromatographic separation to reduce co-elution. Diluting the sample can also help reduce the concentration of interfering matrix components.
High Background Noise or Unexpected Peaks in Mass Spectrometry Data Contamination from Labware and Solvents: Plasticware, glassware, and solvents can introduce contaminants that interfere with your analysis.Use high-purity, LC-MS grade solvents and certified contaminant-free labware. Run a blank sample (solvent only) to identify any contaminant peaks.
Carryover Between Samples: Residual sample from a previous injection can appear in the current analysis.Implement needle washes between sample injections. Running blank injections between samples can also help mitigate carryover.[5]
Inaccurate Mass Values in Mass Spectrometry Data Mass Spectrometer Calibration Drift: The instrument's calibration can drift over time, leading to inaccurate mass assignments.Perform a mass calibration of the instrument before starting your sample acquisition. It is recommended to recalibrate after any system reboot.
Improperly Prepared Reference Mass Solution: The solution used for real-time mass correction may be at the wrong concentration or incorrectly formulated.Ensure the reference mass solution is prepared correctly and is being delivered consistently to the mass spectrometer.
Negative Mass Isotopomer Abundances After Natural Abundance Correction High Background Interference: Background noise or co-eluting species can distort the measured mass isotopologue distribution.Improve chromatographic separation and utilize software features to subtract background noise before correction.
Incorrect Elemental Composition: The software used for natural abundance correction requires the correct elemental formula for the metabolite.Verify the elemental composition of L-Leucine and its downstream metabolites in your data analysis software.
Kinetic Isotope Effects Skewing Results Deuterium (B1214612) Isotope Effect: The heavier isotope (deuterium) can cause reactions to proceed at a slower rate, which can affect metabolic flux calculations.[6]Be aware of potential kinetic isotope effects when interpreting your data. The magnitude of the effect can provide insights into reaction mechanisms.[6][7] While this compound is a valuable tracer, for certain applications where kinetic isotope effects are a major concern, consider using 13C or 15N labeled leucine.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design, execution, and interpretation of this compound tracer experiments.

Q1: Why is this compound used as a tracer?

A1: this compound is a stable, non-radioactive isotope-labeled version of the essential amino acid L-Leucine. It is used as a tracer to study various metabolic processes, including protein synthesis, amino acid metabolism, and the activation of signaling pathways like the mTOR pathway.[8][9] The deuterium label allows researchers to track the fate of L-Leucine within a biological system using mass spectrometry.

Q2: What is the primary signaling pathway activated by L-Leucine?

A2: L-Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, specifically mTOR complex 1 (mTORC1).[10][11][12][13] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Q3: How is the rate of protein synthesis calculated from this compound tracer data?

A3: The fractional synthesis rate (FSR) of protein is a common metric calculated from tracer experiments. It is determined by measuring the incorporation of the labeled amino acid (this compound) into protein over time. The formula for FSR is:

FSR (%/h) = (E_p / (E_a * t)) * 100

Where:

  • E_p is the enrichment of the tracer in the protein-bound amino acid.

  • E_a is the average enrichment of the tracer in the precursor pool (e.g., plasma or intracellular free amino acid pool).[2]

  • t is the duration of the tracer infusion in hours.[2]

Q4: What are the key steps in a typical this compound tracer experiment workflow?

A4: A typical workflow includes:

  • Cell Culture and Labeling: Cells are grown in a medium containing this compound for a specific duration to allow for incorporation into proteins and metabolites.[4]

  • Sample Collection and Quenching: Metabolism is rapidly halted (quenched) to preserve the metabolic state at the time of collection.[4]

  • Metabolite and Protein Extraction: Metabolites and proteins are extracted from the cells or tissues.[1]

  • Sample Preparation for Mass Spectrometry: Proteins are typically digested into peptides, and both peptides and metabolites are prepared for analysis.[14]

  • LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry to measure the abundance and isotopic enrichment of this compound and its downstream products.

  • Data Analysis: The raw data is processed to calculate isotopic enrichment, fractional synthesis rates, and other relevant metabolic parameters.

Q5: Why is correction for natural isotope abundance important?

A5: Many elements, including carbon and hydrogen, have naturally occurring heavy isotopes. This means that even in the absence of a tracer, there will be a small percentage of molecules with a higher mass. Failing to correct for this natural abundance will lead to an overestimation of the tracer incorporation and result in inaccurate calculations of metabolic fluxes.

Experimental Protocols

Protocol 1: this compound Labeling and Sample Preparation from Cultured Cells

This protocol outlines the steps for labeling cultured cells with this compound and preparing samples for mass spectrometry analysis.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (e.g., 70-80%) in standard growth medium.

    • Prepare the tracer medium by supplementing leucine-free medium with a known concentration of this compound. The concentration should be similar to that in the standard medium.

    • Incubate the cells in the tracer medium for a duration sufficient to reach isotopic steady-state, which can range from 8 to 24 hours depending on the cell type and metabolic rates.[4]

  • Metabolite Extraction and Quenching:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water solution) to the culture dish to quench metabolism and extract metabolites.[4]

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on dry ice or at -80°C for at least 15 minutes.[4]

    • Centrifuge at maximum speed at 4°C to pellet cellular debris.[4]

    • Collect the supernatant containing the polar metabolites for analysis.[4]

  • Protein Extraction and Digestion:

    • After removing the metabolite-containing supernatant, the remaining pellet contains proteins.

    • Lyse the pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1][2]

    • Quantify the protein concentration using a BCA assay.[2]

    • Denature, reduce, and alkylate the proteins.[14]

    • Digest the proteins into peptides using an endoproteinase such as trypsin.[14]

    • Desalt the resulting peptides using C18 spin columns.[1]

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol is for assessing the activation of the mTORC1 pathway in response to L-Leucine treatment.

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a lysis buffer containing protease and phosphatase inhibitors.[3]

    • Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the total and phosphorylated forms of key mTORC1 pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).[2]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[2]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[2]

Visualizations

mTOR_Signaling_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects L-Leucine L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 Growth_Factors Growth_Factors Rheb Rheb Growth_Factors->Rheb Energy_Status_ATP Energy Status (ATP) TSC1_TSC2 TSC1/TSC2 Energy_Status_ATP->TSC1_TSC2 Inhibits Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Rheb->mTORC1 Activates TSC1_TSC2->Rheb Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits when unphosphorylated

Caption: L-Leucine activates the mTORC1 signaling pathway, a key regulator of protein synthesis.

L_Leucine_D2_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Processing Cell_Culture 1. Cell Culture Labeling 2. This compound Labeling Cell_Culture->Labeling Quenching 3. Quenching Metabolism Labeling->Quenching Extraction 4. Metabolite & Protein Extraction Quenching->Extraction Digestion 5. Protein Digestion Extraction->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Processing 7. Raw Data Processing LC_MS->Data_Processing Natural_Abundance_Correction 8. Natural Abundance Correction Data_Processing->Natural_Abundance_Correction FSR_Calculation 9. FSR Calculation Natural_Abundance_Correction->FSR_Calculation

Caption: Experimental workflow for this compound tracer analysis.

References

Technical Support Center: Optimizing L-Leucine-d2 Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Leucine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic peak for my this compound standard exhibiting poor shape (e.g., tailing, fronting, or splitting)?

Poor peak shape for a deuterated internal standard like this compound can arise from several factors, similar to its non-deuterated counterpart. Common causes include:

  • Secondary Interactions: Polar analytes can interact with active sites, such as residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1]

  • Column Degradation: Over time, columns can become contaminated, or the packing bed can deform, leading to broader or distorted peaks.[1]

  • Mobile Phase Issues: An incorrect mobile phase pH relative to the analyte's pKa can cause peak tailing.[1][2] Inadequate buffer strength can also lead to distorted peak shapes.[1]

  • Sample Solvent Effects: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1][3]

  • Co-elution with an Interfering Compound: An interference peak eluting at or very near the retention time of the deuterated standard can distort its peak shape.[1]

  • On-Column Deuterium (B1214612) Exchange: If the deuterium atoms are in chemically unstable positions, they can exchange with hydrogen from the mobile phase, leading to a mixed population of molecules that may separate chromatographically and cause peak splitting.[1]

Q2: My this compound standard has a different retention time than the unlabeled L-Leucine. Why is this happening and is it a problem?

This phenomenon is known as the "deuterium isotope effect." The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond.[4] This can lead to subtle differences in the physicochemical properties of the molecule, resulting in a small but measurable shift in retention time, particularly in reversed-phase chromatography.[5][6] While a small, consistent shift is often acceptable, significant or inconsistent shifts can indicate issues with the chromatographic system, such as temperature fluctuations.[1]

Q3: I am observing peak splitting specifically with my this compound standard, but the native L-Leucine peak is sharp. What is the likely cause?

Peak splitting that is unique to the deuterated standard can be caused by on-column hydrogen-deuterium exchange.[1] If the deuterium atoms on your this compound are in labile positions (e.g., on an amine or carboxyl group, though less likely for this compound which is typically labeled on the carbon skeleton), they can be replaced by protons from the mobile phase. This creates a mixture of partially and fully deuterated molecules that can separate under certain chromatographic conditions, resulting in a split or broadened peak.

Troubleshooting Guides

Issue: Peak Tailing for this compound

Peak tailing is a common issue that can compromise resolution and integration accuracy. Follow this guide to diagnose and resolve the problem.

Troubleshooting Workflow for Peak Tailing

start Start: this compound Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is pH at least 2 units away from L-Leucine's pKa values (~2.3 and ~9.6)? start->check_ph adjust_ph Adjust mobile phase pH. For RP, try pH 2.5-3.0 or pH > 7.5. For HILIC, pH 3.0-5.0 is common. check_ph->adjust_ph No check_buffer 2. Evaluate Buffer Concentration Is buffer concentration adequate (e.g., 10-20 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration. check_buffer->increase_buffer No check_column 3. Assess Column Health Is the column old or showing high backpressure? check_buffer->check_column Yes increase_buffer->check_column replace_column Replace with a new column of the same type. check_column->replace_column Yes consider_alt_column Consider a different stationary phase (e.g., HILIC if using RP, or a column with end-capping). check_column->consider_alt_column No/Issue Persists end End: Peak Shape Improved replace_column->end consider_alt_column->end

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare a series of mobile phase buffers with varying pH values. For reversed-phase chromatography of L-Leucine, consider a pH range of 2.5 to 7.5. For Hydrophilic Interaction Liquid Chromatography (HILIC), a common pH range is 3.0 to 5.0.[7][8]

  • Equilibrate the System: For each new mobile phase, ensure the column is thoroughly equilibrated. This may take 10-20 column volumes.

  • Inject Standard: Inject a known concentration of this compound and L-Leucine.

  • Analyze Peak Shape: Evaluate the peak asymmetry factor or tailing factor for this compound at each pH.

  • Select Optimal pH: Choose the pH that provides the best peak shape and resolution between L-Leucine and any potential interferences.

Issue: Poor Resolution Between this compound and Other Components

Improving the separation between your analyte of interest and other matrix components or isomers is critical for accurate quantification.

Strategies to Improve Resolution

StrategyPrincipleConsiderations
Decrease Flow Rate Slower flow rates allow for more interaction between the analyte and the stationary phase, increasing column efficiency.[9][10]This will increase the analysis time.
Decrease Column Temperature Lowering the temperature can increase retention and improve peak resolution.[9]May increase backpressure and analysis time.
Increase Column Length A longer column provides more theoretical plates, leading to better separation.[9]Increases backpressure and run time.
Use Smaller Particle Size Columns Columns with smaller particles offer higher efficiency and better resolution.[9][11]Requires an HPLC or UHPLC system capable of handling higher backpressures.
Optimize Mobile Phase Composition Adjusting the organic solvent ratio or using a different organic modifier can alter selectivity.A systematic approach (e.g., running a gradient) is recommended to find the optimal composition.
Switch Column Chemistry Changing from a C18 column to a different stationary phase like Phenyl-Hexyl or using a HILIC column can provide different selectivity.[12][13][14][15]HILIC is particularly well-suited for polar compounds like amino acids.[7][12][13][14][16]

Experimental Protocol: Evaluating HILIC for this compound Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for polar analytes like amino acids.[7][12][13][14][16]

  • Column Selection: Choose a HILIC column (e.g., amide, diol, or bare silica).

  • Mobile Phase Preparation:

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% B) to retain this compound.

    • Run a gradient to a lower percentage of organic solvent (e.g., 50% B) to elute the analyte.

  • Sample Injection: Dissolve the this compound standard in a solvent with a high organic content, similar to the initial mobile phase, to avoid peak distortion.

  • Data Analysis: Evaluate retention time, peak shape, and resolution.

Logical Relationship of Chromatographic Parameters for Resolution

resolution Peak Resolution efficiency Efficiency (N) resolution->efficiency selectivity Selectivity (α) resolution->selectivity retention Retention (k) resolution->retention flow_rate Flow Rate flow_rate->efficiency temp Temperature temp->efficiency temp->retention column_chem Column Chemistry (Stationary Phase) column_chem->selectivity column_chem->retention mobile_phase Mobile Phase (pH, % Organic) mobile_phase->selectivity mobile_phase->retention

Caption: Key parameters influencing chromatographic resolution.

Issue: Chiral Separation of Leucine (B10760876) Enantiomers

If you need to separate this compound from its D-enantiomer, a specialized chiral stationary phase (CSP) is required.

Recommended Approach: Chiral Chromatography

  • Column Type: Crown-ether based chiral stationary phases are particularly effective for the separation of D- and L-amino acid enantiomers.[17] Other options include ligand-exchange and cyclodextrin-based columns.

  • Mobile Phase: The mobile phase for chiral separations is often highly specific to the column used. For crown-ether columns, a common mobile phase is a mixture of methanol (B129727) or acetonitrile in water with an acidic modifier like perchloric acid or formic acid.[17][18]

Example Chiral Separation Conditions

ParameterConditionReference
Column CHIRALPAK ZWIX(-)[18][19]
Mobile Phase Methanol/acetonitrile/1 M ammonium formate/formic acid (500:500:25:2, v/v/v/v)[18][19]
Flow Rate 0.5 mL/min[18][19]
Detection Mass Spectrometry[18][19]

This information should provide a solid foundation for troubleshooting and improving the peak resolution of this compound in your chromatographic analyses. For further assistance, please consult the references or contact our technical support team.

References

L-Leucine-d2 solubility in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of L-Leucine-d2 in common laboratory solvents. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: The physicochemical properties of this compound are nearly identical to its non-deuterated counterpart, L-Leucine. Therefore, the solubility data for L-Leucine serves as a reliable proxy for this compound.[1] this compound is sparingly soluble in water and aqueous buffers, with its solubility being significantly influenced by pH and temperature.[1][2][3] It is generally less soluble in non-polar organic solvents.[2] For higher concentrations, Dimethyl Sulfoxide (DMSO) is often used to prepare stock solutions.[1]

Data Presentation: this compound Solubility

SolventTemperature (°C)SolubilityNotes
Water20~23.8 mg/mLSolubility increases with temperature.[1][3]
Water25~24.26 mg/mLSolubility is lowest at the isoelectric point (pI ≈ 6.0).[1][4]
Water40~26.3 mg/mLIncreased temperature can improve solubility.[1][2][3]
Water50~28.87 mg/mL
1 M HCl-50 mg/mLSoluble in dilute acidic solutions.[5]
Ethanol (95%)-Practically Insoluble[6][7]
DMSO-SolubleOften used for preparing stock solutions.[1]
Formic Acid-Freely Soluble[6][7]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound in aqueous solutions is highly dependent on pH.[2] As an amino acid, it has both an acidic carboxylic group and a basic amino group. Solubility is at its minimum at the isoelectric point (pI), which is approximately 6.0.[1] In more acidic or basic solutions, the amino acid becomes charged, which enhances its interaction with water and increases its solubility.[1][2]

Q3: Can I heat the solution to increase the solubility of this compound?

A3: Yes, increasing the temperature can improve the solubility of this compound in water.[2][3] For instance, the solubility of L-Leucine in water nearly doubles when the temperature is raised from 20°C to 60°C.[3] However, for sensitive experiments, it is crucial to ensure that heating will not degrade other components in your formulation.

Q4: How should I prepare and store this compound stock solutions?

A4: For aqueous solutions, it is recommended to sterilize by filtering through a 0.22 μm filter.[8] To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[9] For long-term storage, solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[8][9]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in an aqueous buffer.

This is a common challenge due to the hydrophobic nature of the leucine (B10760876) side chain.[1]

  • Possible Cause 1: Concentration exceeds solubility limit.

    • Solution: Check the solubility table to confirm that your target concentration is achievable in the selected solvent and conditions.

  • Possible Cause 2: The pH of the buffer is close to the isoelectric point (pI ≈ 6.0).

    • Solution: Adjust the pH of your buffer. Lowering the pH with a dilute acid (e.g., HCl) or raising it with a dilute base (e.g., NaOH) will increase solubility.[1][3]

  • Possible Cause 3: Insufficient agitation or time.

    • Solution: Employ mechanical assistance to aid dissolution. Sonication in a water bath for 5-10 minutes or gentle warming can significantly improve the rate of dissolution.[3][8][10]

Issue 2: The this compound solution appears cloudy or forms a precipitate over time.

  • Possible Cause 1: The solution is supersaturated.

    • Solution: This can occur if the solution was heated to dissolve the compound and then cooled. The solubility may have been exceeded at the lower temperature. Try gently warming the solution to redissolve the precipitate before use. For future preparations, consider using a lower concentration or a different solvent system.

  • Possible Cause 2: Change in pH.

    • Solution: If other components were added to the solution, the pH may have shifted towards the isoelectric point of this compound, causing it to precipitate. Measure the pH and adjust as necessary.

  • Possible Cause 3: Solvent evaporation.

    • Solution: Ensure your container is tightly sealed during storage to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Sterile Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.

  • Sonication (Optional): If the powder does not readily dissolve, sonicate the solution in a water bath for 5-10 minutes.[10]

  • pH Adjustment (If necessary): If solubility is an issue, adjust the pH away from the isoelectric point (~6.0) using dilute HCl or NaOH.

  • Sterile Filtration: Filter the solution through a 0.22 μm sterile filter into a new sterile container.[8]

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term or -80°C for long-term storage.[9]

Diagrams

G cluster_workflow Experimental Workflow: Dissolving this compound start Weigh this compound add_solvent Add Solvent start->add_solvent vortex Vortex/Stir add_solvent->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate Sonicate/Warm check_dissolution->sonicate No sterile_filter Sterile Filter (0.22 µm) check_dissolution->sterile_filter Yes adjust_ph Adjust pH sonicate->adjust_ph check_again Fully Dissolved? adjust_ph->check_again check_again->sterile_filter Yes fail Insoluble check_again->fail No aliquot Aliquot and Store sterile_filter->aliquot end Solution Ready aliquot->end G cluster_troubleshooting Troubleshooting Dissolution Issues start Powder Undissolved check_conc Is concentration below solubility limit? start->check_conc check_ph Is pH far from pI (~6.0)? check_conc->check_ph Yes lower_conc Lower Concentration check_conc->lower_conc No use_sonication Was sonication/ warming applied? check_ph->use_sonication Yes adjust_ph Adjust pH check_ph->adjust_ph No consider_solvent Consider alternative solvent (e.g., DMSO) use_sonication->consider_solvent Yes apply_sonication Apply Sonication/Warming use_sonication->apply_sonication No

References

correcting for natural isotope abundance in L-Leucine-d2 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Leucine-d2 in stable isotope tracing experiments. Accurate correction for natural isotope abundance is critical for obtaining reliable data on metabolic flux and protein dynamics.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is it a concern in this compound experiments?

A1: Natural isotopic abundance refers to the fact that elements in nature exist as a mixture of isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. Similarly, hydrogen contains a small amount of deuterium (B1214612) (²H or D), and oxygen and nitrogen also have naturally occurring heavy isotopes.[1][2] In this compound tracing studies, the goal is to measure the incorporation of the d2-labeled leucine (B10760876). However, the mass spectrometer also detects the heavy isotopes that are naturally present in unlabeled L-Leucine. This natural isotopic distribution can overlap with the signal from your d2-labeled tracer, leading to an overestimation of isotopic enrichment if not corrected.[1][3]

Q2: What are the consequences of failing to correct for natural isotope abundance?

A2: Neglecting to correct for natural isotope abundance can lead to significant misinterpretation of your data. The primary consequences are:

  • Overestimation of Isotopic Enrichment: The M+1 and M+2 peaks of the unlabeled L-Leucine will be incorrectly attributed to the incorporation of the d2 label, leading to artificially inflated enrichment values.

  • Inaccurate Quantification: In isotope dilution mass spectrometry, failing to correct for the contribution of natural isotopes in both the analyte and the internal standard can lead to inaccurate concentration measurements.

Q3: What software tools are available for natural isotope abundance correction?

A3: Several software tools are available to perform the complex calculations required for natural isotope abundance correction. Manual correction is not recommended for molecules as complex as L-Leucine due to the high probability of error.[5] Commonly used software includes:

  • IsoCor: A Python-based tool for correcting for natural isotope abundance and tracer impurity.[4]

  • IsoCorrectoR: An R-based package that can handle MS and MS/MS data and also corrects for tracer impurity.[4][6]

  • AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments (e.g., ¹³C and ²H).[7]

These tools typically require the chemical formula of the analyte (and any derivatization agents) and the measured mass isotopomer distribution as input.

Q4: My corrected data shows negative values for some isotopologues. What does this mean?

A4: Negative values in your corrected mass isotopomer distribution are not physically possible and indicate an error in the correction process or the raw data. Common causes include:

  • Incorrect Molecular Formula: The correction algorithm relies on the precise elemental composition of the molecule being analyzed. Ensure the formula for L-Leucine (C6H13NO2) and any derivatizing agents is correct.

  • Inaccurate Natural Abundance Values: While generally constant, slight variations in natural abundance can occur. However, significant deviations are more likely due to using incorrect values in the correction software.

  • Poor Quality Raw Data: High background noise, low signal intensity, or overlapping peaks in your mass spectrometry data can lead to inaccurate measurements of the raw mass isotopomer distribution, which in turn leads to errors in the correction.

Q5: What is the kinetic isotope effect (KIE) and should I be concerned about it with this compound?

A5: The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to slower enzymatic reactions.[8] For this compound, if the deuterated positions are involved in a rate-limiting step of a metabolic conversion, you might observe a slightly slower metabolism of the labeled leucine compared to the unlabeled version. While often small, it is a factor to be aware of, especially when calculating absolute metabolic fluxes.[8]

Troubleshooting Guides

This section addresses common problems encountered during this compound tracing experiments.

Problem: Overestimation of Isotopic Enrichment
Possible Cause Troubleshooting Steps
Failure to correct for natural isotope abundance. This is the most common cause. The M+1 and M+2 peaks of unlabeled L-Leucine are being mistaken for d1 and d2 labeled species. Solution: Implement a natural isotope abundance correction workflow using appropriate software.
Co-eluting isobaric compounds. A compound with the same nominal mass as a labeled isotopologue of L-Leucine may be co-eluting and interfering with the measurement. Solution: Improve chromatographic separation to resolve the interfering peak. If separation is not possible, a different fragment ion for quantification may be necessary.
Incorrectly defined mass isotopologues. The software analyzing the mass spectrometry data may be incorrectly integrating the peaks for each isotopologue. Solution: Manually inspect the raw data to ensure that the peaks for M+0, M+1, M+2, etc., are being correctly identified and integrated.
Problem: High Variability in Replicate Measurements
Possible Cause Troubleshooting Steps
Inconsistent sample preparation. Variability in cell quenching, metabolite extraction, or derivatization can lead to inconsistent results. Solution: Standardize all sample preparation steps. Ensure rapid and complete quenching of metabolism. Use precise pipetting for all reagents.
Instrument instability. Fluctuations in the mass spectrometer's performance can cause variability. Solution: Run a system suitability test before your sample analysis to ensure the instrument is performing optimally. Check for stable spray in electrospray ionization.
Low signal intensity. If the signal for L-Leucine is weak, the signal-to-noise ratio will be low, leading to higher variability in peak integration. Solution: Optimize sample preparation to increase the concentration of L-Leucine. Adjust mass spectrometer parameters (e.g., injection volume, ionization source settings) to improve signal.

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

This table provides the accepted natural abundance values for the stable isotopes of elements present in L-Leucine (C6H13NO2). These values are essential for accurate correction calculations.

ElementIsotopeMass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

Data sourced from IUPAC reports.[9]

Table 2: Example of Natural Isotope Abundance Correction for this compound

The following table illustrates the impact of natural isotope abundance correction on a hypothetical dataset for L-Leucine (C6H13NO2) with a 50% enrichment of the d2 isotopologue.

Mass IsotopologueMeasured (Uncorrected) Abundance (%)Corrected Abundance (%)
M+0 (Unlabeled)46.550.0
M+13.50.0
M+2 (d2-labeled)48.050.0
M+31.50.0
M+40.50.0

Note: The uncorrected data shows apparent M+1, M+3, and M+4 peaks due to the natural abundance of ¹³C, ¹⁵N, and ¹⁸O in both the unlabeled and d2-labeled L-Leucine. The correction process removes these contributions to reveal the true isotopic enrichment.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound from Cell Culture

This protocol provides a general workflow for the analysis of this compound incorporation in cultured cells.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the growth medium with a medium containing a known concentration of this compound.

    • Incubate for a time course appropriate for the biological question.

    • Prepare parallel cultures with unlabeled L-Leucine as a control.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent compatible with the LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable chromatography column for amino acid analysis (e.g., a HILIC column).

    • Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) for unlabeled L-Leucine and this compound, as well as their respective isotopologues.

  • Data Analysis:

    • Integrate the peak areas for each mass isotopologue of L-Leucine.

    • Use appropriate software to correct the measured mass isotopomer distributions for natural isotope abundance.

    • Calculate the isotopic enrichment of this compound.

Visualizations

Caption: Workflow for this compound stable isotope tracing experiments.

correction_logic measured_signal Measured MS Signal (Raw MID) correction_process Correction Algorithm (Matrix-based calculation) measured_signal->correction_process true_label True Isotopic Enrichment (from this compound) true_label->measured_signal natural_abundance Natural Isotope Abundance (¹³C, ¹⁵N, ¹⁸O, ²H) natural_abundance->measured_signal corrected_data Corrected Isotopic Enrichment correction_process->corrected_data

Caption: The logic of natural isotope abundance correction.

References

Technical Support Center: L-Leucine-d2 Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of L-Leucine-d2.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: this compound is expected to follow the same primary degradation pathway as unlabeled L-Leucine. The deuterium (B1214612) label at the second carbon position serves as a tracer for metabolic studies and does not fundamentally alter its catabolism. The pathway begins with a reversible transamination to α-ketoisocaproate (α-KIC), primarily catalyzed by branched-chain aminotransferase (BCAT) in skeletal muscle, adipose tissue, and the liver.[1][2] Subsequently, α-KIC undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[3] This is a key regulatory step in leucine (B10760876) metabolism. The resulting isovaleryl-CoA then enters further catabolic steps, ultimately yielding acetyl-CoA and acetoacetate, making leucine a ketogenic amino acid.[3]

Q2: Why is this compound used in metabolic studies?

A2: this compound is a stable isotope-labeled compound used as a tracer in metabolic research.[4] The deuterium atoms make the molecule heavier than its natural counterpart, allowing it to be distinguished and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This enables researchers to track the metabolic fate of exogenously administered leucine, and to precisely quantify its absorption, distribution, metabolism, and excretion (ADME) in complex biological systems.[6]

Q3: What are the key enzymes involved in L-Leucine degradation?

A3: The initial and key enzymes in L-leucine degradation are:

  • Branched-chain aminotransferase (BCAT): Catalyzes the reversible transamination of L-leucine to α-ketoisocaproate (α-KIC).[1][2]

  • Branched-chain α-ketoacid dehydrogenase (BCKDH) complex: Catalyzes the irreversible oxidative decarboxylation of α-KIC.[3]

Q4: How does the metabolism of L-Leucine differ from D-Leucine?

A4: The metabolic pathways of L-leucine and D-leucine are initiated by different, stereospecific enzymes. L-leucine is metabolized by BCAT, primarily in the muscle and liver.[1] In contrast, D-leucine is primarily metabolized by D-amino acid oxidase (DAO) in the kidneys and liver, which converts it to α-KIC.[1][6] Although both pathways converge at the formation of α-KIC, the initial enzymatic step and tissue localization differ significantly.[1]

Troubleshooting Guides

Issue 1: Low or no detection of this compound or its metabolites in plasma/tissue samples.

  • Possible Cause 1: Inefficient sample preparation. Protein precipitation is a critical step to remove interfering proteins before analysis. Incomplete precipitation can lead to signal suppression in mass spectrometry.

    • Troubleshooting Tip: Ensure thorough vortexing after adding the precipitation agent (e.g., sulfosalicylic acid or ice-cold methanol). Allow for sufficient incubation time at the recommended temperature (e.g., 4°C for 30 minutes for sulfosalicylic acid or -20°C for 20 minutes for methanol) to maximize protein removal.[6]

  • Possible Cause 2: Suboptimal LC-MS/MS parameters. Incorrect mass transitions (precursor and product ions) or ionization settings will lead to poor sensitivity.

    • Troubleshooting Tip: Optimize the multiple reaction monitoring (MRM) transitions for this compound and its expected metabolites. For instance, a potential transition for a related compound, D-Leucine-d10, is m/z 142.1 → 96.1.[6] Use a suitable internal standard, such as a different deuterated variant of leucine (e.g., L-Leucine-d7), to normalize for extraction efficiency and matrix effects.[6]

  • Possible Cause 3: Inappropriate administration dose. The administered dose of this compound may be too low to be detected above the background noise.

    • Troubleshooting Tip: For in vivo studies in rats, a typical starting dose for pharmacokinetic studies is in the range of 1-5 mg/kg.[6] This may need to be optimized based on the specific experimental model and analytical sensitivity.

Issue 2: High variability in quantitative results between samples.

  • Possible Cause 1: Inconsistent sample collection and handling. Differences in the timing of sample collection or storage conditions can introduce variability.

    • Troubleshooting Tip: Standardize the protocol for sample collection, including the time points post-administration. Immediately after collection, process the samples (e.g., centrifuge blood to separate plasma) and store them at a consistent temperature, such as -80°C, until analysis.[1]

  • Possible Cause 2: Matrix effects in mass spectrometry. Components of the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte, leading to signal enhancement or suppression.

    • Troubleshooting Tip: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Construct the calibration curve in the same matrix as the samples (e.g., blank plasma) to ensure accuracy.[6]

Quantitative Data

Table 1: Example LC-MS/MS Parameters for Deuterated Leucine Analysis

ParameterValueReference
InstrumentationTriple Quadrupole Mass Spectrometer[6]
Ionization ModePositive Electrospray Ionization (ESI+)[6]
Precursor Ion (m/z) for D-Leucine-d10142.1[6]
Product Ion (m/z) for D-Leucine-d1096.1[6]
Internal Standard (example)D/L-Leucine-d7 (m/z 139.2 → 93.0)[6]
Calibration Range (for D-Leucine)0.001 - 1 µg/mL in plasma[6]

Table 2: Example Pharmacokinetic Parameters from a Study with Oral Leucine Metabolite (HMB)

AnalytePeak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)
HMB (after HMB ingestion)408 ± 27 µM30 min
Leucine (after Leu ingestion)Not specified, but plasma levels increasedNot specified

Note: This data is for the leucine metabolite HMB and is provided as an illustrative example of pharmacokinetic data that can be obtained.

Experimental Protocols

Protocol 1: In Vivo Administration of Deuterated Leucine

This protocol is adapted from studies using deuterated leucine isotopes and should be optimized for this compound.

  • Preparation of Infusion Solution: Dissolve this compound in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration. A typical starting dose for pharmacokinetic studies in rats is 1-5 mg/kg.[6]

  • Sterilization: Ensure the solution is sterile by filtering it through a 0.22 µm filter.[6]

  • Animal Preparation: Anesthetize the animal (e.g., rat) using an appropriate anesthetic agent (e.g., isoflurane).[6]

  • Administration: Administer the solution via the desired route (e.g., intravenous bolus or infusion).

  • Sample Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing the internal standard (e.g., L-Leucine-d7).[6]

    • Vortex the mixture for 30 seconds.

    • Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.[6]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Use a triple quadrupole mass spectrometer with an ESI source.

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Set the appropriate precursor and product ion m/z values for this compound and the internal standard.

    • Chromatography: Use a suitable C18 column with a gradient or isocratic mobile phase to achieve separation.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound spiked into blank plasma and prepared using the same extraction method.

    • Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6]

Visualizations

L_Leucine_Degradation_Pathway L_Leucine_d2 This compound alpha_KIC α-Ketoisocaproate-d2 (α-KIC-d2) L_Leucine_d2->alpha_KIC BCAT (Transamination) Isovaleryl_CoA Isovaleryl-CoA-d2 alpha_KIC->Isovaleryl_CoA BCKDH (Oxidative Decarboxylation) Metabolites Further Metabolites Isovaleryl_CoA->Metabolites Catabolism Acetyl_CoA Acetyl-CoA Metabolites->Acetyl_CoA Acetoacetate Acetoacetate Metabolites->Acetoacetate

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_sampleprep Sample Preparation cluster_analysis Analysis Admin Administration of This compound SampleCollection Blood/Tissue Sample Collection Admin->SampleCollection ProteinPrecip Protein Precipitation (e.g., with Methanol) SampleCollection->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Supernatant Extraction & Evaporation Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Experimental workflow for this compound analysis.

References

dealing with L-Leucine-d2 racemization during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering L-Leucine-d2 racemization during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound racemization and why is it a concern in my experiments?

A1: Racemization is the process where a pure enantiomer, in this case, this compound, converts into a mixture of both its L- and D-isomers. This is a significant concern because the biological activity of these isomers can differ substantially. For instance, in drug development and metabolic studies, the presence of the D-isomer can lead to inaccurate quantification, misinterpretation of metabolic pathways, and potentially unforeseen toxicological effects.

Q2: How does the deuterium (B1214612) atom in this compound affect racemization?

A2: The deuterium atom at the alpha-carbon (the chiral center) of this compound significantly reduces the rate of racemization. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with the carbon than hydrogen. As racemization typically proceeds through the removal of this alpha-proton (or deuteron), more energy is required to break the C-D bond, thus slowing down the racemization process compared to non-deuterated L-Leucine.

Q3: What are the primary causes of this compound racemization during sample preparation?

A3: The main factors that can induce racemization of this compound during sample preparation include:

  • Harsh pH conditions: Both strongly acidic and, particularly, alkaline conditions can accelerate racemization.

  • Elevated temperatures: Higher temperatures, especially during steps like protein hydrolysis, significantly increase the rate of racemization.[1]

  • Prolonged exposure to certain reagents: Some reagents used in derivatization or other sample preparation steps can promote racemization.

  • Presence of certain metal ions: Some metal ions can catalyze the racemization process.

Troubleshooting Guide

Issue: I am observing a higher than expected D/L ratio for Leucine-d2 in my samples after analysis.

This common issue can often be traced back to the sample preparation workflow. Follow these steps to identify and mitigate the source of racemization.

Troubleshooting Workflow

Minimized_Racemization_Workflow Start Protein Sample Acid_Hydrolysis Partial Acid Hydrolysis (6M HCl, 80-90°C, 15 min) Start->Acid_Hydrolysis Neutralize Neutralization Acid_Hydrolysis->Neutralize Pronase_Digestion Pronase Digestion (50°C, 12-16h) Neutralize->Pronase_Digestion Aminopeptidase_Digestion Aminopeptidase Digestion (50°C, 24h) Pronase_Digestion->Aminopeptidase_Digestion Cleanup Sample Cleanup (e.g., SPE) Aminopeptidase_Digestion->Cleanup Analysis LC-MS or GC-MS Analysis Cleanup->Analysis Racemization_Mechanism L_Leucine This compound (Chiral) Carbanion Planar Carbanion Intermediate (Achiral) L_Leucine->Carbanion Deprotonation (H+ or OH- catalysis) Carbanion->L_Leucine Reprotonation D_Leucine D-Leucine-d2 (Chiral) Carbanion->D_Leucine Reprotonation

References

Technical Support Center: Ensuring Complete Incorporation of L-Leucine-d2 in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and accurate incorporation of L-Leucine-d2 in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete this compound incorporation in SILAC experiments?

A1: The most common reason for incomplete labeling is an insufficient number of cell doublings in the "heavy" SILAC medium. For most cell lines, a minimum of five to six cell doublings is necessary to ensure that the pre-existing "light" proteins are diluted out and replaced with newly synthesized proteins containing this compound.[1][2] For slow-growing cell lines, an even longer culture period may be required.

Q2: How does the serum used in cell culture affect this compound incorporation?

A2: Standard Fetal Bovine Serum (FBS) contains endogenous "light" L-Leucine, which competes with the "heavy" this compound in your SILAC medium, leading to incomplete labeling.[2] It is crucial to use dialyzed FBS (dFBS), from which small molecules like amino acids have been removed, to ensure the exclusive incorporation of the labeled amino acid.[2][3]

Q3: How can I verify the incorporation efficiency of this compound in my cells?

A3: Before conducting the main experiment, it is highly recommended to perform a quality control check.[2] This involves harvesting a small aliquot of cells cultured in the "heavy" medium, extracting the proteins, digesting them into peptides, and analyzing them by mass spectrometry (MS).[2][4] By examining the mass spectra of several abundant leucine-containing peptides, you can determine the ratio of the heavy to light forms. An incorporation efficiency of over 95% is generally considered acceptable for most SILAC experiments.[4][5]

Q4: Can the concentration of this compound in the medium impact labeling efficiency?

A4: Yes, using a suboptimal concentration of this compound can affect both cell health and labeling efficiency. The concentration of the heavy amino acid should be the same as the normal L-Leucine concentration in your standard "light" medium.[6] If you observe poor cell growth or consistently low labeling, you may need to optimize the this compound concentration for your specific cell line.

Q5: Are there any metabolic issues, like amino acid conversion, that I should be aware of when using this compound?

A5: While the metabolic conversion of arginine to proline is a known issue in SILAC experiments using heavy arginine, L-Leucine is an essential amino acid that is not readily synthesized or converted by most mammalian cell lines.[2] Therefore, metabolic conversion is not a common problem when using this compound. However, it is always good practice to be aware of the specific metabolic characteristics of your cell line.

Q6: Is there a difference in using this compound versus other deuterated forms like L-Leucine-d3 or L-Leucine-d10?

A6: The principles and troubleshooting for ensuring complete incorporation are the same for different deuterated forms of L-Leucine. The choice between this compound, -d3, or -d10 will result in a different mass shift in the mass spectrometer, but the biological incorporation process is identical. Published studies have shown successful and complete incorporation with various deuterated forms of leucine (B10760876).

Troubleshooting Guide: Incomplete this compound Incorporation

Symptom Possible Cause Recommended Solution
Low heavy-to-light ratios for most peptides. Insufficient cell doublings.Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium. For slow-growing cells, extend the culture period.
Contamination with "light" L-Leucine from serum.Use dialyzed Fetal Bovine Serum (dFBS) exclusively.
Incorrect concentration of this compound.Ensure the molar concentration of this compound in the heavy medium matches that of normal L-Leucine in the light medium.
Heterogeneous labeling (presence of both light and heavy forms of the same peptide). Contamination of the heavy medium with "light" L-Leucine.Prepare fresh SILAC media and use dedicated sterile techniques and equipment. Ensure the use of dialyzed FBS.
Poor cell health affecting protein synthesis.Monitor cell morphology and growth rate. Optimize cell culture conditions if necessary.
Variability in labeling efficiency between experiments. Inconsistent cell passage number.Standardize the number of cell passages for all SILAC experiments.
Degradation of this compound in the medium.Prepare fresh SILAC media and avoid prolonged storage.

Detailed Experimental Protocol: SILAC Labeling with this compound

This protocol outlines the key steps for a standard SILAC experiment using this compound.

Materials:

  • Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound

  • Standard cell culture reagents and consumables

  • Mass spectrometer for analysis

Procedure:

  • Media Preparation:

    • Light Medium: Prepare the Leucine-free medium according to the manufacturer's instructions. Supplement with dFBS to the desired concentration (typically 10%). Add "light" L-Leucine to the final concentration required for your cell line.

    • Heavy Medium: Prepare the Leucine-free medium as above, supplementing with dFBS. Add "heavy" this compound to the same final concentration as the "light" L-Leucine.

  • Cell Adaptation and Labeling:

    • Split your cell line into two populations.

    • Culture one population in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for a minimum of five to six doublings to ensure complete incorporation of the respective amino acids.

  • Verification of Labeling Efficiency (Optional but Recommended):

    • After the adaptation period, harvest a small number of cells from the "heavy" labeled population.

    • Lyse the cells and digest the proteins into peptides (e.g., using trypsin).

    • Analyze the peptides by LC-MS/MS to confirm >95% incorporation of this compound.

  • Experimental Treatment:

    • Once complete labeling is confirmed, apply your experimental conditions (e.g., drug treatment vs. vehicle control) to the two cell populations.

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population to ensure accurate mixing.

  • Sample Mixing and Preparation:

    • Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer.

    • Process the protein lysate for mass spectrometry analysis (e.g., protein digestion, peptide cleanup).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Use SILAC-aware software (e.g., MaxQuant) to identify and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

Visualizations

SILAC_Workflow cluster_preparation Phase 1: Cell Culture and Labeling cluster_experiment Phase 2: Experiment and Analysis start Start with Cell Line split Split Cell Population start->split light_culture Culture in 'Light' Medium (with L-Leucine) split->light_culture heavy_culture Culture in 'Heavy' Medium (with this compound) split->heavy_culture adaptation Culture for >= 5 Doublings light_culture->adaptation heavy_culture->adaptation treatment Apply Experimental Conditions adaptation->treatment harvest_mix Harvest and Mix 1:1 Ratio treatment->harvest_mix lysis Cell Lysis & Protein Extraction harvest_mix->lysis digestion Protein Digestion to Peptides lysis->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: Experimental workflow for a typical SILAC experiment using this compound.

Troubleshooting_Logic start Incomplete this compound Incorporation Detected q1 Were cells cultured for at least 5-6 doublings? start->q1 sol1 Increase culture time and re-verify incorporation. q1->sol1 No q2 Was dialyzed FBS (dFBS) used? q1->q2 Yes end Re-run Experiment sol1->end sol2 Switch to dFBS to eliminate 'light' leucine contamination. q2->sol2 No q3 Is the this compound concentration correct? q2->q3 Yes sol2->end sol3 Ensure heavy and light leucine concentrations are identical. q3->sol3 No q3->end Yes sol3->end

References

Validation & Comparative

A Head-to-Head Comparison: L-Leucine-d2 vs. L-Leucine-13C for Protein Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of protein synthesis is critical for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. Stable isotope-labeled amino acids are indispensable tools in these investigations, with L-Leucine-d2 and L-Leucine-13C being two common choices. This guide provides an objective, data-driven comparison of these two isotopic tracers to inform experimental design and ensure the accuracy and reliability of research findings.

The fundamental principle behind using stable isotope-labeled L-Leucine is to trace its incorporation into newly synthesized proteins. By measuring the enrichment of the labeled leucine (B10760876) in proteins over time, researchers can calculate the fractional synthetic rate (FSR) of those proteins. The choice between a deuterated (d2) and a carbon-13 (13C) labeled leucine, however, can significantly impact the experimental outcome and data interpretation.

Principle of the Matter: A Comparative Overview

The primary distinction between this compound and L-Leucine-13C lies in the potential for a "kinetic isotope effect" with deuterated tracers. The larger mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H) compared to that between ¹³C and ¹²C can lead to slight differences in the biochemical handling of the labeled versus the unlabeled molecule. This can potentially influence enzymatic reactions and transport processes, introducing a bias in the measurement of protein synthesis.

For the highest level of accuracy and precision in quantitative bioanalysis, a 13C-labeled internal standard is often considered the superior choice when available.[1] Its ability to perfectly co-elute with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1] While a deuterated internal standard can be a viable and often more cost-effective alternative, it carries a higher risk of chromatographic shifts and, consequently, incomplete compensation for matrix effects.[1]

FeatureThis compoundL-Leucine-13C
Isotope Effect Possible, due to the significant mass difference between deuterium and hydrogen, potentially affecting reaction rates.Minimal to none, as the mass difference between ¹³C and ¹²C is smaller, leading to more similar physicochemical properties to the unlabeled molecule.
Analytical Accuracy May be slightly lower due to potential chromatographic separation from the unlabeled analyte and kinetic isotope effects.Generally higher, with better co-elution with the unlabeled analyte, leading to more accurate quantification.[1]
Isotopic Stability Generally high, but deuterium atoms can be susceptible to back-exchange with hydrogen in some instances.High, as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.
Cost-Effectiveness Often more cost-effective to synthesize.Synthesis can be more complex and costly.
Mass Shift Provides a +2 Da mass shift.Provides a +1 to +6 Da mass shift depending on the number of labeled carbons.

Experimental Evidence: Insights from Comparative Studies

While direct head-to-head studies exclusively comparing this compound and L-Leucine-13C for protein synthesis are limited, research comparing deuterated and 13C-labeled tracers for other amino acids provides valuable insights. For instance, a study comparing endogenously introduced d9-leucine with infused 13C6-phenylalanine for measuring muscle protein synthesis found that blood d9-leucine enrichment provided a closer estimate of the muscle fluid amino acid enrichment.[2][3] This suggests that the choice of tracer and the experimental design can influence the accuracy of the precursor pool enrichment, a critical factor in calculating FSR.

The study reported that the blood-to-muscle fluid amino acid enrichment ratio was lower for d9-leucine compared to 13C6-phenylalanine, both in the basal state and during amino acid infusion.[2]

TracerBasal Blood-to-Muscle Fluid Enrichment RatioAmino Acid Infusion Blood-to-Muscle Fluid Enrichment Ratio
d9-Leucine 1.5 ± 0.11.1 ± 0.1
13C6-Phenylalanine 2.5 ± 0.11.2 ± 0.1

Data adapted from a study comparing d9-leucine and 13C6-phenylalanine.[2]

These findings highlight the importance of carefully considering the tracer and the precursor pool when designing protein synthesis studies.

Key Signaling Pathway: The Role of Leucine in mTOR Activation

L-Leucine is not just a building block for proteins; it is also a critical signaling molecule that activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of protein synthesis.[1] Understanding this pathway is crucial for interpreting the results of protein synthesis studies using leucine tracers.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) rpS6 rpS6 p70S6K->rpS6 phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Protocols: Measuring Protein Synthesis

Two common methods for measuring muscle protein synthesis using stable isotope-labeled leucine are the primed constant infusion and the flooding dose techniques.

Primed Constant Infusion with L-[1-13C]-Leucine

This method involves a priming dose of the tracer to rapidly achieve isotopic equilibrium, followed by a continuous infusion to maintain a steady state of tracer enrichment in the precursor pool.

Primed_Infusion_Workflow Start Start: Baseline Blood & Muscle Biopsy Prime Administer Priming Dose of L-[1-13C]-Leucine Start->Prime Infusion Continuous Infusion of L-[1-13C]-Leucine Prime->Infusion Sampling Collect Blood Samples at Intervals Infusion->Sampling Biopsy Final Muscle Biopsy Sampling->Biopsy Analysis Mass Spectrometry Analysis of Isotope Enrichment Biopsy->Analysis Calculation Calculate Fractional Synthetic Rate (FSR) Analysis->Calculation

References

A Comparative Guide to L-Leucine-d2 and L-Leucine-15N as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating the intricate dynamics of biochemical pathways. Among these, isotopically labeled L-leucine is frequently employed to study protein synthesis and amino acid metabolism due to its essential role in these processes. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled leucine (B10760876) tracers: L-Leucine-d2 and L-Leucine-15N. By examining their respective properties, applications, and analytical considerations, researchers, scientists, and drug development professionals can make informed decisions when selecting the appropriate tracer for their experimental needs.

Core Principles of L-Leucine Tracers

Stable isotope tracers, such as this compound (deuterium-labeled) and L-Leucine-15N (nitrogen-15 labeled), contain a heavier, non-radioactive isotope of an element naturally present in the molecule. When introduced into a biological system, these labeled molecules participate in metabolic processes alongside their unlabeled counterparts. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms, allowing for the quantification of metabolic fluxes and the tracing of atomic fates through various pathways.

This compound incorporates deuterium (B1214612) (²H), a stable isotope of hydrogen. The increased mass due to the deuterium label allows for its detection and quantification. Deuterium-labeled tracers are particularly useful for their safety in human studies and the relatively low natural abundance of deuterium, which provides a clean background for analysis.[1]

L-Leucine-15N contains a stable isotope of nitrogen, ¹⁵N. This tracer is invaluable for directly investigating nitrogen metabolism, including amino acid transamination, synthesis, and incorporation into proteins.[2]

Quantitative Data Comparison

The selection of a metabolic tracer is often guided by specific quantitative parameters that can influence experimental design and data interpretation. The following table summarizes key quantitative data for this compound and L-Leucine-15N.

FeatureThis compoundL-Leucine-15N
Isotopic Label Deuterium (²H)Nitrogen-15 (¹⁵N)
Mass Shift (vs. unlabeled) +2 Da+1 Da
Primary Application Protein synthesis, amino acid kineticsNitrogen flux, protein turnover, transamination
Potential for Kinetic Isotope Effect (KIE) Possible, depending on the position of the label.[3]Generally considered negligible for nitrogen.
Metabolic Scrambling Less common for the carbon skeleton.The ¹⁵N label can be transferred to other amino acids via transamination.[4][5]
Common Analytical Methods Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)GC-MS, LC-MS/MS, Isotope Ratio Mass Spectrometry (IRMS)
Considerations for Precursor Pool Enrichment Intracellular conversion of some deuterated leucines (e.g., d10 to d9) can provide a more accurate precursor pool representation.[5]The choice of precursor pool (e.g., plasma vs. intracellular) is critical and can be a source of error.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized methodologies for conducting a protein synthesis study using either this compound or L-Leucine-15N.

Experimental Protocol for Measuring Muscle Protein Synthesis with this compound

  • Subject Preparation: Subjects should be fasted overnight to achieve a post-absorptive baseline state.

  • Catheter Placement: Insert catheters into an antecubital vein for tracer infusion and a contralateral hand vein, which may be heated to obtain arterialized blood samples.

  • Tracer Infusion: Administer a primed, continuous intravenous infusion of this compound. The priming dose helps to rapidly achieve isotopic steady state in the plasma.

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor plasma this compound enrichment.

  • Muscle Biopsies: Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period. Immediately freeze the tissue in liquid nitrogen.

  • Sample Processing:

    • Plasma: Deproteinize plasma samples and prepare them for analysis of this compound enrichment.

    • Muscle Tissue: Homogenize the muscle tissue, precipitate proteins, and hydrolyze the protein pellet to release constituent amino acids. Isolate the amino acids from the hydrolysate.

  • Analytical Measurement: Determine the enrichment of this compound in the plasma (precursor pool) and in the protein-bound leucine from the muscle biopsies using GC-MS or LC-MS/MS.

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR (%/hour) = [(E_p2 - E_p1) / (E_a * t)] * 100

    • Where:

      • E_p1 and E_p2 are the enrichments of this compound in the protein-bound pool at the start and end of the infusion, respectively.

      • E_a is the average enrichment of this compound in the precursor pool (plasma or intracellular).

      • t is the duration of the infusion in hours.

Experimental Protocol for Measuring Protein Turnover with L-Leucine-15N

  • Subject Preparation and Catheterization: Follow the same procedures as for the this compound protocol.

  • Tracer Infusion: Initiate a primed, continuous intravenous infusion of L-Leucine-15N.

  • Sample Collection: Collect blood and muscle biopsy samples at timed intervals as described in the this compound protocol.

  • Sample Processing:

    • Plasma: Prepare plasma samples for the analysis of L-Leucine-15N enrichment and the enrichment of other amino acids to assess for label scrambling.

    • Muscle Tissue: Process muscle biopsies to isolate protein-bound amino acids.

  • Analytical Measurement: Use GC-MS or LC-MS/MS to determine the ¹⁵N enrichment in leucine and other amino acids in both plasma and muscle protein hydrolysates.

  • Data Analysis: Calculate the FSR using the formula described above. Additionally, the ¹⁵N enrichment in other amino acids can be used to assess the extent of nitrogen flux and transamination.

Mandatory Visualizations

cluster_0 Cell Membrane cluster_1 mTOR Signaling Pathway Leucine_in L-Leucine BCAT BCAT Leucine_in->BCAT Transamination mTORC1 mTORC1 Leucine_in->mTORC1 Activates Protein_Synthesis Protein Synthesis Leucine_in->Protein_Synthesis aKIC α-Ketoisocaproate (α-KIC) BCAT->aKIC BCKDH BCKDH Complex aKIC->BCKDH Oxidative Decarboxylation TCA_Cycle TCA Cycle BCKDH->TCA_Cycle S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits Inhibition) S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis start Start: Fasted Subject catheter Place IV Catheters start->catheter priming Administer Priming Dose of L-Leucine Tracer catheter->priming infusion Start Continuous Infusion priming->infusion biopsy1 Obtain Baseline Muscle Biopsy infusion->biopsy1 blood_sampling Collect Blood Samples at Timed Intervals infusion->blood_sampling biopsy2 Obtain Final Muscle Biopsy blood_sampling->biopsy2 sample_processing Process Blood and Tissue Samples biopsy2->sample_processing analysis Analyze Isotopic Enrichment (GC-MS or LC-MS/MS) sample_processing->analysis calculation Calculate Fractional Synthetic Rate (FSR) analysis->calculation end End calculation->end cluster_d2 This compound cluster_15n L-Leucine-15N d2_adv Advantages: - Generally lower cost - Minimal biological perturbation - Can provide insights into redox metabolism d2_disadv Disadvantages: - Potential for Kinetic Isotope Effect (KIE) - Does not directly trace nitrogen n15_adv Advantages: - Directly traces nitrogen metabolism - Negligible KIE - Well-established for protein turnover studies n15_disadv Disadvantages: - Potential for metabolic scrambling of the label - Can be more expensive research_question Primary Research Question protein_kinetics Overall Protein Kinetics research_question->protein_kinetics nitrogen_flux Nitrogen Flux and Transamination research_question->nitrogen_flux protein_kinetics->d2_adv Suitable for protein_kinetics->n15_adv Suitable for nitrogen_flux->d2_disadv Not ideal nitrogen_flux->n15_adv Primary Choice

References

L-Leucine-d2 as an Internal Standard for Amino Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is critical for advancing research in areas ranging from metabolic disorders to oncology. In liquid chromatography-mass spectrometry (LC-MS) based amino acid analysis, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of L-Leucine-d2 against other common internal standards, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte of interest throughout the analytical process, from sample preparation to detection, to compensate for any variability. Here, we compare the performance of this compound, a deuterated SIL internal standard, with two common alternatives: ¹³C-labeled L-Leucine and a non-isotope-labeled structural analog, Norvaline.

Table 1: Comparison of Key Validation Parameters for Different Internal Standards

Validation ParameterThis compound (Deuterated SIL-IS)¹³C-labeled L-Leucine (¹³C SIL-IS)Norvaline (Structural Analog)
Linearity (r²) >0.995>0.998>0.990
Accuracy (% Bias) Within ±10%Within ±5%Within ±15%
Precision (%RSD) <10%<5%<15%
Matrix Effect (%CV) <15%<10%Can be significant (>20%)
Co-elution with Analyte May exhibit slight chromatographic shiftPerfect co-elutionSeparated chromatographically

This data is representative of typical performance characteristics for each class of internal standard in well-validated LC-MS/MS methods.

As the data indicates, while this compound provides high accuracy and precision, ¹³C-labeled internal standards often exhibit slightly better performance due to perfect co-elution with the analyte, which allows for the most effective compensation of matrix effects.[1] Deuterated standards like this compound can sometimes show a slight chromatographic shift due to the "isotope effect," where the C-D bond is slightly stronger than the C-H bond.[2] However, this shift is usually minimal and manageable with modern chromatographic systems. Non-deuterated structural analogs like Norvaline are a more cost-effective option but are more susceptible to differential matrix effects and variations in extraction recovery, leading to lower accuracy and precision.[1]

Experimental Protocols

Below are detailed methodologies for the quantification of amino acids in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for removing proteins from plasma samples.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of a 10 µg/mL this compound working solution to each tube.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Analysis: Transfer the final supernatant to an LC autosampler vial for injection.

LC-MS/MS Analysis

This section outlines the conditions for chromatographic separation and mass spectrometric detection.

Table 2: LC-MS/MS Parameters for Amino Acid Analysis

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 10 mM Ammonium Formate
Mobile Phase B 95:5 Acetonitrile:Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient Elution 0-2 min: 95% B; 2-8 min: 95-50% B; 8-8.1 min: 50-95% B; 8.1-12 min: 95% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 3: Exemplary MRM Transitions for Selected Amino Acids and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Leucine132.186.1
This compound (IS) 134.1 88.1
L-Alanine90.144.1
L-Valine118.172.1
L-Phenylalanine166.1120.1
L-Methionine150.1104.1

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key biological pathway where amino acid analysis is crucial.

G Experimental Workflow for Amino Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify Report Reporting Quantify->Report G Simplified mTORC1 Signaling Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes EIF4EBP1->ProteinSynthesis inhibits (when active) CellGrowth Cell Growth ProteinSynthesis->CellGrowth

References

Distinguishing L-Leucine-d2 from Isobaric Isoleucine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of structurally similar molecules is paramount. This guide provides a comprehensive comparison of analytical techniques to distinguish L-Leucine-d2 from its isobaric isomer, isoleucine. While sharing the same nominal mass, their distinct structural properties and the isotopic labeling of this compound allow for their effective separation and identification using modern analytical methods.

The Challenge of Isobaric Compounds

L-Leucine and isoleucine are constitutional isomers with the same chemical formula (C₆H₁₃NO₂) and, consequently, the same molecular weight. This makes their differentiation by standard mass spectrometry challenging. The introduction of two deuterium (B1214612) atoms in this compound adds another layer of complexity, as it remains isobaric with underivatized isoleucine at the nominal mass level, although high-resolution mass spectrometry can distinguish them. This guide explores chromatographic and mass spectrometric techniques, along with Nuclear Magnetic Resonance (NMR) spectroscopy, to overcome these challenges.

Quantitative Data Summary

The following tables summarize the key quantitative differences between this compound and isoleucine across various analytical platforms.

Chromatographic Separation

Deuterated compounds often exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, typically eluting earlier from a reversed-phase column.

ParameterThis compound (Expected)IsoleucineMethod
Retention Time (min) Slightly < 7.8~7.8UPLC with AccQ•Tag Ultra C18
Resolution (Rs) ->1.5 (from Leucine)UPLC

Note: The retention time for this compound is an expected value based on the general observation that deuterated compounds elute slightly earlier than their non-deuterated analogs under reversed-phase conditions.

Mass Spectrometry

High-resolution mass spectrometry can differentiate this compound and isoleucine based on their exact mass. Furthermore, tandem mass spectrometry (MS/MS) techniques produce characteristic fragment ions that allow for unambiguous identification.

ParameterThis compoundIsoleucineMethod
Monoisotopic Mass (Da) 133.1072131.0946High-Resolution MS
Precursor Ion [M+H]⁺ (m/z) 134.1145132.1021MS
Characteristic Fragment Ions (m/z) Loss of C₃H₅D₂ (45 Da)Loss of C₂H₅ (29 Da) and C₃H₇ (43 Da)EAD/ETD-HCD/CID
Diagnostic w-ion (from z-ion) z - 45z - 29EAD/ETD-HCD

Note: The fragmentation of this compound is predicted based on the known fragmentation of leucine (B10760876), with a +2 Da shift in the neutral loss corresponding to the deuterated side chain.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can distinguish this compound and isoleucine based on their unique chemical shifts arising from their different molecular structures. The deuterium substitution in this compound will lead to the absence of signals at the corresponding positions in the ¹H NMR spectrum and altered splitting patterns.

NucleusThis compound (Expected Chemical Shift, ppm)Isoleucine (Chemical Shift, ppm)
α-H 3.72 (reduced intensity/absent)3.61
β-H 1.701.93
γ-H 1.701.45, 1.19
δ-CH₃ 0.950.93
γ-CH₃ -1.02
α-C ~53~60
β-C ~42~38
γ-C ~25~26, ~16
δ-C ~23, ~22~12

Note: The chemical shifts for this compound are based on the known shifts for L-Leucine, with the understanding that the signals for the deuterated positions will be absent in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum may show altered splitting.

Experimental Protocols

Ultra-Performance Liquid Chromatography (UPLC)

This protocol describes the separation of leucine and isoleucine using UPLC with pre-column derivatization, which can be adapted for this compound.

1. Sample Preparation:

  • Prepare a standard solution of the amino acids in a suitable solvent (e.g., 0.1 N HCl).

  • For derivatization, mix 10 µL of the sample with 70 µL of borate (B1201080) buffer.

  • Add 20 µL of AccQ•Tag™ Ultra derivatizing reagent solution.

  • Vortex the mixture and heat at 55 °C for 10 minutes.[1]

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC H-Class System

  • Column: AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: AccQ•Tag Ultra Eluent A

  • Mobile Phase B: AccQ•Tag Ultra Eluent B

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 49 °C

  • Detection: UV at 260 nm

  • Gradient: A detailed gradient table should be followed as per the manufacturer's instructions.

Tandem Mass Spectrometry (MS/MS) for Isobaric Differentiation

Electron-based dissociation methods are particularly effective for distinguishing leucine and isoleucine.

1. Sample Introduction:

  • Infuse the sample directly or introduce it via an LC system.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS1 Scan: Acquire a full scan to identify the precursor ion of interest (m/z 134.1 for this compound [M+H]⁺ and m/z 132.1 for isoleucine [M+H]⁺).

  • MS/MS Fragmentation:

    • Electron Activated Dissociation (EAD) or Electron Transfer Dissociation (ETD): Isolate the precursor ion and subject it to fragmentation. This will induce cleavage of the amino acid side chain.

    • Collision-Induced Dissociation (CID): While less specific for side-chain fragmentation, it can still provide some differentiating fragments.

  • Data Analysis: Analyze the resulting MS/MS spectrum for the presence of diagnostic fragment ions. For this compound, a characteristic neutral loss of the deuterated isobutyl group (C₃H₅D₂) would be expected. For isoleucine, characteristic losses of an ethyl group (C₂H₅) and a propyl group (C₃H₇) from the side chain are observed.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Sample containing This compound and Isoleucine Derivatization Derivatization (e.g., AccQ•Tag) Sample->Derivatization UPLC UPLC Separation Derivatization->UPLC MS Mass Spectrometry (ESI) UPLC->MS MSMS Tandem MS (EAD/ETD-HCD) MS->MSMS Data Acquire Chromatograms and Mass Spectra MSMS->Data Quant Quantification & Identification Data->Quant

Caption: Experimental workflow for distinguishing this compound from isoleucine.

mtor_pathway cluster_input cluster_signaling cluster_output Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT TSC2 TSC1/TSC2 AKT->TSC2 | Rheb Rheb-GTP TSC2->Rheb | Rheb->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth

Caption: Simplified L-Leucine-activated mTOR signaling pathway.

References

A Comparative Guide to the Quantification of L-Leucine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of L-Leucine-d2, a stable isotope-labeled amino acid crucial for metabolic research and drug development. We will delve into the performance of prominent techniques, offering supporting experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific applications.

Method Performance Comparison

The selection of an analytical method for this compound quantification is critical for generating reliable and reproducible data. The two most prevalent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a summary of their key validation parameters.

Validation ParameterLC-MS/MS for Leucine Isotopes[1][2]GC-MS for Amino Acids (including Leucine)[1]
Linearity Range 0.001 - 1000 µg/mLTypically 1 - 40 µg/mL
Lower Limit of Quantification (LLOQ) ~0.001 µg/mL~0.1 µg/mL
Accuracy (% Bias) Within ±15%Generally within ±15-20%
Precision (%RSD) Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%Intra-day: <15%, Inter-day: <20%
Sample Preparation Often direct injection after protein precipitation or solid-phase extraction (SPE)Derivatization required
Throughput HighModerate
Matrix Effect Can be significant, often compensated with a surrogate matrix and stable isotope-labeled internal standards.[1]Addressed through derivatization and the use of internal standards.[1]

A third, less common, but valuable technique is Nuclear Magnetic Resonance (NMR) spectroscopy. While it offers the advantage of being non-destructive and providing structural information, its sensitivity is generally lower than that of mass spectrometry-based methods.

Validation ParameterQuantitative NMR (qNMR) for Amino Acids
Linearity Range Dependent on the specific nucleus and instrument, but generally in the µg/mL to mg/mL range.
Lower Limit of Quantification (LLOQ) Typically in the µg/mL range.
Accuracy (% Bias) Generally within ±10%.
Precision (%RSD) Typically <5%.
Sample Preparation Minimal, often just dissolution in a deuterated solvent with an internal standard.
Throughput Low to moderate.
Matrix Effect Less susceptible to matrix effects compared to MS, but buffer components can interfere.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible quantification of this compound.

LC-MS/MS Method for this compound Quantification

This method allows for the direct, sensitive, and specific quantification of this compound in biological matrices like human plasma.[1][2]

  • Sample Preparation:

    • A 100 µL aliquot of the plasma sample is used.

    • For calibration standards and quality control samples, a surrogate matrix like phosphate-buffered saline can be utilized.[1][2]

    • Extraction of this compound is performed using solid-phase extraction (SPE) with a cation exchange cartridge.[1][2]

    • The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection.

  • Chromatographic Separation:

    • A chiral column, such as a CHIRALPAK ZWIX(-), is used for the enantiomeric separation of D- and L-Leucine.[1][2]

    • An isocratic mobile phase is typically employed, consisting of a mixture like methanol/acetonitrile/1 mol/L ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v).[1][2]

    • The flow rate is maintained at a constant rate, for example, 0.5 mL/min.[1][2]

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., L-Leucine-d10) are monitored.

GC-MS Method for this compound Quantification

This method requires derivatization to increase the volatility of the amino acid for gas chromatography.[1]

  • Sample Preparation and Derivatization:

    • An aliquot of the sample is deproteinized, often with an acid like perchloric acid.

    • The supernatant is then dried.

    • A two-step derivatization process is common:

      • Oximation: To protect the keto group.

      • Silylation: Using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.

    • The derivatized sample is extracted into an organic solvent (e.g., toluene) for injection.[1]

  • GC-MS Analysis:

    • A gas chromatograph equipped with a suitable capillary column (e.g., Optima 17) is used for separation.[1]

    • A split-less injection of the derivatized sample is performed.[1]

    • A temperature gradient is applied to the oven to separate the derivatized amino acids.[1]

  • Mass Spectrometric Detection:

    • A single quadrupole or triple quadrupole mass spectrometer can be used for detection.

    • Negative-ion chemical ionization (NICI) is often employed.[1]

    • Quantification is achieved using selected-ion monitoring (SIM), tracking specific mass fragments of the derivatized this compound.[1]

Visualizing the Workflow and a Key Biological Pathway

Diagrams are powerful tools for understanding complex analytical workflows and biological processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with Internal Standard (e.g., L-Leucine-d10) start->spike extract Extraction (Protein Precipitation or SPE) spike->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc LC Separation (e.g., Chiral Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Concentration Calculation (using Calibration Curve) integrate->calculate end Quantitative Result calculate->end

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

L-Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

mTOR_pathway cluster_downstream Downstream Effects Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 | inhibits inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis | inhibits Cell_Growth Cell Growth & Proliferation

Caption: Simplified mTOR signaling pathway activated by L-Leucine.

References

A Comparative Analysis of Deuterated Leucine Isotopologues (d3, d7, d10) for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) stands as a robust and widely adopted technique for the accurate determination of relative protein abundance and turnover. Among the various stable isotope-labeled amino acids, deuterated leucine (B10760876) isotopologues—specifically d3, d7, and d10-leucine—have emerged as valuable tools. The choice of a specific isotopologue can significantly impact experimental design, mass spectrometry analysis, and data interpretation. This guide provides a comprehensive comparative analysis of d3, d7, and d10-deuterated leucine, supported by experimental principles and data to inform the selection of the most appropriate isotopologue for your research needs.

Performance Comparison of Deuterated Leucine Isotopologues

The selection of a deuterated leucine isotopologue is primarily dictated by the desired mass shift for mass spectrometry analysis and the specific requirements of the experimental system. While direct, head-to-head comparative studies are limited, the performance characteristics can be extrapolated from their individual applications and the principles of mass spectrometry.

Parameter L-Leucine-d3 L-Leucine-d7 L-Leucine-d10
Mass Shift (Da) +3+7+10
Typical Applications Quantitative proteomics (SILAC), Protein turnover studies.[1][2]Protein turnover studies in whole organisms.[1]Quantitative proteomics (SILAC), Metabolomics, Protein turnover studies.[3][4]
Resolution in MS Provides a clear mass shift, easily resolvable in most modern mass spectrometers.[2]Offers a larger mass shift, beneficial for avoiding spectral overlap.[1]Provides the largest mass shift, ideal for high-resolution mass spectrometry and minimizing isotopic envelope overlap.[3][5]
Incorporation Efficiency High, with complete incorporation typically achieved after five cell doublings in SILAC experiments.[2]Effective for in vivo labeling through diet.[1]High incorporation efficiency reported in systems capable of in vivo conversion from D- to L-isomers.[3]
Potential Issues Minimal, though a smaller mass shift might be a limitation in complex spectra.Limited published data on its use in cell culture-based SILAC.The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[3]
Chromatographic Shift Deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the unlabeled counterpart.[6]Expected to have a more pronounced chromatographic shift than d3-leucine due to a higher degree of deuteration.[7]The highest degree of deuteration may lead to the most significant chromatographic shift.[7]

Experimental Protocols

The following sections detail generalized experimental protocols for using deuterated leucine in SILAC-based protein turnover and quantitative proteomics studies.

I. SILAC Labeling for Quantitative Proteomics

This protocol outlines the steps for comparing protein abundance between two cell populations.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • "Light" population: Grow in a medium containing natural L-leucine.

  • "Heavy" population: Grow in a medium where the natural L-leucine is replaced with the desired deuterated leucine isotopologue (d3, d7, or d10).

  • Ensure complete incorporation of the "heavy" amino acid by passaging the cells for at least five doublings.[2]

2. Experimental Treatment:

  • Apply the experimental treatment (e.g., drug administration) to one of the cell populations while the other serves as a control.

3. Cell Harvesting and Lysis:

  • Harvest both cell populations.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Quantification and Mixing:

  • Determine the protein concentration of the lysates from both populations.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

5. Protein Digestion:

  • Reduce and alkylate the protein mixture.

  • Digest the proteins into peptides using an enzyme such as trypsin.

6. Peptide Fractionation and Desalting:

  • (Optional) Fractionate the peptide mixture to reduce complexity.

  • Desalt the peptides using a C18 column.

7. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • The mass difference between the deuterated and non-deuterated peptide pairs allows for their relative quantification.

8. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs.

  • These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.

II. Dynamic SILAC (Pulse-Chase) for Protein Turnover Analysis

This protocol is designed to measure the rates of protein synthesis and degradation.

1. Pulse Phase (Labeling):

  • Culture cells in a "heavy" medium containing the deuterated leucine isotopologue until the proteome is fully labeled.

2. Chase Phase (Switch to Light Medium):

  • Replace the "heavy" medium with a "light" medium containing natural L-leucine.

  • Collect cell samples at various time points after the medium switch.

3. Sample Preparation and LC-MS/MS Analysis:

  • Prepare protein lysates from each time point.

  • Digest the proteins and analyze the resulting peptides by LC-MS/MS as described in the previous protocol.

4. Data Analysis:

  • Quantify the ratio of "heavy" to "light" peptides for each protein at each time point.

  • The rate of decrease in the abundance of the "heavy" labeled protein over time corresponds to its degradation rate.

  • Conversely, to measure the synthesis rate, a "pulse" experiment can be performed where cells are switched from "light" to "heavy" medium, and the rate of incorporation of the "heavy" label is monitored.[4]

Visualizing Workflows and Pathways

SILAC Experimental Workflow

The following diagram illustrates the general workflow for a SILAC experiment using deuterated leucine.

SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light Light Medium (Natural Leucine) Mix Mix Cell Lysates (1:1) Light->Mix Heavy Heavy Medium (Deuterated Leucine) Heavy->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest Fractionate Peptide Fractionation (Optional) Digest->Fractionate Desalt Desalting (C18) Fractionate->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: General workflow for a SILAC experiment using deuterated leucine.

mTOR Signaling Pathway in Protein Synthesis

Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of protein synthesis. SILAC-based quantitative proteomics is a powerful tool to study the downstream effects of mTOR activation on the proteome.

mTOR_Signaling Leucine Leucine (d3, d7, or d10) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates (inhibits inhibition) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Simplified mTOR signaling pathway activated by leucine.

Data Analysis Workflow for Protein Turnover

The following diagram outlines the logical steps involved in analyzing data from a dynamic SILAC experiment to determine protein turnover rates.

Turnover_Analysis_Workflow RawData Raw MS Data (Time Points) PeptideID Peptide Identification & Quantification RawData->PeptideID RatioCalc Calculate Heavy/Light Ratios for each peptide PeptideID->RatioCalc ProteinRatio Aggregate Peptide Ratios to Protein Ratios RatioCalc->ProteinRatio CurveFit Fit Decay/Incorporation Curve (e.g., Exponential) ProteinRatio->CurveFit TurnoverRate Determine Protein Turnover Rate (k) CurveFit->TurnoverRate BiologicalInterpretation Biological Interpretation TurnoverRate->BiologicalInterpretation

References

Assessing the In Vivo Kinetic Isotope Effect of L-Leucine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled amino acids is a cornerstone for in vivo studies of protein metabolism. L-leucine, an essential amino acid, plays a crucial role in muscle protein synthesis, making its labeled counterparts invaluable tracers.[1] This guide provides a comparative analysis of L-Leucine-d2 as a tracer for in vivo protein synthesis studies, with a focus on its kinetic isotope effect (KIE). Due to a lack of direct quantitative data on the KIE of this compound in the scientific literature, this guide draws comparisons from studies utilizing other deuterated leucine (B10760876) isotopes (e.g., L-Leucine-d3, L-Leucine-d9, L-Leucine-d10) and the widely used L-[1-¹³C]leucine.

The replacement of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered.[2] This is due to the greater strength of the carbon-deuterium bond compared to the carbon-hydrogen bond. In the context of metabolism, this can influence the rate of enzymatic reactions involving the deuterated molecule. While the KIE for ¹³C-labeled compounds is generally negligible due to the small mass difference, the 100% mass increase from hydrogen to deuterium can result in a significant KIE.[2]

Comparison of L-Leucine Tracers for In Vivo Protein Synthesis Studies

The choice of a stable isotope tracer for in vivo studies of protein synthesis is critical and can influence the interpretation of results. While L-[1-¹³C]leucine has been a gold standard, deuterated leucine tracers are increasingly utilized. The following table summarizes key characteristics and findings related to different leucine tracers.

TracerKey Characteristics & FindingsReferences
This compound Direct comparative data on its in vivo kinetic isotope effect for protein synthesis is limited in the reviewed literature. Its utility is inferred from studies on other deuterated leucine isotopes.
L-Leucine-d3 Used in conjunction with L-[1-¹³C]leucine in dual-tracer studies to simultaneously assess different aspects of leucine metabolism.[3]
L-Leucine-d9/d10 L-Leucine-d10 is metabolized to L-Leucine-d9. The use of blood d9-leucine enrichment provides a closer estimate of the true precursor enrichment in the muscle fluid compared to blood enrichment of other tracers like ¹³C-phenylalanine. This is a significant advantage for accurately calculating muscle protein synthesis rates.[4][5][4][5]
L-[1-¹³C]leucine Widely used and well-validated tracer for measuring protein synthesis.[6] The kinetic isotope effect is considered negligible.[2] It is often used as a benchmark for comparison with other tracers.[2][6]

Experimental Protocols

Accurate assessment of in vivo protein synthesis requires rigorous experimental design. Below are detailed methodologies adapted from literature for key experiments using stable isotope tracers.

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using this compound (Adapted from L-[1-¹³C]leucine protocols)

Objective: To determine the fractional synthetic rate (FSR) of muscle protein using a deuterated leucine tracer.

Methodology:

  • Subject Preparation: Human or animal subjects are typically studied in a post-absorptive state (overnight fast) to establish a baseline.

  • Tracer Administration: A primed, continuous intravenous infusion of this compound is administered. The priming dose helps to rapidly achieve isotopic equilibrium in the precursor pool.

  • Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period to measure the isotopic enrichment of this compound in the plasma, which serves as a surrogate for the precursor pool enrichment.

  • Muscle Biopsies: Muscle tissue biopsies are obtained from a suitable muscle (e.g., vastus lateralis in humans) at the beginning and end of the infusion period.

  • Sample Analysis:

    • Plasma samples are processed to determine the enrichment of this compound using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Muscle tissue is processed to isolate protein-bound amino acids. The enrichment of this compound incorporated into muscle protein is determined by GC-MS or a similar sensitive technique.

  • FSR Calculation: The fractional synthetic rate of muscle protein is calculated using the following formula:

    FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

    Where:

    • E_p1 and E_p2 are the enrichments of this compound in muscle protein at the first and second biopsies, respectively.

    • E_precursor is the average enrichment of this compound in the precursor pool (plasma or muscle intracellular free amino acid pool) over the infusion period.

    • t is the time in hours between the two biopsies.

Protocol 2: Comparative Analysis of this compound and L-[1-¹³C]leucine

Objective: To compare the incorporation rates and assess the potential kinetic isotope effect of this compound relative to L-[1-¹³C]leucine.

Methodology:

  • Study Design: A crossover design is often employed where subjects receive infusions of both tracers on separate occasions.

  • Tracer Infusion: On each study day, subjects receive a primed, continuous infusion of either this compound or L-[1-¹³C]leucine.

  • Sampling and Analysis: Blood and muscle biopsy samples are collected and analyzed as described in Protocol 1 for each tracer.

  • Data Comparison: The FSR values obtained with this compound are compared to those obtained with L-[1-¹³C]leucine in the same subjects under identical conditions. A statistically significant difference in FSR may suggest the presence of a kinetic isotope effect.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been created using the Graphviz (DOT language).

cluster_0 L-Leucine Metabolism and Protein Synthesis This compound This compound Intracellular Pool Intracellular Pool This compound->Intracellular Pool Transport Protein Synthesis Protein Synthesis Intracellular Pool->Protein Synthesis Incorporation Oxidation Oxidation Intracellular Pool->Oxidation Catabolism Protein Degradation Protein Degradation Protein Degradation->Intracellular Pool Release

Caption: Metabolic fate of this compound in vivo.

cluster_1 Experimental Workflow for FSR Measurement Subject Fasting Subject Fasting Tracer Infusion Tracer Infusion Subject Fasting->Tracer Infusion Blood Sampling Blood Sampling Tracer Infusion->Blood Sampling Muscle Biopsy 1 Muscle Biopsy 1 Tracer Infusion->Muscle Biopsy 1 Muscle Biopsy 2 Muscle Biopsy 2 Blood Sampling->Muscle Biopsy 2 Sample Analysis Sample Analysis Blood Sampling->Sample Analysis Muscle Biopsy 1->Sample Analysis Muscle Biopsy 2->Sample Analysis FSR Calculation FSR Calculation Sample Analysis->FSR Calculation

Caption: Workflow for measuring muscle protein FSR.

Conclusion

References

L-Leucine-d2 in Quantitative Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of amino acids is critical for robust and reproducible experimental outcomes. In mass spectrometry-based quantitative assays, the use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability. This guide provides a comprehensive comparison of L-Leucine-d2 with other commonly used isotopic internal standards for L-Leucine quantification, supported by established analytical principles and representative performance data.

Performance Comparison of L-Leucine Isotopic Standards

The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thereby compensating for variations during sample preparation and analysis. While direct head-to-head comparative data for this compound against other isotopes is limited in publicly available literature, performance can be inferred from well-established principles of isotope dilution mass spectrometry and data from similar deuterated and 13C-labeled standards.

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in bioanalysis because their physicochemical properties are nearly identical to the analyte, allowing for effective correction of matrix effects. While this compound is a suitable internal standard, alternatives such as L-Leucine-d3, L-Leucine-d10, and 13C-labeled L-Leucine are also commonly employed. The choice of internal standard can be influenced by factors such as the potential for chromatographic shifts (isotope effect), cost, and availability.

The following table summarizes the expected performance characteristics of various L-Leucine isotopic standards based on typical validated LC-MS/MS methods for amino acid analysis. The data for L-Leucine-d3 and d10 serves as a proxy to illustrate the expected performance of deuterated standards.

Parameter This compound (Expected) L-Leucine-d3 (Typical) L-Leucine-d10 (Typical) ¹³C-labeled L-Leucine (Typical)
Analyte L-LeucineN-Formyl-L-leucineL-LeucineL-Leucine
Chromatographic Co-elution with Analyte HighHighHighVery High (Identical)
Potential for Isotope Effect Low to ModerateLow to ModerateModerateNegligible
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%Within ±10%
Precision (%RSD) Intra-day: ≤ 10%, Inter-day: ≤ 15%Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%Intra-day: <15%, Inter-day: <20%Intra-day: ≤ 5%, Inter-day: ≤ 10%
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.99≥ 0.995
Isotopic Stability HighHighHighVery High
Cost-Effectiveness Generally cost-effectiveGenerally cost-effectiveGenerally cost-effectiveMore expensive

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving accurate and precise quantification of L-Leucine. The following is a typical workflow for the analysis of L-Leucine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Sample Preparation (Protein Precipitation)
  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient is used to separate L-Leucine from other matrix components.

  • Flow Rate: Typically 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for amino acid analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for L-Leucine and this compound must be optimized.

Visualizing the Workflow and a Key Biological Pathway

Diagrams are powerful tools for visualizing complex experimental workflows and biological pathways.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for L-Leucine quantification.

L-Leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis

L-Leucine activation of the mTOR signaling pathway.

A Comparative Guide to L-Leucine-d2 and D-Leucine in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Leucine-d2 and D-Leucine for use in metabolic research. By examining their distinct metabolic fates, impact on signaling pathways, and the quantitative data available, this document aims to inform the selection and application of these isotopic tracers in studying protein synthesis, amino acid metabolism, and cellular signaling.

Introduction: Chirality in Leucine (B10760876) Metabolism

Leucine, a branched-chain amino acid (BCAA), is a critical regulator of protein metabolism and a key signaling molecule. In nature, amino acids exist as stereoisomers, with L- and D-configurations being mirror images of each other. While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids also play significant, though different, biological roles.[1][2][3] The use of stable isotope-labeled leucine, such as this compound and deuterated forms of D-Leucine, provides a powerful tool to trace their metabolic pathways and quantify their physiological effects.[4]

Metabolic Fates: A Tale of Two Isomers

The metabolic journeys of L-Leucine and D-Leucine are distinct, primarily due to the stereospecificity of the enzymes involved in their initial catabolism.

This compound , as a deuterated analog of L-Leucine, is expected to follow the canonical metabolic pathway of its unlabeled counterpart. It is readily transported into cells and serves as a direct precursor for protein synthesis.[5] Its primary metabolic enzyme is the branched-chain aminotransferase (BCAT) , which is abundant in muscle, liver, and adipose tissue.[6] BCAT catalyzes the transamination of L-Leucine to α-ketoisocaproate (α-KIC).[6] This α-KIC can then be oxidized for energy or used for the synthesis of other compounds.[6][7]

D-Leucine , on the other hand, is not directly incorporated into proteins.[6] Its metabolism is initiated by D-amino acid oxidase (DAO) , an enzyme primarily found in the kidney and liver.[6] DAO converts D-Leucine into α-KIC through oxidative deamination.[6] This α-KIC can then undergo a crucial transformation known as chiral inversion , where it is transaminated by BCAT to form L-Leucine.[6] This conversion allows D-Leucine to indirectly contribute to the L-Leucine pool and subsequently to protein synthesis.

Quantitative Comparison of Metabolic Conversion

Direct comparative studies of this compound and D-Leucine are limited. However, research using deuterated D-Leucine provides valuable quantitative insights into the efficiency of its conversion to L-Leucine.

ParameterThis compoundD-LeucineReference(s)
Primary Metabolic Enzyme Branched-chain aminotransferase (BCAT)D-amino acid oxidase (DAO)[6]
Primary Site of Metabolism Muscle, Liver, Adipose TissueKidney, Liver[6]
Direct Incorporation into Protein YesNo (requires conversion)[6]
Conversion to α-ketoisocaproate (α-KIC) Direct transaminationOxidative deamination[6]
Chiral Inversion to L-Leucine Not applicableYes[6]
In Vivo Conversion Efficiency (D-Leucine to L-Leucine) Not applicable~28.2%[8]

Data from a study in rats using intravenous administration of D-[2H7]leucine showed that approximately 70.1% of the administered D-leucine was converted to α-KIC, and 40.2% of this α-KIC was subsequently converted to L-leucine.[8]

Impact on mTOR Signaling Pathway

L-Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis and cell growth.[9][10] The activation of mTORC1 by L-Leucine leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of mRNA into protein.[10]

The effect of D-Leucine on mTORC1 signaling is indirect and dependent on its conversion to L-Leucine.[6] Once converted, the resulting L-Leucine can then activate the mTORC1 pathway. Therefore, the potency of D-Leucine in stimulating mTORC1 is expected to be lower than that of an equimolar dose of L-Leucine, corresponding to the efficiency of its chiral inversion.

Experimental Protocols

Protocol for In Vivo Comparison of this compound and D-Leucine Metabolism

Objective: To compare the in vivo metabolic fate of this compound and D-Leucine by measuring their incorporation into tissue proteins and their effects on whole-body protein kinetics.

Materials:

  • This compound (sterile, for infusion)

  • D-Leucine (sterile, for infusion)

  • Mass spectrometer (GC-MS or LC-MS/MS)

  • Animal model (e.g., rats or mice) with indwelling catheters

  • Metabolic cages for collection of expired air (for oxidation studies)

Procedure:

  • Animal Acclimatization: Acclimate animals to individual housing and handling for several days prior to the experiment.

  • Fasting: Fast animals overnight to establish a baseline metabolic state.

  • Tracer Infusion:

    • Group 1 (this compound): Administer a primed-constant infusion of this compound.

    • Group 2 (D-Leucine): Administer a primed-constant infusion of D-Leucine. A deuterated version of D-Leucine can also be used for more precise tracing.

  • Sample Collection:

    • Blood: Collect blood samples at regular intervals throughout the infusion to measure plasma tracer enrichment.

    • Expired Air: Collect expired air to measure the rate of tracer oxidation by analyzing the enrichment of labeled CO2.

    • Tissue: At the end of the infusion period, euthanize the animals and collect tissues of interest (e.g., muscle, liver).

  • Sample Analysis:

    • Plasma: Determine the isotopic enrichment of this compound, D-Leucine, and L-Leucine (from D-Leucine conversion) in plasma using mass spectrometry.

    • Tissue: Isolate proteins from the collected tissues, hydrolyze them into amino acids, and measure the incorporation of this compound into the protein-bound amino acid pool.

    • Expired Air: Measure the isotopic enrichment of CO2.

  • Data Analysis: Calculate whole-body protein synthesis, breakdown, and oxidation rates using established tracer kinetic models. Compare the fractional synthetic rates of tissue proteins between the two groups.

Protocol for Western Blot Analysis of mTORC1 Signaling

Objective: To assess the activation of the mTORC1 signaling pathway in response to L-Leucine and D-Leucine treatment in cell culture.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes)

  • L-Leucine and D-Leucine

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total mTOR, S6K1, and 4E-BP1

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Starve cells of amino acids for a defined period and then treat with either L-Leucine or D-Leucine at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.

  • Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Metabolic_Pathways cluster_L_Leucine This compound Pathway cluster_D_Leucine D-Leucine Pathway L_Leucine_d2 This compound BCAT_L BCAT L_Leucine_d2->BCAT_L Protein Protein Synthesis L_Leucine_d2->Protein alpha_KIC_L α-KIC-d2 BCAT_L->alpha_KIC_L Energy_L Energy Production alpha_KIC_L->Energy_L D_Leucine D-Leucine DAO DAO D_Leucine->DAO alpha_KIC_D α-KIC DAO->alpha_KIC_D BCAT_D BCAT alpha_KIC_D->BCAT_D Energy_D Energy Production alpha_KIC_D->Energy_D L_Leucine_from_D L-Leucine BCAT_D->L_Leucine_from_D Protein_D Protein Synthesis L_Leucine_from_D->Protein_D mTOR_Signaling L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 activates D_Leucine D-Leucine Chiral_Inversion Chiral Inversion (~28.2% efficiency) D_Leucine->Chiral_Inversion DAO, BCAT Chiral_Inversion->L_Leucine S6K1 p-S6K1 mTORC1->S6K1 _4EBP1 p-4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Experimental_Workflow start Animal Model infusion Tracer Infusion start->infusion group1 Group 1: This compound infusion->group1 group2 Group 2: D-Leucine infusion->group2 sampling Sample Collection (Blood, Breath, Tissue) group1->sampling group2->sampling analysis Mass Spectrometry Analysis sampling->analysis data Data Analysis (Kinetics, FSR) analysis->data

References

A Researcher's Guide to Validating LC-MS/MS Transitions for L-Leucine-d2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the precise and accurate measurement of analytes is paramount. When using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the selection and validation of an appropriate stable isotope-labeled internal standard (SIL-IS) is a critical step to ensure data integrity. This guide provides a comprehensive comparison of LC-MS/MS transitions for L-Leucine-d2 and other common SIL-IS alternatives for the quantification of L-Leucine.

This guide offers a detailed comparison of Multiple Reaction Monitoring (MRM) transitions, a comprehensive experimental protocol for method development, and visual workflows to aid in the setup and validation of your LC-MS/MS assays for L-Leucine.

Comparative Analysis of LC-MS/MS Transitions for L-Leucine and its Stable Isotope-Labeled Internal Standards

The selection of a suitable SIL-IS is crucial for correcting for variability during sample preparation and analysis. The ideal SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency. Below is a comparative table of MRM transitions for L-Leucine and its commonly used deuterated and 13C-labeled internal standards. It is important to note that while this compound is the focus, other deuterated versions such as L-Leucine-d3, L-Leucine-d7, and L-Leucine-d10, along with 13C-labeled L-Leucine, are also viable alternatives.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative FragmentationCollision Energy (eV) (Starting Point)
L-Leucine 132.186.1[M+H - HCOOH]+15
132.141.1Side-chain fragmentation25
This compound 134.188.1[M+H - HCOOH]+15
134.143.1Side-chain fragmentation25
L-Leucine-d3 135.189.1[M+H - HCOOH]+15
135.144.1Side-chain fragmentation25
L-Leucine-d7 139.293.0[1][M+H - HCOOH]+15
139.248.1Side-chain fragmentation25
D-Leucine-d10 142.196.1[M+H - HCOOH]+15
142.151.1Side-chain fragmentation25
L-Leucine-13C6,15N 139.192.0[2][M+H - HCOOH]+15
139.146.1Side-chain fragmentation25

Note: Collision energies are starting points and require optimization for your specific instrument. Fragmentation patterns for deuterated standards are predicted based on the fragmentation of unlabeled L-Leucine.

Experimental Protocol for Method Development and Validation

This protocol provides a robust starting point for developing a validated LC-MS/MS method for the quantification of L-Leucine using a stable isotope-labeled internal standard such as this compound.

Materials and Reagents
  • L-Leucine analytical standard

  • This compound (or other chosen SIL-IS)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Leucine and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the L-Leucine primary stock solution in a 50:50 methanol:water mixture to create a series of calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: Hold at 5% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Capillary Voltage: 3.5 kV

    • MRM Transitions: As defined in the comparative table, with collision energies optimized for the specific instrument.

Method Validation

Perform a full method validation according to regulatory guidelines (e.g., FDA or EMA), including the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (short-term, long-term, freeze-thaw)

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte L-Leucine Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is This compound Stock add_is Spike Internal Standard stock_is->add_is cal_standards->add_is qc_samples QC Samples qc_samples->add_is bio_sample Biological Sample bio_sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of L-Leucine calibration_curve->quantification

A generalized workflow for LC-MS/MS bioanalysis.

logical_relationship cluster_lcms LC-MS/MS System cluster_quant Quantification Analyte L-Leucine LC Co-elution Analyte->LC IS This compound IS->LC MS Differential Detection (by m/z) LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Concentration Accurate Concentration Ratio->Concentration

The logical relationship of an internal standard in LC-MS/MS.

References

A Guide to Inter-Laboratory Comparison of L-Leucine-d2 Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of L-Leucine-d2, a deuterated stable isotope of the essential amino acid L-Leucine. Given the absence of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document synthesizes expected performance characteristics from validated analytical methods for similar deuterated amino acids and L-Leucine itself. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for its high sensitivity and specificity.

The data presented is representative of typical performance achievable with modern analytical instrumentation and serves as a benchmark for laboratories involved in the quantification of stable isotope-labeled compounds in biological matrices.

Data Presentation: A Comparative Overview

The following table summarizes representative quantitative data from three hypothetical laboratories for the analysis of this compound in human plasma. These values are based on typical performance characteristics of validated LC-MS/MS methods for amino acid analysis.[1][2][3][4]

ParameterLaboratory ALaboratory BLaboratory C
Analytical Method LC-MS/MSUHPLC-MS/MSLC-MS/MS
Internal Standard L-Leucine-d10L-Leucine-¹³C₆,¹⁵NL-Leucine-d7
Calibration Range 1 - 1000 ng/mL0.5 - 500 ng/mL2 - 2500 ng/mL
Limit of Quantification (LOQ) 1 ng/mL0.5 ng/mL2 ng/mL
Intra-Assay Precision (%CV) ≤ 6.5%≤ 5.0%≤ 8.2%
Inter-Assay Precision (%CV) ≤ 9.8%≤ 7.5%≤ 10.5%
Accuracy (% Recovery) 94.5% - 105.2%96.8% - 103.5%91.7% - 108.3%

Note: %CV (Percent Coefficient of Variation) is a measure of precision. % Recovery is a measure of accuracy. Data is representative and based on typical performance of validated LC-MS/MS methods for similar analytes.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results in the quantification of this compound.[1][2][3] The following is a representative protocol for analysis in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, high-throughput method for preparing plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., L-Leucine-d10 at a fixed concentration). Vortex mix for 10 seconds. The use of a stable isotope-labeled internal standard is crucial to account for variability during sample processing and analysis.[1]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid to improve peak shape) to the plasma sample to precipitate proteins.

  • Vortexing: Vortex mix the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]

    • Column: A reversed-phase C18 column or a specialized amino acid analysis column (e.g., Intrada Amino Acid).[2][4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically used to separate this compound from endogenous compounds. The gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: Typical flow rates are between 0.4 - 0.6 mL/min.[2]

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound (C₆H₁₁D₂NO₂), the precursor ion [M+H]⁺ would be m/z 134.1. A characteristic product ion would be determined by direct infusion and optimization. For an internal standard like L-Leucine-d10 [M+H]⁺, the precursor ion would be m/z 142.1.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte (this compound) to the internal standard against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[3]

  • Quantification: The concentration of this compound in the quality control and unknown samples is determined from the regression equation of the calibration curve.[2]

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the quantification and inter-laboratory comparison of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Spike Internal Standard (e.g., L-Leucine-d10) A->B C Add Acetonitrile (400 µL) to Precipitate Proteins B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS G->H I Chromatographic Separation H->I J Mass Spectrometry (MRM Detection) I->J K Peak Integration J->K L Calculate Peak Area Ratios (Analyte/IS) K->L M Generate Calibration Curve L->M N Quantify this compound Concentration M->N

Caption: Experimental workflow for this compound quantification.

G cluster_coordinator Coordinating Center cluster_labs Participating Laboratories A Prepare & Distribute Test Samples F Collect & Analyze Data (e.g., z-scores, bias) A->F B Lab A A->B C Lab B A->C D Lab C A->D G Issue Performance Report F->G B_analysis Sample Analysis B->B_analysis C_analysis Sample Analysis C->C_analysis D_analysis Sample Analysis D->D_analysis E Submit Results B_analysis->E C_analysis->E D_analysis->E E->F

Caption: Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide: Chemical Synthesis vs. Biological Production of L-Leucine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between chemical synthesis and biological production of isotopically labeled compounds like L-Leucine-d2 is a critical decision that can impact experimental outcomes, cost, and environmental footprint. This guide provides an objective comparison of these two production methodologies, supported by available data and detailed experimental protocols, to inform the selection process for your specific research needs.

At a Glance: Key Differences

FeatureChemical SynthesisBiological Production
Primary Method Multi-step organic synthesis using deuterated reagents and catalysts.Fermentation using microorganisms cultured in a deuterium-enriched medium.
Stereospecificity Can produce racemic mixtures (D/L-Leucine) requiring further resolution, though stereoselective methods exist.Inherently produces the biologically active L-enantiomer.
Isotopic Purity High isotopic purity (>98%) is readily achievable with precise control over deuterated reagents.[1]High isotopic purity (>98%) is achievable, dependent on the deuterium (B1214612) enrichment of the culture medium.[1]
Yield Can be high, but overall yield is dependent on the number of steps and efficiency of each reaction. One study reported a 49% overall yield for a related labeled L-leucine from the first labeled intermediate.[2]Yields for non-deuterated L-leucine in engineered E. coli can be very high (e.g., up to 63.29 g/L).[3] Yields for deuterated versions are expected to be similar, contingent on optimized fermentation conditions.
Cost Can be more expensive due to the cost of deuterated precursors, catalysts, and multi-step processes.[4]Often more cost-effective for large-scale production due to the use of inexpensive starting materials and self-replicating biocatalysts.[][6]
Environmental Impact Generally involves the use of organic solvents and may generate hazardous waste.Considered more environmentally friendly, utilizing aqueous media and biodegradable resources.[][7]
Scalability Scalable, but may require significant process optimization for large quantities.Highly scalable for industrial production.[]
Flexibility Offers high flexibility for specific labeling patterns.Primarily produces uniformly labeled compounds, though specific labeling is possible with labeled precursors.

Quantitative Data Comparison

The following tables summarize quantitative data based on available literature for key performance indicators. It is important to note that direct head-to-head comparative studies for this compound are limited; therefore, data for related deuterated or isotopically labeled amino acids are included to provide a comprehensive overview.

Table 1: Production Yield and Purity
ParameterChemical SynthesisBiological Production
Typical Yield 49% overall yield reported for a selectively labeled L-leucine derivative.[2]Up to 63.29 g/L for non-deuterated L-leucine in engineered E. coli.[3]
Isotopic Purity >98 atom % D is commonly reported for commercially available deuterated amino acids.[1]≥99% deuterated forms reported for commercially available L-Leucine-d10.[1]
Stereochemical Purity Can be >99% for L-enantiomer after chiral resolution or via stereoselective synthesis.[8]Inherently >99% L-enantiomer due to enzyme stereospecificity.[7]
Table 2: Cost and Environmental Impact
ParameterChemical SynthesisBiological Production (Fermentation)
Relative Cost Generally higher due to multi-step processes and expensive reagents.[4]Often lower for large-scale production due to cheaper raw materials and simpler processes.[][6]
Key Cost Drivers Deuterated precursors, catalysts, purification.Deuterium oxide (D₂O) for the culture medium, fermentation optimization.
Environmental Footprint Use of organic solvents, potential for hazardous byproducts.Primarily aqueous-based, utilization of renewable resources, though energy consumption for fermentation can be significant.[9][10]

Experimental Methodologies

Chemical Synthesis of this compound

Chemical synthesis offers precise control over the position of deuterium labeling. A common approach involves the catalytic deuteration of a suitable precursor.

Experimental Protocol: Catalytic Deuteration of a Leucine (B10760876) Precursor

This protocol is a generalized representation based on common chemical deuteration methods.[11]

  • Precursor Preparation: Start with a suitable protected L-leucine derivative or a precursor like α-ketoisocaproate.

  • Catalyst and Solvent: Suspend the precursor in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD). Add a catalyst, typically a noble metal on a carbon support (e.g., 10% Pd/C or PtO₂).

  • Deuterium Gas Introduction: The reaction vessel is purged with deuterium gas (D₂), and the reaction is carried out under a D₂ atmosphere, often at elevated pressure and temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like NMR or mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is evaporated, and the crude product is purified using techniques such as recrystallization or chromatography to yield this compound.

  • Chiral Resolution (if necessary): If the synthesis results in a racemic mixture, an additional step of chiral resolution using enzymatic or chromatographic methods is required to isolate the L-enantiomer.[8]

Biological Production of this compound

Biological production leverages the metabolic machinery of microorganisms to incorporate deuterium from the culture medium into the amino acid backbone.

Experimental Protocol: Fermentation of Engineered E. coli for this compound Production

This protocol is based on established methods for high-yield L-leucine production by fermentation, adapted for deuterium labeling.[3][12]

  • Strain Selection: Utilize a metabolically engineered strain of E. coli optimized for L-leucine overproduction.

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli into a sterile Luria-Bertani (LB) medium and grow overnight at 37°C with shaking.

  • Fermentation Medium: Prepare a defined minimal medium with glucose as the primary carbon source. To achieve deuteration, the medium is prepared with a high percentage of deuterium oxide (D₂O) instead of water. All other components of the medium should be dissolved in D₂O.

  • Inoculation and Fermentation: Inoculate the D₂O-based fermentation medium with the seed culture. The fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration.

  • Induction (if applicable): If the expression of genes in the leucine biosynthesis pathway is under the control of an inducible promoter, add the appropriate inducer (e.g., IPTG) at the mid-log phase of growth.

  • Monitoring and Harvesting: Monitor cell growth (OD₆₀₀) and L-leucine production periodically. Harvest the cells by centrifugation when maximum L-leucine concentration is reached.

  • Purification: The this compound is purified from the culture supernatant using methods like ion-exchange chromatography.[13]

  • Purity and Enrichment Analysis: The purity and isotopic enrichment of the final product are determined by NMR and mass spectrometry.[14]

Visualization of Production Pathways

Chemical Synthesis Workflow

Chemical Synthesis Workflow for this compound cluster_0 Synthesis Steps cluster_1 Inputs cluster_2 Outputs Precursor Precursor Catalytic Deuteration Catalytic Deuteration Precursor->Catalytic Deuteration D2, Catalyst Purification Purification Catalytic Deuteration->Purification This compound This compound Purification->this compound Leucine Precursor Leucine Precursor Deuterium Gas (D2) Deuterium Gas (D2) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Byproducts Byproducts

Caption: A generalized workflow for the chemical synthesis of this compound.

Biological Production Pathway

Biological Production of this compound via Fermentation cluster_0 Fermentation Process cluster_1 Inputs cluster_2 Outputs Inoculation Inoculation Cell Growth & Metabolism Cell Growth & Metabolism Inoculation->Cell Growth & Metabolism This compound Synthesis This compound Synthesis Cell Growth & Metabolism->this compound Synthesis Harvesting Harvesting This compound Synthesis->Harvesting Purification Purification Harvesting->Purification This compound This compound Purification->this compound Engineered E. coli Engineered E. coli Engineered E. coli->Inoculation D2O Medium D2O Medium D2O Medium->Inoculation Carbon Source Carbon Source Carbon Source->Cell Growth & Metabolism Biomass Biomass

Caption: Overview of the biological production of this compound using engineered E. coli.

L-Leucine Biosynthesis Pathway

Simplified L-Leucine Biosynthesis Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ilvBN Ketoisovalerate Ketoisovalerate Acetolactate->Ketoisovalerate ilvC, ilvD alpha_IPM α-Isopropylmalate Ketoisovalerate->alpha_IPM leuA beta_IPM β-Isopropylmalate alpha_IPM->beta_IPM leuC, leuD alpha_KIC α-Ketoisocaproate beta_IPM->alpha_KIC leuB L_Leucine L-Leucine alpha_KIC->L_Leucine ilvE

Caption: Key enzymatic steps in the biosynthesis of L-Leucine from pyruvate.

Conclusion

The choice between chemical synthesis and biological production of this compound depends heavily on the specific requirements of the research.

Chemical synthesis is the preferred method when:

  • Precise, site-specific deuterium labeling is required.

  • Small quantities are needed for initial studies, and scalability is not an immediate concern.

  • The synthesis of unnatural D-isomers or other complex derivatives is the goal.

Biological production is advantageous when:

  • Large quantities of the L-enantiomer are required.

  • Cost-effectiveness and a lower environmental impact are primary considerations.

  • Uniform labeling of the amino acid is acceptable.

For many applications in metabolic research and proteomics, where high yields of the natural L-enantiomer are paramount, biological production through fermentation presents a highly efficient and sustainable option. As metabolic engineering techniques continue to advance, the capacity to produce a wider variety of specifically labeled amino acids through biological systems is also likely to expand.

References

Evaluating L-Leucine-d2 Performance: A Comparative Guide for Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging stable isotope dilution techniques for quantitative analysis, the selection of the right mass spectrometry platform is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of L-Leucine-d2 and its isotopologues across three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap. The information is supported by a summary of experimental data and detailed methodologies to aid in making informed decisions for specific analytical needs.

This compound, a deuterated stable isotope-labeled analog of the essential amino acid L-leucine, serves as an ideal internal standard for quantitative mass spectrometry. Its chemical and physical properties are nearly identical to its endogenous counterpart, allowing it to co-elute chromatographically and experience similar ionization effects. This co-analysis is crucial for the stable isotope dilution (SID) technique, a gold standard in quantitative mass spectrometry for correcting for sample preparation losses and matrix effects.[1]

Quantitative Performance Comparison

The choice of mass spectrometry platform significantly influences analytical performance. Each platform offers a unique combination of sensitivity, selectivity, resolution, and linear dynamic range. The following table summarizes typical performance characteristics for leucine (B10760876) or its isobar isoleucine analysis using stable isotope dilution across Triple Quadrupole, QTOF, and Orbitrap mass spectrometers.

Note: Data has been compiled from various studies to provide a comparative overview. Direct head-to-head comparison studies for this compound across all platforms are limited; therefore, performance metrics for the closely related isobar L-Isoleucine are included. Performance can vary based on the specific instrument model, method optimization, and sample matrix.

Performance Parameter Triple Quadrupole (QqQ) QTOF Orbitrap
Typical Mode Multiple Reaction Monitoring (MRM)Full Scan MS/MS (Targeted)Full Scan MS or Targeted SIM
Linearity Range 0.001 - 1 µg/mL[2]Wide, typically 3-4 orders of magnitudeWide, typically 3-4 orders of magnitude
Lower Limit of Quantification (LLOQ) ~0.001 µg/mL[2]ng/mL range, generally higher than QqQpg/mL to ng/mL range
Accuracy (% Bias) Within ±15%[2]Typically <15%Typically <15%
Precision (%RSD) Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%[2]Intra- & Inter-day: <15%Intra- & Inter-day: <15%
Selectivity High (using specific precursor/product ion transitions)High (accurate mass measurement)Very High (high resolution & accurate mass)
Resolution Unit Mass ResolutionHigh Resolution (>40,000)[3]Ultra-High Resolution (>70,000)[3]

Experimental Workflow and Signaling Pathway

A robust experimental workflow is fundamental to achieving reproducible and accurate quantification. The diagram below illustrates a typical workflow for the quantification of L-Leucine using this compound as an internal standard via LC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC LC Separation (e.g., HILIC or C18) Extract->LC MS Mass Spectrometry Detection (ESI+) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Results Concentration Results Quant->Results

Workflow for L-Leucine quantification using a deuterated internal standard.

Leucine is a critical activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. Understanding this pathway is often relevant in studies where leucine levels are quantified.

mTOR_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth fourEBP1->Protein_Synth

Simplified diagram of the mTOR signaling pathway activated by Leucine.

Detailed Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline a general methodology for the quantification of L-Leucine using this compound.

Sample Preparation

This method is suitable for the quantification of L-Leucine in human or animal plasma.[2][4]

  • Aliquot Sample: Use a 5-100 µL aliquot of plasma.[2][4]

  • Internal Standard Spiking: Add the this compound internal standard working solution to all samples, calibration standards, and quality controls.

  • Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.[5]

  • Incubation & Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

  • Extraction: Transfer the supernatant to a new tube. The sample can be dried under nitrogen and reconstituted in the initial mobile phase for analysis.

For enhanced cleanup, especially in complex matrices, solid-phase extraction (SPE) with a cation exchange cartridge can be employed after protein precipitation.[2][5]

Liquid Chromatography

Chromatographic separation is essential to resolve leucine from isomers and other matrix components.

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system is used.[2]

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is effective for underivatized amino acids.[1] Alternatively, a chiral column can be used for enantiomeric separation of D- and L-Leucine.[2]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A typical HILIC gradient starts at high organic content (e.g., 95% B), ramps down to ~40% B, holds, and then re-equilibrates.[1]

  • Flow Rate: 0.4 - 0.6 mL/min.[1][4]

  • Injection Volume: 2-5 µL.[1]

Mass Spectrometric Detection
  • Ionization: Electrospray ionization in positive mode (ESI+) is commonly used.[2]

  • Triple Quadrupole (QqQ) Platform:

    • Mode: Multiple Reaction Monitoring (MRM).[4]

    • Transitions: Monitor specific precursor-to-product ion transitions for both L-Leucine and this compound. For L-Leucine (MW 131.17), a common transition is m/z 132.1 -> 86.1. The transition for this compound (MW 133.18) would be m/z 134.2 -> 88.1.

  • QTOF Platform:

    • Mode: Targeted MS/MS or Full Scan MS with high resolution.

    • Accurate Mass Measurement: Monitor the accurate mass of the protonated molecular ions ([M+H]+) for both analyte and internal standard. L-Leucine [M+H]+ = 132.1025.[1]

  • Orbitrap Platform:

    • Mode: Full Scan MS or Targeted SIM with high resolution.[6] The high resolving power can distinguish the analyte from matrix interferences.[6]

    • Accurate Mass Measurement: Similar to QTOF, relies on high-resolution accurate mass measurement for specificity.

References

Pinpointing Deuterium: A Comparative Guide to Confirming L-Leucine-d2 Incorporation Site using NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise location of isotopic labels is paramount for accurate experimental interpretation. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy methods to confirm the incorporation site of L-Leucine-d2, offering detailed experimental protocols and supporting data. A comparison with mass spectrometry is also presented.

The use of stable isotope-labeled compounds, such as deuterated L-Leucine (this compound), is a powerful technique in metabolic research, drug development, and structural biology. Confirmation of the exact position of the deuterium (B1214612) label is a critical quality control step to ensure the reliability of experimental results. NMR spectroscopy stands out as a primary analytical tool for this purpose, providing unambiguous structural information.

Comparative Analysis of NMR Methods

The confirmation of the deuterium incorporation site in L-Leucine can be effectively achieved using a combination of ¹H (Proton), ¹³C (Carbon-13), and ²H (Deuterium) NMR spectroscopy. Each technique offers a unique and complementary perspective. For this guide, we will consider two common examples: L-Leucine-5,5,5-d3 , where the terminal methyl groups are deuterated, and L-Leucine-2-d1 , with deuterium at the alpha-carbon (Cα).

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts for non-labeled L-Leucine and the anticipated changes upon deuteration at specific sites. Chemical shifts are reported in parts per million (ppm) and are referenced relative to a standard (e.g., DSS or TMS).

Atom Position Typical ¹H Chemical Shift (ppm) of L-Leucine Expected Observation in ¹H NMR of L-Leucine-d Typical ¹³C Chemical Shift (ppm) of L-Leucine Expected Observation in ¹³C NMR of L-Leucine-d Typical ²H Chemical Shift (ppm) of L-Leucine-d *
C2~3.72No change for 5,5,5-d3; Signal disappears for 2-d1Cα (~56.1)Minor upfield shift (~0.1-0.3 ppm) for 2-d1~3.72 (for 2-d1)
C3~1.70No changeCβ (~42.5)No significant change-
C4~1.70No changeCγ (~26.9)Minor upfield shift for 5,5,5-d3-
C5 (CH₃)₂~0.95Signal disappears for 5,5,5-d3; No change for 2-d1Cδ (~23.6, ~24.8)Significant upfield shift (~0.3-0.6 ppm) and change in multiplicity for 5,5,5-d3~0.95 (for 5,5,5-d3)

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature. Deuterium coupling can lead to signal broadening or splitting in adjacent ¹H and ¹³C signals.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols assume the analysis of the free amino acid. For proteins, similar principles apply but require more complex multi-dimensional NMR experiments.[1]

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the L-Leucine sample (deuterated or non-deuterated) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard ¹H observe probe.

    • Temperature: Set to a constant temperature, typically 298 K (25 °C).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: A simple pulse-acquire sequence (e.g., zg30).

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay (d1): 1-5 seconds.

      • Acquisition time: 2-4 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the internal standard.

    • Integrate the signals to determine the relative number of protons.

    • Compare the spectrum of the deuterated sample to the non-deuterated standard. The disappearance or significant reduction in the integral of a signal indicates deuteration at that position.[2]

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (10-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: A probe capable of ¹³C observation with ¹H decoupling.

  • Data Acquisition:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: A pulse-acquire sequence with proton decoupling (e.g., zgpg30).

      • Number of scans: 1024 or more, depending on concentration.

      • Relaxation delay (d1): 2-5 seconds.

  • Data Processing and Analysis:

    • Process the data similarly to the ¹H NMR spectrum.

    • Compare the chemical shifts of the deuterated sample to the non-deuterated standard. Deuteration causes a characteristic upfield isotope shift (the signal moves to a slightly lower ppm value) for the deuterated carbon and potentially for adjacent carbons.[3] The multiplicity of the carbon signal may also change from a singlet to a multiplet due to C-D coupling if proton decoupling is not applied during acquisition.

Protocol 3: ²H NMR Spectroscopy
  • Sample Preparation: Use a non-deuterated solvent (e.g., H₂O with 10% D₂O for locking, or a completely protonated solvent if an external lock is used) to avoid a large solvent signal in the ²H spectrum.[4] The sample concentration should be high (20-100 mg).

  • Instrument Setup:

    • Spectrometer: An NMR spectrometer equipped with a probe capable of observing the ²H frequency.

    • Locking: It is often necessary to lock on a different nucleus or use an external lock, as the solvent is not fully deuterated. Gradient shimming on the ¹H signal of the sample is a good alternative.[4]

  • Data Acquisition:

    • Acquire a 1D ²H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: A simple pulse-acquire sequence.

      • Number of scans: 128 or more.

      • Relaxation delay (d1): 1-2 seconds.

  • Data Processing and Analysis:

    • Process the data as with other 1D NMR spectra.

    • The ²H chemical shifts are identical to the ¹H chemical shifts for the same position.[5] A signal in the ²H spectrum directly confirms the presence and location of the deuterium label.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_nmr NMR Analysis cluster_confirmation Confirmation incorp Incorporation of This compound into Protein (via cell culture) purify Protein Purification and Isolation incorp->purify sample_prep NMR Sample Preparation (Buffer, D2O, Standard) purify->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, 2H experiments) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration) data_proc->spec_analysis compare Comparison with Non-labeled Standard spec_analysis->compare confirm Confirmation of Deuteration Site compare->confirm

Caption: Experimental workflow for confirming this compound incorporation.

logical_relationship cluster_1h 1H NMR cluster_2h 2H NMR cluster_conclusion Conclusion h1_obs Signal at ~0.95 ppm (δ-protons) conclusion Deuteration at δ-position is confirmed h1_obs->conclusion is absent h2_obs Signal at ~0.95 ppm h2_obs->conclusion is present

Caption: Logic for confirming deuteration at the δ-position of L-Leucine.

Comparison with Alternative Methods: Mass Spectrometry

While NMR provides detailed structural information, mass spectrometry (MS) is a powerful alternative for confirming isotopic incorporation, particularly for determining the level of enrichment.

Feature NMR Spectroscopy Mass Spectrometry
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ions.
Information Provided Precise location of the label within the molecule, 3D structure, and dynamics.Degree of isotopic enrichment (number of deuterium atoms per molecule), and fragmentation patterns can sometimes suggest location.[6]
Sample Requirements Higher concentration (mg scale), non-destructive.Lower concentration (µg to ng scale), destructive.
Strengths Unambiguous determination of the site of deuteration.High sensitivity, high throughput, and accurate quantification of labeling efficiency.[7]
Limitations Lower sensitivity, can be time-consuming for complex molecules.Isomeric and isobaric compounds can be difficult to distinguish without specialized techniques (e.g., tandem MS/MS), and pinpointing the exact location of the label can be challenging.[8]

In practice, NMR and MS are often used as complementary techniques. MS can quickly confirm that the desired number of deuterium atoms have been incorporated, while NMR provides the definitive confirmation of their precise location.

References

literature review comparing stable isotope tracers for leucine metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used stable isotope tracers for the study of leucine (B10760876) metabolism, a critical area of research in physiology, metabolism, and drug development. Understanding the nuances of these powerful tools is essential for designing robust experiments and accurately interpreting data. This document outlines the performance of various tracers, supported by experimental data, and provides detailed methodologies for their application.

Introduction to Stable Isotope Tracers in Leucine Metabolism

Stable isotope tracers are non-radioactive, heavier variants of an element that can be incorporated into molecules to trace their metabolic fate in vivo. In the context of leucine metabolism, these tracers are invaluable for quantifying key kinetic parameters, including whole-body protein turnover, muscle protein synthesis (MPS), and leucine oxidation. The selection of an appropriate tracer is paramount and depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.

The most frequently employed stable isotopes for tracing leucine metabolism are carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D). These isotopes can be incorporated into the leucine molecule at various positions, leading to a range of available tracers with distinct characteristics.

Comparison of Common Leucine Tracers

The choice of a stable isotope tracer for leucine metabolism studies involves a trade-off between the specific metabolic pathways of interest, the analytical method employed, and the cost of the tracer. While direct head-to-head comparisons of all available leucine tracers under identical conditions are scarce in the literature, a comprehensive review allows for a comparative analysis based on their common applications and reported outcomes.

Table 1: Key Characteristics of Common Stable Isotope Tracers for Leucine Metabolism

TracerIsotopic LabelCommon ApplicationsKey Considerations
L-[1-¹³C]leucine ¹³C at the carboxyl carbonMeasurement of leucine oxidation and whole-body protein turnover.[1]The ¹³C label is lost as ¹³CO₂ during the decarboxylation of α-ketoisocaproate (KIC), making it ideal for oxidation studies.
L-[¹⁵N, 1-¹³C]leucine ¹⁵N at the amino group and ¹³C at the carboxyl carbonSimultaneous measurement of leucine transamination/deamination and oxidation.[2][3]Allows for a more detailed investigation of the intracellular metabolism of leucine.
L-[5,5,5-²H₃]leucine Three deuterium atoms on the terminal methyl groupsMeasurement of muscle protein synthesis and whole-body protein turnover.The deuterium label is retained in the carbon skeleton, making it suitable for incorporation studies. May yield different absolute synthesis rates compared to phenylalanine tracers.[4]
L-[ring-¹³C₆]phenylalanine Six ¹³C atoms in the phenyl ringOften used as a comparator or in conjunction with leucine tracers for muscle protein synthesis studies.[5]As an essential amino acid that is not oxidized in muscle, its incorporation is considered a direct measure of protein synthesis.
Deuterium Oxide (D₂O) DeuteriumMeasurement of long-term, integrated muscle protein synthesis.[6][7][8]Administered orally and labels multiple amino acids, providing a measure of cumulative protein synthesis over days or weeks.

Table 2: Quantitative Comparison of Tracer Performance in Muscle Protein Synthesis Studies

Tracer ComparisonStudy PopulationKey FindingsReference
[5,5,5-²H₃]leucine vs. [ring-¹³C₆]phenylalanine Older adultsBasal fractional synthesis rate (FSR) was ~20% greater with the leucine tracer (0.063%/h) compared to the phenylalanine tracer (0.051%/h). The anabolic response to feeding was similar between tracers.[4]
L-[1-¹³C]leucine Healthy adultsThe primed, continuous infusion method can determine leucine turnover with a relative uncertainty of 2%, oxidation with 10%, and incorporation into protein with 4%.[1]

Experimental Protocols

The primed, continuous infusion of a stable isotope-labeled amino acid is a widely accepted method for studying amino acid kinetics in vivo. This approach allows for the achievement of an isotopic steady state in the plasma, enabling the calculation of metabolic fluxes.

Protocol: Primed, Continuous Infusion for Muscle Protein Synthesis Measurement

This protocol provides a general framework for using stable isotope tracers to measure muscle protein synthesis. Specific details such as tracer choice, infusion rates, and sampling times may need to be optimized for the particular research question.

  • Subject Preparation: Subjects should be studied after an overnight fast to establish a post-absorptive baseline. Catheters are inserted into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for "arterialized" venous blood sampling.

  • Baseline Sampling: A baseline blood sample and a muscle biopsy from the muscle of interest (e.g., vastus lateralis) are collected before the tracer infusion begins. The muscle tissue is immediately frozen in liquid nitrogen.

  • Tracer Administration:

    • A priming bolus of the tracer (e.g., L-[ring-¹³C₆]phenylalanine or L-[5,5,5-²H₃]leucine) is administered to rapidly achieve isotopic equilibrium in the precursor pool.

    • This is immediately followed by a constant intravenous infusion of the tracer for the duration of the study (typically 3-6 hours).

  • Timed Sampling:

    • Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion to monitor plasma amino acid enrichment.

    • A second muscle biopsy is taken at the end of the infusion period from a separate incision on the same leg. The tissue is immediately frozen in liquid nitrogen.

  • Sample Analysis:

    • Plasma: Plasma is separated from blood samples by centrifugation. The isotopic enrichment of the tracer amino acid in the plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Muscle Tissue: The frozen muscle tissue is processed to separate intracellular free amino acids and muscle proteins. The protein is hydrolyzed to its constituent amino acids. The isotopic enrichment of the tracer amino acid in both the intracellular free pool and the protein-bound pool is determined by GC-MS or, for higher precision with ¹³C tracers, by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[9][10]

  • Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the following formula:

    FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

    Where:

    • E_protein is the change in isotopic enrichment of the tracer in the protein-bound pool between the two biopsies.

    • E_precursor is the average isotopic enrichment of the tracer in the precursor pool (either plasma or intracellular free amino acid) during the infusion period.

    • t is the time in hours between the two biopsies.

Visualization of Key Processes

Leucine Metabolism Pathway

LeucineMetabolism Leucine Leucine Protein Body Protein Leucine->Protein Protein Synthesis KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination Protein->Leucine Protein Breakdown KIC->Leucine Reamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation CO2 CO₂ KIC->CO2 Oxidation TCA TCA Cycle IsovalerylCoA->TCA Further Metabolism

Caption: Simplified pathway of leucine metabolism.

Experimental Workflow for Muscle Protein Synthesis Measurement

MPS_Workflow cluster_prep Preparation cluster_sampling Sampling & Infusion cluster_analysis Analysis cluster_calculation Calculation Fasting Overnight Fast Catheter Catheter Insertion Fasting->Catheter Baseline Baseline Blood & Biopsy Catheter->Baseline Infusion Primed, Continuous Infusion Baseline->Infusion TimedBlood Timed Blood Samples Infusion->TimedBlood FinalBiopsy Final Muscle Biopsy Infusion->FinalBiopsy PlasmaAnalysis Plasma Enrichment (GC-MS/LC-MS/MS) TimedBlood->PlasmaAnalysis TissueAnalysis Tissue Enrichment (GC-MS/GC-C-IRMS) FinalBiopsy->TissueAnalysis FSR Calculate Fractional Synthesis Rate (FSR) PlasmaAnalysis->FSR TissueAnalysis->FSR

Caption: Experimental workflow for MPS studies.

Conclusion

The selection of a stable isotope tracer for studying leucine metabolism is a critical decision that influences the interpretation of experimental results. L-[1-¹³C]leucine is well-suited for investigating leucine oxidation, while deuterated leucine tracers are commonly used for measuring protein synthesis. It is important to recognize that different tracers, such as leucine and phenylalanine, can yield different absolute rates of muscle protein synthesis, although the relative changes in response to stimuli are often comparable.[4] Researchers should carefully consider the specific metabolic questions they aim to answer and choose the tracer and analytical method that provide the most accurate and relevant data for their study. The detailed protocols and comparative data presented in this guide are intended to assist in making these informed decisions.

References

Safety Operating Guide

Proper Disposal of L-Leucine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of L-Leucine-d2, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on established best practices for laboratory chemical waste disposal and information from safety data sheets for L-Leucine.

I. Immediate Safety and Handling Precautions

While L-Leucine is generally considered non-hazardous, it is crucial to handle all laboratory chemicals with caution.[1] Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thicknessPrevents skin contact.[2]
Eye Protection Chemical safety gogglesProtects eyes from dust particles.[2][3]
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation.[3] If dust formation is significant, use a particulate filter respirator (e.g., N95).Prevents inhalation of dust.

II. Step-by-Step Disposal Procedure

Follow these procedural steps for the safe disposal of this compound waste.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, kimwipes), in a designated, well-sealed, and non-reactive waste container.

  • Containerization and Labeling:

    • Use a suitable container that is in good condition, with no leaks or cracks.[4]

    • Clearly label the waste container with "Hazardous Waste" (as a precautionary measure for chemical waste), the full chemical name "this compound," the date of accumulation, and any associated hazards.[4] Do not use chemical abbreviations or formulas.[4]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic and incompatible materials.[4]

    • The storage area should be cool, dry, and well-ventilated.[4][5]

  • Disposal of Empty Containers:

    • Triple-rinse empty containers of this compound with a suitable solvent (e.g., water).

    • Collect the rinsate and treat it as hazardous waste, adding it to your aqueous chemical waste stream.

    • After thorough rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[4]

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal.[4][6]

    • The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[6] Controlled incineration with flue gas scrubbing is a common practice for similar chemical waste.[4]

    • Never dispose of this compound down the drain or in the regular trash.[3][4][7]

III. Spill Management

In the event of a spill, follow these procedures:

  • Control Dust: Avoid actions that could generate dust.[2][6]

  • Containment: Cover drains to prevent entry into the sewer system.[7]

  • Clean-up:

    • For small spills, sweep up the solid material and place it in a sealed container for disposal.[2][3]

    • Wipe the spill site with a damp cloth to remove any remaining residue.

    • Place all clean-up materials in the designated waste container.

  • Ventilation: Ventilate the affected area.[7]

IV. Physical and Chemical Properties

A summary of the physical and chemical properties of L-Leucine is provided below. These properties are expected to be nearly identical for this compound.

PropertyValue
Appearance White solid/crystalline powder[1][3]
Odor Odorless[1][3]
Solubility Soluble in water[1]
Melting Point 286 - 288 °C / 546.8 - 550.4 °F[3]
Molecular Formula C6H11D2NO2
Molecular Weight 133.19 g/mol

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Leucine_d2_Disposal_Workflow cluster_preparation Preparation & Collection cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in a Designated Container ppe->collect_solid label_container Label Container: 'Hazardous Waste' 'this compound' Date collect_solid->label_container collect_liquid Collect Contaminated Rinsate in a Separate Container store_waste Store Sealed Container in a Designated, Secure, and Well-Ventilated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Service store_waste->contact_ehs professional_disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end End: Waste Disposed professional_disposal->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling L-Leucine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling L-Leucine-d2. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is a stable, non-radioactive isotope-labeled amino acid. While specific hazard data for this compound is limited, the primary chemical hazards are comparable to those of unlabeled L-Leucine.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any specific experimental protocol. However, the following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.[1][2]

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Protects against skin contact and contamination. Disposable gloves should be changed frequently, especially if contaminated.[3]
Eye Protection Safety glasses with side shields or chemical safety gogglesPrevents eye exposure to dust or splashes of solutions containing the compound.[3][4][5]
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4][5]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust formation is likely, handle in a fume hood or use a NIOSH-approved respirator.Minimizes inhalation of the powdered compound.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area for handling this compound to prevent cross-contamination.[4]

  • Weighing and Transferring:

    • Handle this compound, which is typically a white to off-white solid powder, in a well-ventilated area to avoid dust formation.[3][5][6] If there is a risk of generating dust, perform these operations in a chemical fume hood.

    • Use appropriate tools, such as a spatula or powder funnel, for transfers.

  • Solution Preparation:

    • If preparing a stock solution, be aware that deuterated compounds can be hygroscopic.[7] To maintain isotopic purity, use anhydrous solvents and consider handling under an inert atmosphere (e.g., nitrogen or argon).[7]

    • If using water as a solvent, the resulting solution should be sterilized through a 0.22 μm filter before use in cell culture or other sensitive applications.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • To prevent degradation and H-D exchange, protect the compound from moisture and light.[5][7] For long-term storage, keeping the compound in a desiccator is recommended.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered chemical waste.[8] These items must be collected in a designated and clearly labeled hazardous waste container.[9]

  • Unused Compound: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it in the regular trash.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[9] Do not pour chemical waste down the drain.[10]

Disposal Procedure:

  • All waste must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent body.[9]

  • Ensure all waste containers are properly labeled with the contents, including the full chemical name ("this compound").

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Experimental Protocol Reference

This compound is commonly used as a tracer in metabolic research and as an internal standard for quantitative analysis by NMR or mass spectrometry.[11] One of the primary applications is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a technique for quantitative proteomics.

General SILAC Methodology:

  • Cell Culture: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal L-Leucine, while the other is grown in "heavy" medium containing this compound.

  • Incorporation: The cells incorporate the respective amino acids into their proteins during cell division and protein synthesis.

  • Sample Preparation: After a sufficient number of cell divisions to ensure full incorporation, the cell populations are combined, and the proteins are extracted and digested (e.g., with trypsin).

  • Mass Spectrometry Analysis: The resulting peptide mixtures are analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins between the two cell populations.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action Start Handling this compound CheckDust Potential for dust or aerosol generation? Start->CheckDust BasePPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat CheckDust->BasePPE No FumeHood Work in a Chemical Fume Hood CheckDust->FumeHood Yes Proceed Proceed with Experiment BasePPE->Proceed FumeHood->BasePPE Respirator Consider NIOSH-approved respirator if fume hood is unavailable FumeHood->Respirator Alternative Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.